Sodium Danshensu
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67920-52-9 | |
| Record name | 67920-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sodium Danshensu
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianolic acid A), is a pharmacologically active compound with significant therapeutic potential, particularly in the treatment of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and purification of Sodium Danshensu. It details various synthesis methodologies, including extraction from natural sources, chemoenzymatic synthesis, and multi-enzyme cascade reactions, presenting a comparative analysis of their respective yields and purities. Furthermore, this guide elaborates on state-of-the-art purification protocols, with a focus on chromatographic techniques and crystallization, offering insights into process optimization for achieving high-purity this compound suitable for research and pharmaceutical applications. Detailed experimental protocols and quantitative data are presented to facilitate practical application by researchers in the field.
Introduction
Danshensu (3,4-dihydroxyphenyllactic acid) is a major water-soluble bioactive component isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] To enhance its stability and bioavailability, Danshensu is often converted to its sodium salt, this compound.[2] The compound has garnered significant attention for its therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This guide aims to provide a detailed technical overview of the synthesis and purification processes for obtaining high-purity this compound.
Synthesis of this compound
The production of this compound can be broadly categorized into three main approaches: extraction from its natural source, chemical or chemoenzymatic synthesis, and biosynthesis through multi-enzyme cascades. The final step in each of these processes typically involves the neutralization of Danshensu with a sodium base to yield this compound.
Extraction from Salvia miltiorrhiza
Extraction from the dried roots of Salvia miltiorrhiza is a common method for obtaining Danshensu. The process generally involves solid-liquid extraction followed by a series of purification steps.
Experimental Protocol: Extraction from Salvia miltiorrhiza
A patented method for the large-scale preparation of high-purity this compound from Salvia miltiorrhiza is as follows:[3]
-
Defatting: The sliced roots of Salvia miltiorrhiza are first soaked in absolute ethanol (B145695) for 2-3 hours to remove fat-soluble components. The solid residue is then collected.
-
Extraction: The defatted residue is pulverized and subjected to thermal extraction with a weakly acidic solution (pH 3-4) at 60-70°C for 5-7 hours, followed by ultrasonic extraction for 3-4 hours.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a thick paste.
-
Initial Purification: The concentrated extract is then subjected to adsorption chromatography using a weakly acidic AB-type macroporous resin. The column is eluted with a weakly alkaline phosphate (B84403) buffer (pH 8-9) to collect the Danshensu-rich fraction.
-
Conversion to Sodium Salt: The purified Danshensu is neutralized with an appropriate amount of sodium hydroxide (B78521) under controlled pH and temperature to form this compound.
This method has been reported to yield this compound with a purity exceeding 98%.[3]
Chemoenzymatic Synthesis
Chemoenzymatic synthesis offers an alternative route that combines chemical reactions with enzymatic transformations to achieve high stereoselectivity and yield.
Experimental Protocol: Chemoenzymatic Synthesis of Danshensu [4]
-
Erlenmeyer Condensation: 3,4-dihydroxybenzaldehyde (B13553) and acetylglycine undergo an Erlenmeyer condensation.
-
Ring Opening: The resulting product undergoes a ring-opening reaction to form α-acetamino-β-(3,4-diacetoxylphenyl)acrylic acid.
-
Hydrolysis: The acrylic acid derivative is hydrolyzed with hydrochloric acid to produce β-(3,4-dihydroxyphenyl) pyruvate (B1213749).
-
Enzymatic Reduction: The pyruvate derivative is then enzymatically reduced using resting cells of Pediococcus acidilactici to yield Danshensu.
This chemoenzymatic approach has been reported to achieve an overall yield of 69.4% with an optical purity of 97.5% ee.[4]
Multi-Enzyme Cascade Synthesis
Recent advancements have led to the development of multi-enzyme cascade systems for the synthesis of Danshensu, offering a more sustainable and efficient approach.
Experimental Protocol: Multi-Enzyme Cascade Synthesis of Danshensu [5][6]
-
Reaction Setup: A one-pot reaction is designed using a cascade of enzymes. For instance, L-DOPA can be converted to Danshensu using tyrosine aminotransferase (EcTyrB), D-isomer-specific 2-hydroxyacid dehydrogenase (LfD2-HDH), and glutamate (B1630785) dehydrogenase (CdgluD) for cofactor regeneration.[5]
-
Optimization: Reaction conditions such as temperature, pH, enzyme ratios, and substrate concentrations are optimized to maximize yield. Optimal conditions have been reported as 35°C and pH 7.0.[5]
-
Continuous Flow Synthesis: The bienzymatic system can be implemented in a packed-bed reactor for continuous flow synthesis, achieving high conversion rates.[6]
A multi-enzyme cascade starting from L-DOPA has demonstrated a yield of up to 98.3% at a 20 mM substrate concentration.[5] A continuous flow system has achieved up to 80% conversion with a final purity of 96%.[6]
Comparative Analysis of Synthesis Methods
| Synthesis Method | Starting Material | Key Steps | Reported Yield | Reported Purity |
| Extraction | Salvia miltiorrhiza roots | Defatting, acidic extraction, macroporous resin chromatography | Varies with plant material | >98%[3] |
| Chemoenzymatic Synthesis | 3,4-dihydroxybenzaldehyde | Erlenmeyer condensation, enzymatic reduction | 69.4%[4] | 97.5% ee[4] |
| Multi-Enzyme Cascade | L-DOPA | One-pot enzymatic cascade | up to 98.3%[5] | 96%[6] |
Purification of this compound
Achieving high purity is critical for the therapeutic application of this compound. The primary purification strategies involve chromatography and crystallization.
Chromatographic Purification
Chromatography is a powerful technique for separating this compound from impurities. The choice of chromatographic resin is crucial for achieving optimal separation.
-
Macroporous Adsorption Resins: As detailed in the extraction protocol, weakly acidic AB-type macroporous resins are effective for the initial purification of Danshensu from crude extracts.[3]
-
Ion-Exchange Chromatography: Given the acidic nature of Danshensu, anion-exchange chromatography can be a highly effective purification step. The negatively charged carboxyl group of Danshensu will bind to a positively charged anion-exchange resin, allowing for the separation from neutral and positively charged impurities.
-
Size-Exclusion Chromatography: This technique separates molecules based on their size and can be used to remove high molecular weight impurities such as polysaccharides that may be co-extracted from the plant material.
-
Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) using a C18 column is a standard analytical method for determining the purity of this compound and can also be adapted for preparative scale purification.[7]
Experimental Workflow for Chromatographic Purification
Caption: Chromatographic purification workflow for this compound.
Crystallization
Crystallization is a critical final step for obtaining highly pure, crystalline this compound. The process relies on the principle of supersaturation, where the solubility of the compound is decreased to induce crystal formation.
Experimental Protocol: Crystallization of this compound [3]
-
Dissolution: The partially purified this compound is dissolved in absolute ethanol, potentially with the aid of activated carbon to remove colored impurities.
-
Filtration: The solution is filtered to remove any insoluble materials.
-
Cooling Crystallization: The filtrate is allowed to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12 hours) to induce crystallization.
-
Recrystallization: For higher purity, the collected crystals can be redissolved in fresh solvent and the crystallization process repeated.
-
Drying: The final crystals are dried, for instance, using microwave drying.
Optimization of Crystallization
The efficiency of crystallization and the quality of the resulting crystals are influenced by several factors:
-
Solvent System: The choice of solvent and anti-solvent is critical.
-
Temperature: A controlled cooling rate can influence crystal size and purity.
-
Supersaturation: The degree of supersaturation affects the nucleation and growth of crystals.
-
pH: The pH of the solution can impact the solubility and stability of this compound.
-
Agitation: Stirring can influence crystal size distribution.
Systematic optimization of these parameters is essential to maximize yield and purity.
Biosynthesis of Danshensu
Understanding the natural biosynthetic pathway of Danshensu in Salvia miltiorrhiza can provide insights for metabolic engineering approaches to enhance its production. Danshensu is synthesized via the tyrosine-derived pathway.
Caption: Biosynthesis pathway of Danshensu.
Conclusion
The synthesis and purification of this compound can be achieved through various effective methods. Extraction from Salvia miltiorrhiza remains a viable approach for large-scale production, with optimized protocols yielding high-purity products. Chemoenzymatic and multi-enzyme cascade syntheses represent promising alternatives, offering high yields and stereoselectivity. A multi-step purification strategy, combining different chromatographic techniques with a final crystallization step, is essential for obtaining this compound of pharmaceutical-grade purity. Further research into the optimization of both synthesis and purification processes will continue to enhance the efficiency and cost-effectiveness of producing this valuable therapeutic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Differential DNA Demethylation Activity of Danshensu (Salvia miltiorrhiza) Associated with Different Probiotics in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]
- 4. Chemoenzymatic Synthesis of Danshensu [yyhx.ciac.jl.cn]
- 5. Self-Sufficient In Vitro Multi-Enzyme Cascade for Efficient Synthesis of Danshensu from l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-sufficient biocatalytic cascade for the continuous synthesis of danshensu in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Sodium Danshensu
An In-depth Technical Guide to Sodium Danshensu (B613839): Chemical Structure, Properties, and Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Danshensu (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanisms of action of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assessments, presents quantitative data in structured tables, and visualizes its complex signaling pathways to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, or Sodium (±)-β-(3,4-dihydroxyphenyl)lactate, is a phenolic acid derivative.[1] The introduction of a sodium ion improves the compound's stability compared to its parent compound, Danshensu, which is sensitive to oxidation.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 67920-52-9 | [4][5] |
| Molecular Formula | C₉H₉NaO₅ | [4][6] |
| Molecular Weight | 220.16 g/mol | [4][6] |
| Appearance | White to off-white or beige crystalline solid/powder | [2][7] |
| Melting Point | >230°C (decomposes) | [7] |
| Solubility | Water: ≥22.1 mg/mL[6], ≥33 mg/mL[4], 20 mg/mL (clear solution)DMSO: ≥16.47 mg/mL[6], 1 mg/mL[5]Ethanol (B145695): Insoluble[6][8]Methanol: Soluble[9] | [4][5][6][8][9] |
| Stability | More stable than Danshensu; Hygroscopic. Store at 2-8°C in an inert atmosphere.[1][3][7][9] | [1][3][7][9] |
| SMILES String | [O-]C(C(Cc1cc(O)c(O)cc1)O)=O.[Na+] | [4][10] |
Synthesis and Purification
The primary method for preparing this compound involves the extraction of Danshensu from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production of high-purity this compound provides a detailed workflow.[11]
Experimental Protocol 1: Large-Scale Preparation of High-Purity (>98%) this compound[12]
-
Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.
-
Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.
-
Concentration & Separation: Concentrate the extract under reduced pressure. Apply the concentrated extract to a macroporous resin column.
-
Elution & Crystallization: Elute the column with a weakly alkaline phosphate (B84403) buffer (pH 8-9). Collect the eluate and allow it to crystallize for 12 hours.
-
Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce recrystallization.
-
Final Processing: Repeat the recrystallization step. Dry the final product via microwave drying and perform high-temperature sterilization. Use nitrogen protection during refining to prevent oxidation.
Pharmacokinetics
Preclinical studies in rats have extensively characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies indicate poor oral bioavailability, suggesting suitability for intravenous administration.[1][12]
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound in rats.[1][13]
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Quantitative Pharmacokinetic Data
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, n=6) [1]
| Parameter | 15 mg/kg | 30 mg/kg | 60 mg/kg |
| t½ (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 |
| AUC₀₋₁₂ (μg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 |
| AUC₀₋∞ (μg·h/mL) | 13.06 ± 1.45 | 35.88 ± 2.65 | 69.96 ± 12.00 |
| MRT₀₋∞ (h) | 3.39 ± 0.82 | 3.86 ± 0.36 | 3.39 ± 0.54 |
| CL (L/h/kg) | 1.16 ± 0.13 | 0.84 ± 0.06 | 0.87 ± 0.15 |
| Vz (L/kg) | 4.54 ± 0.76 | 3.63 ± 0.41 | 3.29 ± 0.50 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, n=6) [1]
| Parameter | 180 mg/kg |
| t½ (h) | 3.61 ± 0.58 |
| Tₘₐₓ (h) | 1.40 ± 0.30 |
| Cₘₐₓ (μg/mL) | 1.15 ± 0.28 |
| AUC₀₋₁₂ (μg·h/mL) | 4.90 ± 0.70 |
| AUC₀₋∞ (μg·h/mL) | 4.92 ± 0.71 |
| Absolute Bioavailability (F%) | 13.72% |
Distribution, Metabolism, and Excretion
-
Distribution: this compound is widely distributed, with the highest concentration found in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]
-
Metabolism: The primary metabolic pathways are Phase II reactions, including methylation, sulfation, and acetylation of the parent Danshensu molecule.[1][12]
-
Excretion: After intravenous administration, the majority of the dose is excreted in the urine as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary (0.83%) excretion are minor pathways.[1][12]
Pharmacodynamics and Mechanism of Action
This compound exhibits pleiotropic pharmacological effects, including neuroprotection, regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are mediated through the modulation of multiple intracellular signaling pathways.
Neuroprotection
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation by modulating key signaling cascades.
A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways
In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound protects against injury by inhibiting the NLRP3 inflammasome and promoting autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing damaged cellular components and reducing apoptosis.[16]
Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.
B. Activation of the PI3K/Akt Signaling Pathway
In models of cerebral ischemia, this compound exerts a neuroprotective effect by activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt and its downstream target, GSK-3β.[14] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase activity and reducing neuronal cell death.[14]
Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.
Regulation of Skeletal Muscle
This compound plays a dual role in skeletal muscle health by preventing atrophy and promoting a more efficient metabolic phenotype.
A. Alleviation of Muscle Atrophy via CaMKII/PGC1α/FoxO3a Pathway
In models of sarcopenia, this compound alleviates muscle atrophy by modulating a calcium-dependent signaling pathway.[17][18] It stimulates CaMKII, which in turn activates AMPK and PGC1α.[17] This leads to an increased protein-protein interaction between PGC1α and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes (atrogenes) such as MuRF1 and MAFbx.[17][18]
Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.
B. Modulation of Muscle Fiber Type via PKM1 Inhibition
This compound can promote the transformation of skeletal muscle from a fast-twitch, glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly binding to and inhibiting the activity of Pyruvate (B1213749) Kinase M1 (PKM1), a key enzyme in glycolysis.[19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g., MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a), enhancing muscle endurance and oxidative capacity.[19]
Caption: SDSS modulates muscle fiber type by inhibiting PKM1.
Key Experimental Methodologies
Experimental Protocol 2: In Vivo Neuroprotection Study (MCAO Model)[15]
-
Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment groups (e.g., 30 mg/kg and 60 mg/kg this compound). Administer treatment (e.g., via tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.
-
Neurological Assessment: Evaluate neurological deficits at specified time points using a standardized scale (e.g., modified neurological severity score, mNSS).
-
Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL assay to quantify apoptotic cells in the ischemic penumbra.
-
Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax).
Experimental Protocol 3: In Vitro Skeletal Muscle Fiber Type Study[20]
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) and culture for 4-6 days.
-
Treatment: Treat differentiated myotubes with various concentrations of this compound (e.g., 20 µM) for a specified duration (e.g., 24-48 hours).
-
Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the lysate with this compound (20 µM) or a vehicle control. Perform limited proteolysis using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein from degradation. Analyze the resulting protein bands via SDS-PAGE and mass spectrometry to identify protected proteins (e.g., PKM1).
-
Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, as a measure of PK activity.
-
Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of these isoforms.
Conclusion
This compound is a pharmacologically active compound with a well-characterized chemical structure and a favorable stability profile compared to its parent molecule. Preclinical pharmacokinetic data highlight its poor oral absorption but suitability for parenteral administration. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1α/FoxO3a, which are central to cell survival, autophagy, and metabolism. The ability of this compound to provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The data and protocols presented in this guide offer a solid foundation for drug development professionals and researchers to further explore and harness the therapeutic capabilities of this promising natural product derivative.
References
- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 67920-52-9 | MOLNOVA [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Danshensu Sodium Salt CAS#: 81075-52-7 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. Danshensu - Wikipedia [en.wikipedia.org]
- 11. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]
- 12. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]
- 16. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium Danshensu in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sodium Danshensu (B613839), a major water-soluble active component derived from Salvia miltiorrhiza (Danshen), for its application in cardiovascular disease (CVD) research. Danshen has been a cornerstone in Traditional Chinese Medicine for treating various cardiovascular ailments for centuries.[1][2] Modern pharmacological studies have identified Sodium Danshensu (also known as Salvianic acid A sodium or DSS) as a key contributor to these therapeutic effects, demonstrating a range of activities including antioxidant, anti-inflammatory, anti-apoptotic, and vasodilatory properties.[2][3][4] This document synthesizes preclinical data, outlines key mechanisms of action through signaling pathways, presents quantitative data in tabular format, and provides representative experimental protocols to facilitate further research and development.
Core Mechanisms of Action in Cardiovascular Protection
This compound exerts its cardioprotective effects through a multi-target, multi-pathway mechanism. The primary pathways implicated in its action are centered around mitigating oxidative stress, inflammation, and apoptosis, while promoting cell survival and improving vascular function.
Antioxidant Effects via Nrf2 Signaling Pathway
A foundational mechanism of this compound is its potent antioxidant activity, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5] Under conditions of oxidative stress, such as those occurring during myocardial ischemia-reperfusion (I/R) injury, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes.[3][8]
Key downstream targets include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][8]
-
Glutathione Peroxidase (GPX4): A crucial enzyme that neutralizes lipid peroxides and inhibits ferroptosis, a form of iron-dependent cell death.[5]
-
Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that detoxify reactive oxygen species (ROS), thereby reducing cellular damage.[3][6][9]
This activation of the Nrf2 pathway allows this compound to significantly boost the endogenous antioxidant defense system, reduce levels of malondialdehyde (MDA) (a marker of lipid peroxidation), and scavenge harmful ROS.[3][9]
Anti-inflammatory Effects via NF-κB and NLRP3 Inhibition
Chronic inflammation is a key driver of cardiovascular pathologies like atherosclerosis.[10] this compound exhibits significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10] It has been shown to suppress the phosphorylation of IκBα and p65, which prevents the translocation of the active NF-κB dimer into the nucleus.[10] This blockade reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7][10]
Furthermore, recent studies indicate that this compound can inhibit endothelial cell pyroptosis, a form of inflammatory cell death, by binding to Chloride Intracellular Channel 4 (CLIC4) and subsequently inhibiting the activation of the NLRP3 inflammasome.[11]
Pro-survival and Anti-apoptotic Effects via PI3K/Akt and ERK1/2 Signaling
Protecting cardiomyocytes from apoptosis is critical for preserving cardiac function after an ischemic event. This compound promotes cell survival by activating pro-survival signaling cascades, notably the PI3K/Akt and ERK1/2 pathways.[2][3] Activation of these pathways has been demonstrated to inhibit myocardial I/R injury and suppress cardiomyocyte apoptosis.[2][3] This anti-apoptotic effect is partly achieved by modulating the balance of the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio and reduced activity of cleaved caspase-3.[8][9][12]
Vasodilation and Endothelial Function Improvement
This compound also plays a role in modulating vascular tone and function. Studies have shown it can induce vasodilation, which is beneficial in hypertensive and ischemic conditions.[13][14] This effect is concentration-dependent; high concentrations produce significant vasodilation.[13] The mechanisms include promoting the opening of non-selective and small-conductance calcium-sensitive K+ channels in vascular smooth muscle cells and inhibiting extracellular calcium influx.[1][13] Additionally, it can enhance the expression of endothelial nitric oxide synthase (eNOS), a key enzyme for producing the vasodilator nitric oxide (NO).[15]
Quantitative Preclinical Data
The following tables summarize key quantitative findings from various preclinical studies, demonstrating the efficacy of this compound in different models of cardiovascular disease.
Table 1: Efficacy of this compound in In Vivo Animal Models
| Animal Model | Dosage & Administration | Key Findings | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/d, i.p. for 6 weeks | Blood Pressure: Reduced SBP from 145 to 116 mmHg and DBP from 103 to 87 mmHg. Arrhythmia: Reduced incidence of ventricular tachycardia (100% to 50%) and fibrillation (100% to 30%) post-I/R. | [16] |
| Rat Model of Myocardial I/R | 10 µM in perfusion buffer | Cardiac Function: Significantly improved Heart Rate (HR) and Left Ventricular Developed Pressure (LVDP) during reperfusion. | [17] |
| Rat Model of Myocardial Infarction (Isoproterenol-induced) | 160 mg/kg (Danshensu) orally for 21 days (in combo) | Cardiac Injury Markers: Significantly reduced serum cTnI levels compared to the isoproterenol-only group. | [12] |
| Mouse Model of Doxorubicin-Induced Cardiotoxicity | High-dose DSS pre-protection | Cardiac Injury Markers: Reduced Creatine Kinase (CK) by 37.9% and Lactate Dehydrogenase (LDH) by 30.4% compared to the doxorubicin-only group. | [6] |
| Rat Model of Myocardial I/R | 60 mg/kg DSS | Cardiac Injury Markers: Significantly decreased serum CK-MB and cTnI levels. Oxidative Stress: Markedly decreased MDA levels in myocardial tissue. |[9] |
Table 2: Effects of this compound in In Vitro Cellular Models
| Cell Line | Model | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| H9c2 Cardiomyoblasts | Hypoxia/Reoxygenation (H/R) | Combination with HSYA | Cell Viability: Significantly increased cell viability to 68.38% compared to 35.26% in the H/R group. Apoptosis: Reduced apoptosis from 56.41% to 24.95% in the combination group. | [9] |
| H9c2 Cardiomyoblasts | H₂O₂-induced injury | 0.64 to 16 nM (Salvianolic Acid A) | Cell Viability: Increased viability from ~50% in the H₂O₂ group to ~60% with SAA treatment. | [18] |
| Isolated Rat Aortic Rings | Phenylephrine-precontracted | 1-3 g/L | Vasodilation: Produced pronounced vasodilation after a transient contraction. | [13] |
| C2C12 Myoblasts | Differentiation | 20 µM | Gene Expression: Significantly upregulated MyHC1 (oxidative fiber) gene expression and downregulated MyHC2b (glycolytic fiber) expression. | [19] |
| A549 & NCI-H1299 Lung Cancer Cells | N/A | 25, 50, 100 µM | PI3K/Akt Pathway: Inhibited the phosphorylation of PI3K and Akt in a dose-dependent manner. |[20] |
Key Experimental Protocols
This section provides generalized methodologies for key experiments cited in this compound research. Researchers should consult the specific cited literature for fine-tuned parameters.
Animal Model: Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes a common method for inducing myocardial infarction in rats to study the effects of therapeutic agents.
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital.[21] The rats are then intubated and connected to a rodent ventilator.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.[21]
-
Ischemia & Reperfusion: Ischemia is maintained for a set period (e.g., 30-90 minutes), confirmed by ST-segment elevation on an ECG.[3][21] The suture is then released to allow for reperfusion, which typically lasts from 1 to 24 hours.[17][21]
-
Drug Administration: this compound can be administered via various routes (e.g., intraperitoneally, intravenously, or in a perfusion buffer) at different time points (before ischemia, at the onset of reperfusion).[16][17][21]
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with Evans blue dye to delineate the non-ischemic area (Area At Risk, AAR). The heart is then sliced and incubated in a 1% triphenyltetrazolium (B181601) chloride (TTC) solution, which stains viable myocardium red, leaving the necrotic infarct area pale white.[21] The infarct size is typically expressed as a percentage of the AAR.
Western Blot Analysis for Protein Expression
This protocol is used to quantify the expression levels of specific proteins within signaling pathways (e.g., p-Akt, Nrf2, NF-κB p65).
-
Protein Extraction: Heart tissues or cultured cells are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-p-Akt) at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software (e.g., ImageJ). Expression levels are often normalized to a loading control protein like GAPDH or β-tubulin.[15]
Conclusion and Future Directions
This compound is a promising multi-functional therapeutic agent for cardiovascular diseases. Preclinical evidence robustly supports its cardioprotective effects, which are rooted in its ability to modulate fundamental pathological processes including oxidative stress, inflammation, and apoptosis through well-defined signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.[2][3][5][10]
Future research should focus on:
-
Clinical Translation: While preclinical data is strong, more rigorous, large-scale human clinical trials are necessary to validate its efficacy and safety in patient populations.
-
Molecular Target Identification: Further studies to precisely identify direct molecular binding targets, such as the interaction with CLIC4, will provide deeper mechanistic insights.[11]
-
Pharmacokinetics and Drug Delivery: Optimizing the pharmacokinetic profile and exploring novel drug delivery systems, such as hydrogel-based patches, could enhance its therapeutic potential for localized and sustained release in the myocardium.
-
Combination Therapies: Investigating the synergistic effects of this compound with other established cardiovascular drugs could lead to more effective treatment strategies.[8][12]
This guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of this compound in the ongoing effort to combat cardiovascular disease.
References
- 1. Biphasic effects of this compound on vessel function in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]
- 7. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates cerebral ischemia/reperfusion injury by inhibiting CLIC4/NLRP3 inflammasome-mediated endothelial cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective Effect of Paeonol and Danshensu Combination on Isoproterenol-Induced Myocardial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphasic effects of this compound on vessel function in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Danshensu protects vascular endothelia in a rat model of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardioprotective Effect of Danshensu against Ischemic/Reperfusion Injury via c-Subunit of ATP Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardioprotective Effects of Salvianolic Acid A on Myocardial Ischemia-Reperfusion Injury In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Effects of Sodium Danshensu
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of the neuroprotective mechanisms of Sodium Danshensu (B613839) (SDSS), a water-soluble derivative of a primary active component isolated from Salvia miltiorrhiza (Danshen).[1][2] With established applications in treating cardiovascular diseases, recent research has illuminated its significant therapeutic potential for neurological disorders, particularly ischemic stroke.[3][4] This guide synthesizes findings from key preclinical studies, detailing the compound's molecular interactions, summarizing quantitative outcomes, and outlining relevant experimental methodologies.
Core Mechanisms of Neuroprotection
Sodium Danshensu exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of critical signaling pathways related to cell survival, oxidative stress, and inflammation.
Activation of the PI3K/Akt/mTOR Pro-Survival Pathway
A primary mechanism of SDSS-mediated neuroprotection is the robust activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.[3][5] This pathway is central to promoting cell survival and inhibiting apoptosis.
Studies have demonstrated that SDSS directly binds to the Pleckstrin Homology (PH) domain of the AKT1 protein at specific residues (ASN-53, ARG-86, LYS-14), leading to its activation.[3][6] This interaction triggers the phosphorylation of Akt and its downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK-3β).[3][5][6] The activation of this cascade ultimately suppresses apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[5][6]
Attenuation of Oxidative Stress and Ferroptosis via the Nrf2 Pathway
This compound effectively mitigates oxidative damage, a key pathological feature of cerebral ischemia-reperfusion injury. It achieves this primarily through the activation of the Nuclear factor-E2-related factor 2 (Nrf2) pathway.[7][8]
Molecular docking and simulation studies show that SDSS can directly bind to Nrf2.[7] This interaction promotes Nrf2's nuclear translocation, where it enhances the expression of downstream antioxidant and anti-ferroptotic genes, including Heme Oxygenase-1 (HO-1), SLC7A11, and Glutathione (B108866) Peroxidase 4 (GPX4).[7][9] The upregulation of these proteins leads to a reduction in reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular iron (Fe2+), while simultaneously increasing levels of glutathione (GSH), thereby protecting neurons from oxidative stress and ferroptosis.[7][8]
Anti-Inflammatory and Autophagy Regulation
In the context of astrocyte injury during ischemia, SDSS demonstrates significant anti-inflammatory and autophagy-regulating properties. It dose-dependently inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[2]
This anti-inflammatory effect is linked to the modulation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Furthermore, SDSS influences autophagy by regulating the TSC2/mTOR pathway. It increases the expression of tuberous sclerosis complex-2 (TSC2), which in turn inhibits mTOR, a negative regulator of autophagy.[1][10] This leads to an upregulation of Beclin 1 and an increased LC3B-II/LC3B-I ratio, indicating the promotion of a protective autophagic response in astrocytes.[2][10]
Summary of Quantitative Data
The neuroprotective efficacy of this compound has been quantified in numerous preclinical models. The following tables summarize key findings from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Neuronal and Glial Cell Models
| Parameter | Cell Model | Condition | SDSS Concentration | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability | PC12 Cells | OGD/R | 10-100 µM | Dose-dependent increase; peak effect at 20 µM | [3][6] |
| Primary Astrocytes | OGD/R | 10-40 µM | Significantly increased cell viability | [2][10] | |
| LDH Release | PC12 Cells | OGD/R | 10-100 µM | Significantly reduced LDH leakage | [3][6] |
| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently decreased LDH release | [2][10] | |
| Apoptosis | PC12 Cells | OGD/R | 20 µM | Decreased apoptosis rate | [3][6] |
| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently decreased apoptosis | [2][10] | |
| Protein Expression | PC12, HAPI Cells | OGD/R | 20 µM | Markedly increased p-AKT1 and p-mTOR levels | [3][6] |
| Primary Astrocytes | OGD/R | 10-40 µM | Dose-dependently increased TSC2 and decreased p-mTOR | [1][10] |
| Oxidative Stress | HT22 Cells | OGD/R | N/A | Restrained ROS, MDA, Fe2+; elevated GSH |[7] |
Table 2: In Vivo Efficacy of this compound in Ischemic Stroke Models
| Parameter | Animal Model | SDSS Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Neurological Deficit | MCAO Rats | 30, 60 mg/kg | Remarkably improved neurologic deficits | [5] |
| Infarct Volume | MCAO Rats | 30, 60 mg/kg | Significantly reduced infarct volume | [5] |
| Survival Rate | MCAO Rats | 30, 60 mg/kg | Markedly improved survival rate | [5] |
| Apoptosis | MCAO Rats | 7.5, 15, 30 mg/kg | Attenuated apoptosis rate in brain tissue | [6] |
| Protein Expression | MCAO Rats | 7.5, 15, 30 mg/kg | Significantly increased p-AKT1/AKT1 and p-mTOR/mTOR ratios | [6] |
| Ferroptosis Markers | MCAO Mice | N/A | Inhibited oxidative damage and ferroptosis via Nrf2/GPX4 axis | [7] |
| Neurogenesis | Stroke Mice | 700 mg/kg | Increased expression of VEGF, SDF-1, and BDNF |[4][11] |
Key Experimental Protocols
The following section details the methodologies for standard preclinical models used to evaluate the neuroprotective effects of this compound.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This model simulates the conditions of ischemia-reperfusion injury in a controlled cellular environment.
-
Cell Culture: Plate appropriate cells (e.g., PC12, primary astrocytes, HT22) and grow to 80-90% confluency in standard culture medium.
-
Oxygen-Glucose Deprivation (OGD): Replace the standard medium with glucose-free medium (e.g., DMEM). Place the culture plates in a hypoxic chamber containing a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (typically 2-4 hours).
-
Reoxygenation (R): Remove plates from the hypoxic chamber. Replace the glucose-free medium with standard, glucose-containing culture medium. Return the plates to a normoxic incubator (95% air, 5% CO₂).
-
Treatment: this compound is typically added to the culture medium at the beginning of the reoxygenation phase at various concentrations (e.g., 10, 20, 50, 100 µM).
-
Endpoint Analysis: After a set reoxygenation period (e.g., 12, 24, 36 hours), cells are harvested for analysis using assays such as MTT/CCK-8 (viability), LDH (cytotoxicity), TUNEL staining or flow cytometry (apoptosis), and Western blotting (protein expression).[1][3][10]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used method to replicate focal cerebral ischemia in rodents.
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat or C57BL/6 mouse). Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Temporarily ligate the CCA and ECA. Insert a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.
-
Ischemia Duration: Maintain the occlusion for a defined period, typically 90-120 minutes.
-
Reperfusion: Withdraw the monofilament to restore blood flow to the MCA territory.
-
Treatment: Administer this compound (e.g., 30-60 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection, often at the onset of reperfusion or at specified time points post-MCAO.[5][7]
-
Endpoint Analysis: After a survival period (e.g., 24 hours to several days), assess outcomes through neurological scoring, measurement of infarct volume (TTC staining), histological analysis (H&E staining), and biochemical assays on brain tissue homogenates (Western blot, ELISA).[5][9]
Conclusion
This compound presents a compelling profile as a neuroprotective agent, particularly for the treatment of ischemic stroke. Its therapeutic efficacy stems from its ability to concurrently target multiple critical pathways involved in neuronal injury. By activating pro-survival signals (PI3K/Akt), suppressing oxidative stress and ferroptosis (Nrf2), and mitigating neuroinflammation (NLRP3), SDSS offers a multifaceted approach to preserving neural tissue and promoting recovery. The robust and consistent data from preclinical in vitro and in vivo models underscore its potential and warrant further investigation in clinical settings to translate these promising findings into effective therapies for patients with acute ischemic stroke and other neurodegenerative conditions.
References
- 1. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]
- 4. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - Hu - Annals of Translational Medicine [atm.amegroups.org]
- 11. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Danshensu: A Potent Inhibitor of Cancer Cell Migration and Invasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A crucial step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells. Sodium Danshensu, a water-soluble compound extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising natural anti-cancer agent. Accumulating evidence demonstrates its ability to inhibit the migration and invasion of various cancer cells, suggesting its potential as a therapeutic agent to combat metastatic disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating cancer cell migration and invasion, with a focus on its molecular mechanisms, experimental validation, and relevant signaling pathways.
Quantitative Analysis of Anti-Migratory and Anti-Invasive Effects
This compound has been shown to inhibit cell migration and invasion in a dose-dependent manner across various cancer cell lines. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Oral Squamous Cell Carcinoma (OSCC) Cell Migration and Invasion [1]
| Cell Line | Treatment Concentration (µM) | Duration (h) | Migration Inhibition (%) | Invasion Inhibition (%) |
| FaDu | 25 | 24 | Significant Reduction | Significant Reduction |
| 50 | 24 | Significant Reduction | Significant Reduction | |
| 100 | 24 | Significant Reduction | Significant Reduction | |
| Ca9-22 | 25 | 24 | Significant Reduction | Significant Reduction |
| 50 | 24 | Significant Reduction | Significant Reduction | |
| 100 | 24 | Significant Reduction | Significant Reduction |
Table 2: Effect of this compound on Lung Cancer Cell Migration and Invasion [2]
| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on Migration | Effect on Invasion |
| A549 | 25, 50, 100 | 24, 48, 72 | Dose-dependent suppression | Dose-dependent suppression |
| NCI-H1299 | 25, 50, 100 | 24, 48, 72 | Dose-dependent suppression | Dose-dependent suppression |
Table 3: Effect of Danshensu on Melanoma Cell Migration and Invasion [3]
| Cell Line | Treatment Concentration (µM) | Effect on Migration | Effect on Invasion |
| B16F10 | 0.05, 0.5, 5 | Significant inhibition | Significant inhibition |
Experimental Protocols
The anti-migratory and anti-invasive properties of this compound have been validated through a series of well-established in vitro assays.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a cell population.
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with varying concentrations of this compound in a serum-free or low-serum medium.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic motility of cancer cells.
-
Chamber Preparation: For the invasion assay, the upper surface of a Transwell insert (typically with an 8 µm pore size) is coated with a layer of Matrigel, a reconstituted basement membrane matrix. For the migration assay, the insert is not coated.[4][5][6][7][8]
-
Cell Seeding: Cancer cells, pre-starved in a serum-free medium, are seeded into the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.[5]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[5]
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow the cells to migrate or invade through the porous membrane towards the chemoattractant.[5]
-
Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).[5] The number of stained cells is then counted under a microscope in several random fields to determine the extent of migration or invasion.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in migration, invasion, and associated signaling pathways.
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p38, MMP-2, E-cadherin) overnight at 4°C.[9][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danshensu has anti-tumor activity in B16F10 melanoma by inhibiting angiogenesis and tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sodium Danshensu in Rats
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Sodium Danshensu (B613839), a primary water-soluble active component of Salvia miltiorrhiza, in rats. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetic Profile
Sodium Danshensu exhibits linear pharmacokinetics when administered intravenously within a dose range of 15 to 60 mg/kg.[1][2][3] However, its oral bioavailability is low, with an absolute bioavailability of approximately 13.72%, indicating poor absorption from the gastrointestinal tract.[1][2][3] The time to reach maximum plasma concentration (Tmax) after oral administration is about 1.40 ± 0.30 hours.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats After Intravenous and Oral Administration
| Administration Route | Dose (mg/kg) | AUC₀₋₁₂ (μg·h/mL) | Cmax (μg/mL) | Tmax (h) | t₁/₂ (h) | Absolute Bioavailability (%) |
| Intravenous (I.V.) | 15 | 12.67 ± 1.40 | - | - | 2.76 ± 0.72 | - |
| Intravenous (I.V.) | 30 | 34.27 ± 2.49 | - | - | 3.00 ± 0.31 | - |
| Intravenous (I.V.) | 60 | 67.70 ± 11.71 | - | - | 2.64 ± 0.44 | - |
| Oral (P.O.) | 180 | - | - | 1.40 ± 0.30 | - | 13.72 |
Data compiled from multiple studies.[1][2][3][4]
Distribution
Following administration, this compound is widely distributed throughout the body. The primary site of distribution is the kidney, but it is also found in other tissues including the lung, stomach, muscle, uterus, and heart.[1][2][3]
Metabolism
This compound primarily undergoes Phase II metabolism in rats.[1][2][3] The main metabolic pathways include methylation, sulfation, and acetylation.[1][2][3] A significant metabolite identified in rat urine is 4-hydroxy-3-methoxyphenyllactic acid.[3]
Caption: Metabolic pathways of this compound in rats.
Excretion
The primary route of excretion for this compound and its metabolites is through urine.[1][2][3] Following a single intravenous administration of 30 mg/kg, approximately 46.99% of the dose is excreted in the urine as the parent drug within 96 hours.[1][2][3] Fecal excretion is minimal, accounting for only about 1.16% of the administered dose in the same timeframe.[1][2][3] Biliary excretion is also a minor pathway, with about 0.83% of the dose excreted in the bile over 24 hours.[1][2][3]
Table 2: Excretion of this compound in Rats After a Single 30 mg/kg Intravenous Dose
| Excretion Route | Percentage of Dose (%) | Timeframe (hours) |
| Urine (Parent Drug) | 46.99 ± 19.37 | 96 |
| Feces (Parent Drug) | 1.16 ± 0.26 | 96 |
| Bile (Parent Drug) | 0.83 | 24 |
Data from a study on the preclinical absorption, distribution, metabolism, and excretion of this compound.[1][2]
Experimental Protocols
Pharmacokinetic Study in Rats
A typical experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.
Caption: Experimental workflow for a pharmacokinetic study.
-
Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.
-
Acclimatization: A period of acclimatization is allowed before the experiment.
-
Intravenous (I.V.): this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the tail vein. Doses of 15, 30, and 60 mg/kg have been studied.[1][2][3]
-
Oral (P.O.): For oral administration, the drug is typically given by gavage. A dose of 180 mg/kg has been used to assess oral bioavailability.[1][2][3]
-
Blood: Blood samples are collected at predetermined time points after drug administration. Collection is often from the retro-orbital plexus or carotid artery into heparinized tubes.[6]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
A high-performance liquid chromatographic (HPLC) method is frequently employed for the quantification of Danshensu in biological samples.[5][6][7]
-
Sample Pre-treatment: A liquid-liquid extraction is often used to prepare the biological samples before HPLC analysis.[5][7]
-
Chromatographic Separation:
-
Detection: UV detection is commonly used.
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized.[3][8]
-
Sample Pre-treatment: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common preparation method.[8]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
References
- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of danshensu in rat plasma and tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Pharmacological History of Sodium Danshensu: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Danshensu (B613839), the sodium salt of Danshensu (Salvianic acid A), is a major water-soluble bioactive compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Sodium Danshensu. It details the experimental protocols for key assays, summarizes quantitative data, and visualizes the intricate signaling pathways modulated by this compound. The development of the sodium salt form was a crucial step to enhance the stability and bioavailability of Danshensu, a compound that is otherwise unstable.[1] This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and traditional medicine.
Discovery and History
The scientific exploration of Salvia miltiorrhiza's chemical constituents began with a focus on its lipophilic compounds. However, recognizing the traditional use of water-based decoctions, research into its water-soluble components gained momentum in the 1980s. This led to the isolation and characterization of Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)lactic acid). To overcome the inherent instability of Danshensu, it was converted into its sodium salt, this compound, which exhibits improved stability and bioavailability while retaining the pharmacological activities of the parent compound.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₉NaO₅ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| CAS Number | 67920-52-9 | [2] |
Pharmacokinetics (in Rats)
A study in Sprague-Dawley rats revealed the following pharmacokinetic parameters for this compound.
| Parameter | 15 mg/kg (i.v.) | 30 mg/kg (i.v.) | 60 mg/kg (i.v.) | 180 mg/kg (p.o.) | Reference |
| t1/2 (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 | - | [2] |
| AUC₀₋₁₂ (µg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 | - | [2] |
| Absolute Bioavailability (%) | - | - | - | 13.72 | [2] |
Experimental Protocol: Pharmacokinetic Analysis in Rats
Animal Model: Male Sprague-Dawley rats.
Drug Administration:
-
Intravenous (i.v.) administration of this compound at doses of 15, 30, and 60 mg/kg.
-
Oral (p.o.) administration of this compound at a dose of 180 mg/kg.
Sample Collection: Blood samples were collected at various time points post-administration.
Sample Preparation:
-
To 50 µL of rat plasma, add 25 µL of internal standard solution.
-
Acidify with 20 µL of 3 mol/L HCl.
-
Extract with 1 mL of ethyl acetate (B1210297) by vortexing and centrifugation.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 50 µL of the mobile phase.
LC-MS/MS Analysis:
-
Column: C18 column.
-
Mobile Phase: Methanol and 0.1% formic acid in water.
-
Detection: Electrospray ionization in negative ion mode.
Pharmacological Activities and Mechanisms of Action
Vasodilation
This compound exhibits a biphasic effect on vascular tension. At low concentrations (0.1-0.3 g/L), it induces a weak contraction in phenylephrine-precontracted thoracic arteries.[3][4] Conversely, at higher concentrations (1-3 g/L), it produces a pronounced vasodilation.[3][4]
Experimental Protocol: Vasodilation Assay in Isolated Rat Aorta
Tissue Preparation:
-
Isolate the thoracic aorta from normal rats.
-
Cut the aorta into rings and mount them in an organ bath containing Krebs-Henseleit buffer.
Procedure:
-
Pre-contract the aortic rings with phenylephrine (B352888) (1 µmol/L).
-
Add this compound at various concentrations (0.1 to 3 g/L).
-
Record the changes in vessel tension.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]
Experimental Protocol: Anti-inflammatory Assay in Macrophages
Cell Culture: Culture RAW 264.7 macrophage cells.
Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatant to measure the levels of TNF-α and IL-6 using ELISA.
-
Isolate total RNA from the cells to analyze the mRNA expression of inflammatory cytokines by RT-PCR.
Cardioprotective Effects
This compound protects the myocardium against ischemia-reperfusion (I/R) injury by reducing infarct size and inhibiting apoptosis of cardiomyocytes.[7][8][9][10]
Experimental Protocol: Cardioprotection in a Rat Model of Myocardial Ischemia-Reperfusion
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Induce myocardial ischemia by transiently occluding a coronary artery (e.g., for 30 minutes).
-
Administer this compound (e.g., 15, 30, or 60 mg/kg) before or during reperfusion (e.g., 3 hours).
-
Assess cardiac function and measure the infarct size.
-
Analyze the expression of apoptotic proteins (e.g., Bcl-2, Bax) in the myocardial tissue using Western blotting.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury by reducing infarct volume and neuronal apoptosis.[2][11][12]
Experimental Protocol: Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Induce cerebral ischemia by MCAO for a specific duration (e.g., 2 hours).
-
Administer this compound (e.g., 30 or 60 mg/kg) for a certain period (e.g., 5 days) after MCAO.
-
Evaluate neurological deficits.
-
Measure the cerebral infarct volume using TTC staining.
-
Assess neuronal apoptosis in the brain tissue using TUNEL staining and Western blotting for apoptosis-related proteins.
Signaling Pathways
PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and protection against apoptosis in both cardiomyocytes and neurons.[2][7]
NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to suppress the phosphorylation and nuclear translocation of p65, a subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]
HIF-1α/STAT3/NLRP3 Inflammasome Pathway
In the context of inflammatory conditions like arthritis, this compound has been found to downregulate the HIF-1α/STAT3/NLRP3 inflammasome pathway in macrophages, leading to reduced secretion of IL-1β.[5]
Conclusion
This compound, a stabilized form of a key bioactive compound from Salvia miltiorrhiza, has demonstrated a wide range of pharmacological activities with significant therapeutic potential, particularly in the management of cardiovascular, inflammatory, and neurological disorders. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and HIF-1α/STAT3/NLRP3, underscore its importance as a subject for ongoing research and drug development. This technical guide provides a foundational resource for scientists to further explore and harness the therapeutic benefits of this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effects of this compound on vessel function in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic effects of this compound on vessel function in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Macrophage Activation by this compound via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Macrophage Inflammation in Atherosclerosis via the miR-200a-3p/MEKK3/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Paeonol and Danshensu Combination on Isoproterenol-Induced Myocardial Injury in Rats | PLOS One [journals.plos.org]
- 9. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danshensu exerts cardioprotective effects in rats with acute myocardial infarction via reduction of infiltration of inflammatory cells and mitigation of myocardial fibrosis | Tropical Journal of Pharmaceutical Research [ajol.info]
- 11. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Danshensu and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid), a prominent water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its broad spectrum of pharmacological effects. However, its clinical utility is often hampered by poor stability and low bioavailability.[1] This has spurred the development of numerous Danshensu derivatives, designed to enhance its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Danshensu and its derivatives, with a focus on their neuroprotective, cardioprotective, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.
Core Biological Activities and Mechanisms of Action
Danshensu and its derivatives exert their biological effects through multiple mechanisms, primarily centered around mitigating oxidative stress and inflammation. These compounds have demonstrated significant potential in the prevention and treatment of cardiovascular and cerebrovascular diseases.[2]
Neuroprotective Effects
Danshensu and its derivatives have shown considerable promise in protecting neuronal cells from various insults, including ischemia and neurotoxin-induced damage. The neuroprotective effects are largely attributed to their antioxidant and anti-apoptotic properties.
Studies have demonstrated that novel Danshensu derivatives, such as amide and thioester conjugates, can significantly increase the viability of SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.[3] These derivatives have been shown to reduce lactate (B86563) dehydrogenase (LDH) leakage, inhibit lipid peroxidation, and modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[3] In animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, treatment with Danshensu derivatives has been found to markedly decrease infarct volume.[3] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, and the enhancement of the endogenous antioxidant defense system.[4] Specifically, Danshensu has been shown to activate the PI3K/Akt/Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), and glutathione (B108866) cysteine ligase (GCLC and GCLM).[5]
Cardioprotective Effects
The cardioprotective activities of Danshensu and its derivatives are well-documented, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. These compounds help to preserve cardiac function and reduce myocardial damage by combating oxidative stress and apoptosis in cardiomyocytes.
For instance, Danshensu has been shown to significantly reduce myocardium infarct size and the release of cardiac injury markers like creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) in rat models of I/R injury.[1] In vitro studies using H9c2 cardiomyocytes have revealed that Danshensu improves cell viability and decreases LDH release following simulated ischemia-reperfusion.[1] The cardioprotective mechanisms involve the activation of the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cell survival and proliferation.[1] Furthermore, some derivatives have been found to activate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway in H9c2 cells, enhancing their resistance to oxidative stress.[6] The synergistic application of Danshensu with other bioactive compounds, such as hydroxysafflor yellow A, has been shown to potentiate these protective effects through the Akt/Nrf2/HO-1 pathway.[7]
Antioxidant Activity
The core of Danshensu's therapeutic potential lies in its potent antioxidant activity, primarily attributed to its catechol structure. It can directly scavenge free radicals and enhance the endogenous antioxidant defense system. The antioxidant capacity of Danshensu has been quantified in various assays, demonstrating its ability to neutralize different types of reactive oxygen species (ROS).
Danshensu has been reported to have significant DPPH and ABTS radical scavenging activities.[8] Mechanistically, Danshensu activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, thereby bolstering the cell's capacity to counteract oxidative stress.[9][10]
Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Danshensu and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.
One of the primary mechanisms of their anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] By suppressing the activation of NF-κB, Danshensu can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[11][12] Studies in chondrocytes and animal models of osteoarthritis have shown that Danshensu can alleviate the inflammatory response by inhibiting p65 phosphorylation and nuclear translocation.[11]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of Danshensu and its derivatives from various studies.
Table 1: Neuroprotective Effects of Danshensu and Its Derivatives
| Compound/Derivative | Cell Line/Model | Assay | Endpoint | Result | Reference |
| Danshensu | SH-SY5Y cells (rotenone-induced) | MTT Assay | Cell Viability | Significant attenuation of cytotoxicity at 0.1, 1, and 10 µM | [5] |
| Danshensu Derivatives (3, 4, 6, 7, 8) | SH-SY5Y cells (H₂O₂-induced) | MTT Assay | Cell Viability | Significant restoration of cell viability | [3] |
| Danshensu Derivative 6 | MCAO rat model | TTC Staining | Infarct Volume | Marked decrease at 30 mg/kg | [3][13] |
| Sodium Danshensu | MCAO rat model | mNSS | Neurological Deficit | Remarkable improvement at 30 and 60 mg/kg | [4] |
Table 2: Cardioprotective Effects of Danshensu and Its Derivatives
| Compound/Derivative | Cell Line/Model | Assay | Endpoint | Result | Reference |
| Danshensu | Myocardial I/R rat model | TTC Staining | Infarct Size | Significant reduction | [1] |
| Danshensu | H9c2 cells (simulated I/R) | MTT Assay | Cell Viability | Markedly improved | [1] |
| Danshensu Derivative 14 | Myocardial ischemia rat model | Biochemical Assays | LDH, MDA, CK levels | Significantly decreased | [6] |
| Danshensu + HSYA | Myocardial I/R rat model | Biochemical Assays | CK-MB, cTnI levels | Significantly lower levels | [7] |
Table 3: Antioxidant Activity of Danshensu
| Assay | IC₅₀ Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 10 | [8] |
| ABTS Radical Scavenging | 42.21 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Danshensu and its derivatives.
Neuroprotection Assays
1. Cell Culture and Treatment (SH-SY5Y cells)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Treatment Protocol (Oxidative Stress Model):
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with various concentrations of Danshensu or its derivatives for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 150 µM and incubate for 24 hours.[3]
-
-
Treatment Protocol (Neurotoxin Model):
-
Seed SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with Danshensu (0.1, 1, and 10 µM) for 2 hours.[5]
-
Induce neurotoxicity by adding rotenone (B1679576) to a final concentration of 100 nM and incubate for 24 hours.[5]
-
2. Cell Viability Assessment (MTT Assay)
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[3]
-
Incubate the plate at 37°C for 4 hours.[3]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Assessment of Neuronal Damage (LDH Release Assay)
-
After treatment, collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at 490 nm.[3]
Cardioprotection Assays
1. Cell Culture and Treatment (H9c2 cells)
-
Cell Line: Rat embryonic cardiomyocyte H9c2 cells.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Simulated Ischemia/Reperfusion (I/R) Protocol:
-
Incubate H9c2 cells in a hypoxic buffer (e.g., glucose-free DMEM) in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration (e.g., 2 hours) to simulate ischemia.[1]
-
Replace the hypoxic buffer with normal culture medium and return the cells to a normoxic incubator (95% air and 5% CO₂) for a specified duration (e.g., 3 hours) to simulate reperfusion.[1]
-
Danshensu or its derivatives can be added during the reperfusion phase.
-
2. In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rats and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specific period (e.g., 30 minutes) to induce ischemia.[1]
-
Release the ligation to allow for reperfusion for a set duration (e.g., 3 hours).[1]
-
Administer Danshensu or its derivatives intravenously at the onset of reperfusion.
-
3. Assessment of Myocardial Infarct Size (TTC Staining)
-
After the reperfusion period, excise the heart and freeze it at -20°C.
-
Slice the ventricles into 2-mm thick sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Quantify the infarct area using image analysis software.
Anti-inflammatory Assays
1. Cell Culture and Treatment (RAW 264.7 cells)
-
Cell Line: Murine macrophage RAW 264.7 cells.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of Danshensu or its derivatives for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
References
- 1. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danshensu Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary cardioprotective effect evaluation of danshensu derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Danshensu attenuates cisplatin-induced nephrotoxicity through activation of Nrf2 pathway and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 11. Danshensu inhibits the IL-1β-induced inflammatory response in chondrocytes and osteoarthritis possibly via suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danshensu enhances autophagy and reduces inflammation by downregulating TNF-α to inhibit the NF-κB signaling pathway in ischemic flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium Danshensu for Researchers and Drug Development Professionals
An In-depth Review of its Physicochemical Properties, Biological Activity, and Associated Experimental Protocols
Introduction
Sodium Danshensu, the sodium salt of Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), is a major water-soluble bioactive compound derived from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). Its enhanced stability and bioavailability compared to its parent compound have made it a focal point of intensive research, particularly in the fields of cardiovascular and neurological diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key signaling pathways, and detailed experimental protocols to facilitate further scientific investigation and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline powder with good solubility in water. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | References |
| CAS Number | 67920-52-9 | |
| Molecular Formula | C₉H₉NaO₅ | |
| Molecular Weight | 220.15 g/mol , 220.16 g/mol , 220.2 g/mol , 222.17 g/mol | |
| IUPAC Name | sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
| Synonyms | Salvianic acid A sodium salt, Sodium 3-(3,4-dihydroxyphenyl)lactate |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways. These pathways are central to its observed cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer properties.
Cardioprotective and Neuroprotective Effects: The Akt/ERK1/2/Nrf2 Axis
A significant body of evidence points to the activation of the Akt/ERK1/2/Nrf2 signaling pathway as a primary mechanism for the protective effects of this compound against ischemia-reperfusion injury in both the heart and the brain.
Neuroprotection: PI3K/Akt and TSC2/mTOR Pathways
In the context of cerebral ischemia, this compound has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptosis. Furthermore, it modulates the TSC2/mTOR pathway, which is implicated in autophagy and neuroprotection.
Anti-inflammatory Effects: NF-κB and HIF-1α/STAT3/NLRP3 Pathways
This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, it has been shown to suppress the HIF-1α/STAT3/NLRP3 inflammasome pathway, further contributing to its anti-inflammatory effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Prepare cell or tissue lysates using lysis buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells or tissue sections on slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope
Protocol:
-
Fix cells or tissue sections with fixation solution.
-
Permeabilize the samples.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Mount the slides and visualize them under a fluorescence microscope.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used animal model for studying ischemic stroke.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0)
-
This compound solution for administration
Protocol:
-
Anesthetize the rat and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer this compound (e.g., intraperitoneally or intravenously) at the desired time points.
-
Assess neurological deficits, infarct volume (using TTC staining), and perform molecular analyses on brain tissue.
Conclusion
This compound is a promising therapeutic agent with a multi-targeted mechanism of action. Its ability to modulate key signaling pathways involved in cellular survival, inflammation, and oxidative stress underscores its potential in the treatment of a range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic applications of this important natural product derivative. Continued research into its molecular interactions and clinical efficacy is warranted to fully realize its therapeutic potential.
An In-depth Technical Guide on the Safety and Toxicity Profile of Sodium Danshensu
Introduction
Sodium Danshensu (B613839) (Sodium DL-β-(3,4-dihydroxyphenyl)lactate), a primary water-soluble active component derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant attention for its therapeutic potential, particularly in cardiovascular diseases.[1][2][3] As with any therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for drug development professionals and researchers. This guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics, acute, sub-chronic, and long-term toxicity, as well as specific safety endpoints for Sodium Danshensu.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily studied in rats. Following intravenous administration, the compound exhibits linear pharmacokinetics. However, its oral bioavailability is poor, suggesting that an injectable route may be more suitable for clinical development.[4][5][6]
Key Pharmacokinetic Parameters
A study in rats provided detailed pharmacokinetic parameters following both intravenous and oral administration. After intravenous administration at doses of 15, 30, and 60 mg/kg, plasma concentrations of this compound decreased rapidly.[4][7] Oral administration of 180 mg/kg resulted in an absolute bioavailability of 13.72%, indicating limited absorption from the gastrointestinal tract.[4][5]
| Parameter | 15 mg/kg (I.V.) | 30 mg/kg (I.V.) | 60 mg/kg (I.V.) | 180 mg/kg (P.O.) |
| t1/2 (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 | - |
| AUC0–12 (µg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 | - |
| Tmax (h) | - | - | - | 1.40 ± 0.30 |
| Absolute Bioavailability (%F) | - | - | - | 13.72% |
| Data derived from studies in rats.[4][7] |
Distribution, Metabolism, and Excretion
This compound is widely distributed throughout the body, with the highest concentration found in the kidneys.[4][5] It is also distributed to the lungs, stomach, muscles, uterus, and heart.[4][5] The primary route of elimination is through urine, with approximately 46.99% of the parent drug excreted within 96 hours after intravenous administration.[4][5] Fecal and biliary excretion are minor pathways, accounting for about 1.16% and 0.83% of the dose, respectively.[4][5] Metabolism occurs mainly through Phase II reactions, including methylation, sulfation, and acetylation.[5][6]
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Sprague-Dawley rats.[8]
-
Administration:
-
Sample Collection: Blood samples were collected at various time points. Urine, feces, and bile were collected to assess excretion pathways.[4]
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.[4] Pharmacokinetic parameters were calculated using a noncompartmental model.[4]
References
- 1. Acute and subchronic toxicity of danshensu in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on toxicity of danshensu in beagle dogs after 3-month continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for HPLC Analysis of Sodium Danshensu
This document provides a detailed protocol for the quantitative analysis of Sodium Danshensu using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, the sodium salt of D-(+)-β-(3,4-dihydroxyphenyl)lactic acid, is a major water-soluble bioactive component isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It exhibits significant pharmacological activities, particularly in the treatment of cardiovascular diseases. Accurate and reliable quantification of this compound in various matrices, such as raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust HPLC method for this purpose.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20AT HPLC system or equivalent is suitable.[1]
-
Chromatographic Column: A reversed-phase C18 column is typically used. Examples include:
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial, analytical grade)[2]
-
Formic acid (analytical grade)[4]
-
Water (deionized or HPLC grade)
-
Protocatechuic acid (optional, as internal standard)[3]
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may be optimized for specific applications.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase A | 0.8% (v/v) acetic acid in water[1] | 2% (v/v) glacial acetic acid in water[2] | 0.3% (v/v) formic acid in water[4] |
| Mobile Phase B | 0.8% (v/v) acetic acid in acetonitrile[1] | Methanol[2] | Methanol[4] |
| Gradient Elution | A detailed gradient program is provided below.[1] | Linear gradient elution is mentioned.[2] | A detailed gradient program is provided below.[4] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[4] | 1.0 mL/min |
| Column Temperature | 30 °C[1][2][4] | 30 °C | 30 °C |
| Injection Volume | 10 µL[1][4] | 10 µL | 10 µL |
| Detection Wavelength | 280 nm[1][2][4] | 280 nm | 280 nm |
Gradient Elution Program (Condition 1): [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 40 | 98 → 54 | 2 → 46 |
| 40 - 60 | 54 → 34 | 46 → 66 |
| 60 - 70 | 34 → 52 | 66 → 48 |
| 70 - 71 | 52 → 10 | 48 → 90 |
| 71 - 80 | 10 | 90 |
Gradient Elution Program (Condition 3): [4]
| Time (min) | % Mobile Phase B (Methanol) |
| 0 - 40 | 10 → 60 |
| 40 - 50 | 60 → 70 |
| 50 - 70 | 70 → 83 |
| 70 - 75 | 83 → 10 |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or water to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve a range of concentrations for the calibration curve (e.g., 0.5 - 80.0 mg/L).[6]
-
Sample Preparation:
-
Herbal Materials: For solid samples like Salvia miltiorrhiza root, a powdered sample can be extracted using methods such as ultrasonic-assisted extraction with water or methanol.[1] The resulting extract should be filtered through a 0.45 µm membrane filter before injection.[4]
-
Liquid Formulations: For liquid samples like oral solutions, dilute the sample with an appropriate solvent and filter through a 0.45 µm membrane filter.[2]
-
Plasma Samples: For biological samples like plasma, a protein precipitation or liquid-liquid extraction step is necessary. For example, perchloric acid can be used to precipitate proteins.[6] Alternatively, liquid-liquid extraction can be performed.[3]
-
Method Validation Parameters
The analytical method should be validated according to standard guidelines. The following table summarizes typical performance characteristics.
| Parameter | Typical Value | Reference |
| Linearity (r) | > 0.999 | [2] |
| Linear Range | 0.5 - 80.0 mg/L | [6] |
| Precision (RSD) | < 0.85% (Intraday and Interday) | [2] |
| Accuracy (Recovery) | 96.97 - 102.14% | [2] |
| Limit of Detection (LOD) | 0.2 mg/L | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Sodium Danshensu Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Danshensu (B613839), the monosodium salt of Danshensu, is a water-soluble phenolic acid isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] Its enhanced stability and bioavailability compared to its parent compound, Danshensu, make it a valuable agent for in vitro and in vivo studies.[3][4] Sodium Danshensu exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties.[2][5] In cell culture, it has been shown to influence various signaling pathways, making it a compound of interest for research in areas such as neuroprotection, cancer biology, and metabolic diseases.[6][7][8]
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research findings.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation and use of this compound in cell culture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | [9] |
| CAS Number | 67920-52-9 | [1][10] |
| Molecular Formula | C₉H₉NaO₅ | [1][10] |
| Molecular Weight | 220.15 g/mol | [1][11] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [3][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water (H₂O) | ≥22.1 mg/mL | [10] |
| 20 mg/mL (clear solution) | [9][11] | |
| Dimethyl Sulfoxide (DMSO) | ≥16.47 mg/mL (with gentle warming and ultrasonic) | [10] |
| 44 mg/mL (199.86 mM) | [1] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [12] |
| Ethanol (EtOH) | Insoluble | [10] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 2-8°C | - | [9][11] | |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| -20°C | 1 month | [1] |
Table 4: Example Concentrations Used in Cell Culture Studies
| Cell Line | Concentration Range | Experimental Context | Reference |
| C2C12 myoblasts | 20 µM | Differentiation | [3] |
| A549 and NCI-H1299 (lung cancer cells) | 25, 50, 100 µM | Viability, apoptosis, migration, invasion | [4] |
| Rat H9c2 cardiomyocytes | 1 µM, 10 µM | Ischemia/reperfusion injury | [13] |
| Astrocytes | Not specified, dose-dependent effects observed | Oxygen-glucose deprivation/reoxygenation | [6] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for water-insoluble or poorly soluble compounds.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out 22.02 mg of this compound powder using an analytical balance.
-
Dissolving in DMSO: Transfer the weighed powder to a sterile 1.5 mL or 2 mL centrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[10][14] Ensure the solution is clear and free of particulates.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the final working concentrations in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile micropipettes and tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of a 100 µM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM) * V₁ = (0.1 mM) * (10 mL)
-
V₁ = (0.1 mM * 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
Preparing the Working Solution: In a sterile conical tube, add 10 µL of the 100 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause foaming of the medium.
-
Final DMSO Concentration: Note that the final concentration of DMSO in the working solution will be 0.1%. It is crucial to include a vehicle control (medium with 0.1% DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Application to Cells: The freshly prepared working solution is now ready to be added to your cell cultures.
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 67920-52-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Danshensu = 98 HPLC 81075-52-7 [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. 丹参素 钠盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Danshensu sodium salt | Autophagy | P450 | TargetMol [targetmol.com]
Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Sodium Danshensu (B613839) (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a comprehensive overview of Sodium Danshensu dosage and administration protocols for in vivo mouse models, based on peer-reviewed studies.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data on this compound dosage used in various mouse models.
Table 1: this compound Dosage in Neurological Disease Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings |
| Focal Cerebral Ischemia | Not Specified | 700 mg/kg/day | Intraperitoneal (i.p.) | Daily until sacrifice (up to 21 days) | Increased neurogenesis and collaterogenesis.[1] |
| Cerebral Ischemia-Reperfusion Injury | Not Specified | 7.5, 15, or 30 mg/kg | Intravenous (i.v.) via tail vein | Single dose | Attenuated pathological changes, reduced necrosis and apoptosis.[2][3] |
| Cerebral Ischemia (MCAO) | Not Specified | Not specified | Not specified | Administered at 1, 3, 6, or 9 hours post-MCAO | Wide therapeutic time window; neuroprotective by inhibiting oxidative stress and ferroptosis.[4] |
| Depression (Forced Swimming Test) | C57BL/6 | 5, 10, or 30 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before test | Exerted antidepressant-like effects by reducing immobility.[5] |
Table 2: this compound Dosage in Cardiovascular and Metabolic Disease Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings |
| Atherosclerosis | ApoE-/- | Not specified | Not specified | Not specified | Stabilized vulnerable plaques and suppressed inflammatory responses.[6] |
| Doxorubicin-Induced Cardiotoxicity | KM mice | 50 or 100 mg/kg/day | Intraperitoneal (i.p.) | 3 consecutive days prior to doxorubicin | Improved cardiac function and reduced myocardial marker enzymes.[7] |
| Skeletal Muscle Fiber Formation and Metabolism | C57BL/6J | 5 or 10 mg/kg/day | Oral gavage | 8 weeks | Increased muscle mass and endurance, promoted transformation to oxidative muscle fibers.[8] |
Table 3: this compound Dosage in Other Disease Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings |
| Pressure Ulcers | ICR mice | 0.5 g of cream (concentration not specified) | Topical | Daily for 14 days | Promoted wound healing.[9][10][11] |
| Lewis Lung Carcinoma Xenografts | C57BL/6J | Not specified | Not specified | 7 days | Enhanced radioresponse, inhibited tumor angiogenesis.[12] |
Table 4: Toxicity Data in Rodents
| Species | LD50 / NOAEL | Administration Route | Key Findings |
| Mice | LD50: 2356.33 mg/kg | Intragastric (i.g.) | Dose-dependent adverse effects and mortality.[13][14] |
| Mice | NOAEL: 1835 mg/kg; LOAEL: 2000 mg/kg | Not specified | [14] |
| Rats | >1500 mg/kg | Intravenous (i.v.) | No signs of toxicity or mortality.[14] |
| Rats | No adverse effects at 50, 150, and 450 mg/kg | Intraperitoneal (i.p.) | 90-day subchronic study showed no mortality or significant changes.[3][14] |
Experimental Protocols
Protocol 1: Focal Cerebral Ischemia Model
Objective: To evaluate the effect of this compound on neurogenesis and angiogenesis following stroke.
Animal Model:
-
Species: Mouse
-
Anesthesia: 3.5% isoflurane (B1672236) for induction, maintained at 1.5%.
Procedure:
-
Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery occlusion model.
-
Prepare this compound solution for injection.
-
Administer this compound (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes after the onset of the ischemic insult.
-
Continue daily i.p. injections until the animals are sacrificed.
-
To label proliferating cells, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU; 50 mg/kg, i.p.) daily, starting on day 3 post-ischemia.
-
Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.
-
Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization), angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]
Experimental Workflow for Focal Cerebral Ischemia Model
Caption: Workflow for this compound treatment in a mouse model of focal cerebral ischemia.
Protocol 2: Skeletal Muscle Metabolism and Endurance Model
Objective: To assess the long-term effects of oral this compound on muscle mass and physical endurance.
Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 4 weeks old at the start of the experiment.
-
Acclimation: 1 week prior to treatment.
Procedure:
-
House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum access to water and a standard chow diet.
-
Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and High Dose SDSS (10 mg/kg).
-
Dissolve this compound in saline.
-
Administer the assigned treatment daily via oral gavage for 8 weeks.
-
Monitor body weight regularly throughout the study.
-
At the end of the 8-week period, perform functional tests:
-
Grip Strength Test: Use a grip strength meter to measure the maximal force.
-
Treadmill Endurance Test: Measure the total running distance until exhaustion.
-
-
Following functional tests, perform a glucose tolerance test (GTT).
-
Euthanize mice by an approved method (e.g., cervical dislocation).
-
Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue.
-
Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]
Protocol 3: Cerebral Ischemia-Reperfusion Injury Model
Objective: To investigate the acute neuroprotective effects of this compound against ischemia-reperfusion injury.
Animal Model:
-
Species: Mouse or Rat
-
Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.
Procedure:
-
Anesthetize the animal.
-
Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1-2 hours).
-
Remove the occlusion to allow for reperfusion.
-
Administer this compound (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein injection at the onset of reperfusion.
-
Monitor neurological deficits at various time points post-reperfusion.
-
After a set duration (e.g., 24 hours), sacrifice the animals.
-
Perfuse and collect brain tissue.
-
Assess the extent of brain injury:
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways.
Nrf2/HO-1 and NF-κB Signaling in Wound Healing
In the context of pressure ulcer healing, this compound has been shown to activate the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-inflammatory NF-κB pathway.[9][10]
Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-κB pathways.
AKT1/mTOR Signaling in Cerebral Ischemia
This compound has been identified to directly target and activate AKT1, a key protein in cell survival pathways. This activation leads to the phosphorylation of its downstream effector, mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]
Caption: Neuroprotective mechanism of this compound via the AKT1/mTOR pathway.
References
- 1. Enhanced Neurogenesis and Collaterogenesis by this compound Treatment After Focal Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]
- 3. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Danshensu, a major water-soluble component of Salvia miltiorrhiza, enhances the radioresponse for Lewis Lung Carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Acute and subchronic toxicity of danshensu in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates cerebral ischemia-reperfusion injury by targeting AKT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Danshensu in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, is a major water-soluble compound derived from Salvia miltiorrhiza (Danshen). It has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Preclinical studies have demonstrated its protective effects against ischemia-reperfusion (I/R) injury in various models, including cerebral, myocardial, and pressure-induced ischemia.[1][4][5] These application notes provide a comprehensive overview of the mechanisms of action of Sodium Danshensu and detailed protocols for its use in experimental I/R injury models.
This compound exerts its protective effects through a multi-pronged approach that includes anti-inflammatory, anti-apoptotic, and antioxidant activities.[1][2] It has been shown to modulate several key signaling pathways involved in cell survival and injury.
Mechanisms of Action in Ischemia-Reperfusion Injury
This compound mitigates I/R injury by targeting multiple cellular processes:
-
Anti-Inflammatory Effects: this compound inhibits the inflammatory response by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[4] It achieves this, in part, by inhibiting the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and the high mobility group box 1 (HMGB1) signaling.[4] Furthermore, it can suppress the NF-κB pathway, a central regulator of inflammation.[6]
-
Anti-Apoptotic Activity: A key protective mechanism of this compound is the inhibition of apoptosis. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and to decrease the activity of caspase-3, a key executioner of apoptosis.[5][7][8]
-
Antioxidant Properties: this compound enhances the endogenous antioxidant defense system. It increases the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][10] This is mediated through the activation of the Akt/ERK1/2/Nrf2 signaling pathway.[9][11]
-
Regulation of Autophagy: this compound can promote autophagy, a cellular self-cleaning process, by modulating the TSC2/mTOR signaling pathway.[3][4] This helps in clearing damaged cellular components and promoting cell survival.
-
Endothelial Protection: In the context of cerebral I/R injury, this compound has been found to inhibit endothelial cell pyroptosis by binding to Chloride Intracellular Channel 4 (CLIC4) and subsequently inhibiting the NLRP3 inflammasome activation.[12]
Signaling Pathways Modulated by this compound
The protective effects of this compound are mediated through the modulation of several interconnected signaling pathways.
Caption: Key signaling pathways modulated by this compound in I/R injury.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various I/R injury models as reported in the literature.
In Vitro Models (OGD/R)
| Cell Line | Concentration | Outcome | Result | Reference |
| Astrocytes | Dose-dependent | Cell Viability | Increased | [4] |
| LDH Release | Decreased | [4] | ||
| Apoptosis | Decreased | [4] | ||
| Caspase-3 Activity | Decreased | [4] | ||
| TNF-α, IL-1β, IL-6 | Decreased | [4] | ||
| PC12 cells | 10-100 µM | Cell Viability | Increased (peak at 20 µM) | [1][2] |
| LDH Leakage | Reduced | [1][2][13] | ||
| Apoptosis Rate | Decreased | [1][2][13] | ||
| H9c2 cells | 80 µM | Cell Viability | Markedly improved | [7] |
| LDH Release | Decreased | [7] | ||
| Apoptosis | Decreased | [7][14] |
In Vivo Models
| Model | Animal | Dosage | Outcome | Result | Reference |
| Cerebral I/R (MCAO) | Rat | 7.5, 15, 30 mg/kg (i.v.) | Necrosis Area | Significantly reduced | [1][2] |
| Apoptosis Rate | Attenuated | [1][2] | |||
| 30, 60 mg/kg | Infarct Volume | Reduced | [8] | ||
| Neurological Deficits | Improved | [8] | |||
| Myocardial I/R | Rat (isolated heart) | 1 µM, 10 µM | Infarct Size | Reduced to 34.9% and 24.0% respectively (vs 43.3% in I/R) | [9] |
| CK & LDH Release | Significantly decreased | [9] | |||
| Pressure Injury I/R | Rat | 10, 20, 40 mg/kg | Wound Healing | Remarkably improved | [5] |
| TNF-α, MPO, ICAM-1 | Inhibited | [5] | |||
| Apoptotic Cells | Decreased | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in I/R injury models.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol is a general guideline for inducing I/R injury in cell culture, such as with astrocytes, PC12, or H9c2 cells.
Materials:
-
Cell culture medium (specific to cell type)
-
Glucose-free medium (e.g., DMEM without glucose)
-
This compound stock solution
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
Protocol:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
OGD Induction (Ischemia):
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxia chamber for a duration specific to the cell type and experimental design (e.g., 2 hours for PC12 cells, longer for astrocytes).[1]
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with normal, glucose-containing culture medium.
-
Add this compound to the medium at the desired final concentrations (e.g., 10, 20, 50, 100 µM).[1][2]
-
Return the cells to a standard cell culture incubator for the reoxygenation period (e.g., 12, 24, or 36 hours).[1][2]
-
-
Endpoint Analysis: After the reoxygenation period, collect the cells and/or supernatant for various assays such as cell viability (MTT or CCK-8), LDH release, apoptosis assays (flow cytometry with Annexin V/PI staining, TUNEL), Western blotting for protein expression, and ELISA for cytokine levels.[3][4]
Caption: Experimental workflow for in vitro OGD/R model with this compound.
In Vivo Model: Cerebral Ischemia-Reperfusion (MCAO) in Rats
The middle cerebral artery occlusion (MCAO) model is a widely used method to mimic focal cerebral ischemia.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
This compound solution for injection
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Protocol:
-
Animal Preparation: Anesthetize the rat (e.g., 40 mg/kg sodium pentobarbital, i.p.).[14] Maintain body temperature at 37°C.
-
Surgical Procedure (MCAO):
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon monofilament suture through a small incision in the CCA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.
-
-
Ischemia Period: Maintain the occlusion for a set period, for example, 2 hours.[8]
-
Reperfusion and Treatment:
-
Neurological Assessment: Evaluate neurological deficits at various time points post-reperfusion using a standardized scoring system (e.g., modified neurological severity score - mNSS).[8]
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours or 5 days post-MCAO), euthanize the rat and perfuse the brain.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.[9]
-
The non-infarcted tissue will stain red, while the infarcted area will remain pale.
-
Quantify the infarct volume using image analysis software.
-
In Vivo Model: Myocardial Ischemia-Reperfusion (Isolated Langendorff Heart)
This ex vivo model allows for the study of cardiac function in a controlled environment.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital) and heparin
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
Surgical instruments
-
This compound
-
TTC solution
Protocol:
-
Heart Isolation:
-
Stabilization: Allow the heart to stabilize for a period of 20 minutes.[9]
-
Pre-treatment: Perfuse the heart with KH buffer containing this compound (e.g., 1 µM or 10 µM) for 10 minutes before inducing ischemia.[9]
-
Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.[9]
-
Reperfusion: Restore the perfusion with the original buffer (with or without this compound) for a period of 30 minutes.[9]
-
Functional Assessment: Monitor cardiac function parameters (e.g., heart rate, left ventricular developed pressure) throughout the experiment.
-
Infarct Size and Biomarker Analysis:
-
At the end of reperfusion, collect the coronary effluent to measure the release of cardiac enzymes like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).[9]
-
Freeze the heart, slice it, and incubate with TTC to determine the myocardial infarct size.[9]
-
Conclusion
This compound has demonstrated significant protective effects in a variety of ischemia-reperfusion injury models. Its multifaceted mechanism of action, involving the modulation of inflammatory, apoptotic, and oxidative stress pathways, makes it a promising therapeutic candidate. The protocols outlined above provide a framework for researchers to investigate the efficacy and underlying mechanisms of this compound in preclinical settings. These studies can pave the way for further drug development and potential clinical applications in treating conditions characterized by ischemia-reperfusion injury.
References
- 1. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvia miltiorrhiza: insights on the protective effect and mechanism of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates cerebral ischemia/reperfusion injury by inhibiting CLIC4/NLRP3 inflammasome-mediated endothelial cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates cerebral ischemia-reperfusion injury by targeting AKT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Danshensu Administration in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, in Sprague-Dawley (SD) rats. This document summarizes key pharmacokinetic, pharmacodynamic, and toxicological data and provides detailed protocols for experimental studies based on published literature.
Pharmacokinetic Profile
Sodium Danshensu exhibits linear pharmacokinetics following intravenous administration in Sprague-Dawley rats.[1][2] It is characterized by rapid elimination and poor oral bioavailability, suggesting that injection is a more suitable route for development.[1][2][3] The primary route of excretion is via urine as the unchanged parent drug.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in male and female Sprague-Dawley rats (180–220 g) after intravenous (I.V.) and oral (P.O.) administration.[1][2]
| Parameter | 15 mg/kg (I.V.) | 30 mg/kg (I.V.) | 60 mg/kg (I.V.) | 180 mg/kg (P.O.) |
| t½ (h) | 2.76 ± 0.72 | 3.00 ± 0.31 | 2.64 ± 0.44 | - |
| Tmax (h) | - | - | - | 1.40 ± 0.30 |
| AUC₀₋₁₂ (µg·h/mL) | 12.67 ± 1.40 | 34.27 ± 2.49 | 67.70 ± 11.71 | - |
| Absolute Bioavailability (%) | - | - | - | 13.72 |
Data presented as mean ± SD (n=6).[1][3]
Metabolism and Excretion
Following a 30 mg/kg intravenous dose, 46.99% of this compound is excreted in the urine and 1.16% in the feces as the parent drug within 96 hours.[1][2] Biliary excretion accounts for approximately 0.83% over 24 hours.[1][2] Identified metabolites in urine result from phase II metabolism, including methylation, sulfation, and acetylation.[1][2]
Pharmacodynamic and Efficacy Studies
This compound has been investigated in various disease models in Sprague-Dawley rats, demonstrating neuroprotective, wound healing, and muscle-modulating effects.
Neuroprotection in Cerebral Ischemia/Reperfusion Injury
In a middle cerebral artery occlusion (MCAO) model, this compound treatment for 5 days significantly improved neurological outcomes and reduced infarct volume.[4] The mechanism is linked to the inhibition of apoptosis through the activation of the PI3K/Akt signaling pathway.[4]
| Dose | Key Findings |
| 30 mg/kg & 60 mg/kg | - Remarkably improved neurologic deficits and survival rate.[4] - Reduced cerebral infarct volume and the number of dead neurons.[4] - Decreased the number of apoptotic cells and regulated the expression of Bcl-2 and Bax.[4] - Increased the phosphorylation of Akt and GSK-3β.[4] |
Healing of Pressure Injury Wounds
In a model of stage 2 pressure injury from ischemia/reperfusion, a 7-day treatment with this compound improved wound healing rates.[5] The therapeutic effect is attributed to the inhibition of apoptosis and inflammatory responses.[5]
| Dose | Key Findings |
| 10, 20, & 40 mg/kg | - Significantly improved the healing rate of the wound.[5] - Inhibited levels of tumor necrosis factor-α (TNF-α), myeloperoxidase (MPO), and intercellular cell adhesion molecule-1 (ICAM-1).[5] - Decreased the number of apoptotic cells and regulated caspase-3 activity.[5] - Increased the ratio of B-cell lymphoma-2 (Bcl-2) to Bcl-2-associated X (Bax).[5] |
Alleviation of Muscle Atrophy
This compound has been shown to attenuate muscle atrophy in D-galactose-induced aging models by inhibiting the expression of muscle atrophy-related factors.[6] This effect is mediated through the CaMKII-PGC1α-FoxO3a signaling pathway.[6]
Toxicology Profile
Studies on Danshensu and Danshen injections provide insights into the safety profile in Sprague-Dawley rats.
| Study Type | Administration | Dose | Findings |
| Acute Toxicity | Intravenous (Danshensu) | Up to 1500 mg/kg | Failed to induce any signs of toxicity or mortality.[7] |
| Sub-chronic Toxicity | Intraperitoneal (Danshensu) | 50, 150, 450 mg/kg for 90 days | No mortality or changes in body weight, food consumption, hematological, or serum chemistry parameters.[7] |
| Sub-chronic Toxicity | Intravenous (Danshen Injection) | 1.92, 5.76, 19.20 g/kg for 13 weeks | No-observed-adverse-effect-level (NOAEL) was determined to be 5.76 g/kg/day. Dose-dependent focal inflammation at the injection site was observed.[8] |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic and efficacy studies with this compound in Sprague-Dawley rats.
General Experimental Workflow
This diagram outlines the typical workflow for in vivo studies involving this compound in Sprague-Dawley rats.
Caption: General workflow for this compound studies in rats.
Pharmacokinetic Study Protocol
This protocol is based on methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][2]
-
Animals: Use male and female Sprague-Dawley rats (6-8 weeks old, 180-220 g). Acclimate for at least one week.[1]
-
Housing: Maintain at 18-25°C and 20-60% relative humidity under a 12-hour light/dark cycle.[1]
-
Grouping and Administration:
-
Blood Sampling:
-
Collect blood samples (approx. 0.3 mL) from the jugular vein into heparinized tubes at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
-
Excretion Study:
-
For a 30 mg/kg I.V. dose group, house rats in metabolic cages.
-
Collect urine and feces at intervals up to 96 hours post-dose.[1]
-
-
Sample Analysis:
-
Determine plasma, urine, and fecal concentrations of this compound using a validated LC-MS/MS method.[1]
-
Mobile phase example: methanol (B129727) and 0.1% formic acid in water (80:20, v/v).[1]
-
-
Data Analysis:
Neuroprotection (MCAO) Efficacy Protocol
This protocol is designed to evaluate the neuroprotective effects of this compound against cerebral ischemia/reperfusion injury.[4]
-
Animals: Use male Sprague-Dawley rats.
-
Model Induction (MCAO):
-
Grouping and Administration:
-
Sham Group: Receives vehicle.
-
Control (MCAO) Group: Receives vehicle.
-
Treatment Groups: Administer this compound intravenously at 30 mg/kg and 60 mg/kg once daily for 5 days after MCAO.[4]
-
-
Assessments:
-
Neurological Deficits: Evaluate using the modified neurological severity score (mNSS) at specified time points.[4]
-
Infarct Volume: At the end of the study, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.[4]
-
Histology: Use H&E staining to observe neuronal damage.[4]
-
Apoptosis Assays: Perform TUNEL staining and Caspase-Glo assays on brain tissue to assess apoptosis and caspase 3/7 activity.[4]
-
Western Blotting: Analyze the expression of apoptosis-related proteins (Bcl-2, Bax) and PI3K/Akt pathway proteins (p-Akt, p-GSK-3β) in brain tissue homogenates.[4]
-
Signaling Pathways
Neuroprotective PI3K/Akt Signaling Pathway
This compound confers neuroprotection against cerebral ischemia/reperfusion injury by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.[4]
References
- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute and subchronic toxicity of danshensu in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Sodium Danshensu Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects.[1] Understanding the molecular mechanisms underlying these activities is crucial for its therapeutic development. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and signaling pathways within cells treated with Sodium Danshensu. This document provides detailed application notes and standardized protocols for performing Western blot analysis on cells treated with this compound, enabling researchers to effectively probe its mechanism of action.
Key Signaling Pathways and Protein Targets
This compound has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, apoptosis, and inflammation. Western blot analysis is instrumental in elucidating these effects by quantifying the expression and phosphorylation status of key regulatory proteins.
1. PI3K/Akt Signaling Pathway:
This compound has been observed to inhibit the PI3K/Akt pathway in lung cancer cells.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
-
Key proteins to analyze:
-
Phosphorylated PI3K (p-PI3K)
-
Phosphorylated Akt (p-Akt)
-
Total PI3K
-
Total Akt
-
Downstream targets: PCNA, MMP9, Bcl-2, Bax.[1]
-
2. NF-κB Signaling Pathway:
In macrophages, this compound can suppress the inflammatory response by targeting IKKβ, a key kinase in the NF-κB signaling pathway.[2] This pathway is central to the expression of pro-inflammatory cytokines.
-
Key proteins to analyze:
-
Phosphorylated IκBα (p-IκBα)
-
Phosphorylated p65 (p-p65)
-
Total IκBα
-
Total p65
-
IKKβ.[2]
-
3. TSC2/mTOR Signaling Pathway:
This compound can induce autophagy in astrocytes by modulating the TSC2/mTOR pathway.[3] This pathway integrates signals from growth factors and nutrients to regulate cell growth and proliferation.
-
Key proteins to analyze:
-
TSC2
-
Phosphorylated mTOR (p-mTOR)
-
Total mTOR.[3]
-
4. HIF-1α/STAT3/NLRP3 Pathway:
This compound has been shown to suppress macrophage activation by inhibiting the HIF-1α/STAT3/NLRP3 pathway, which is involved in inflammatory responses.[4]
-
Key proteins to analyze:
-
HIF-1α
-
Phosphorylated STAT3 (p-STAT3)
-
Total STAT3
-
NLRP3.[4]
-
5. Apoptosis Pathway:
Across various studies, this compound has been shown to induce apoptosis in cancer cells and inhibit it in protective contexts.[1][5]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the quantitative changes in protein expression observed in cells treated with this compound, as determined by Western blot analysis from various studies.
Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Proteins in Lung Cancer Cells (A549 and NCI-H1299) [1]
| Protein | Treatment Group | Fold Change vs. Control |
| p-PI3K | This compound (25, 50, 100 µM) | Dose-dependent decrease |
| p-Akt | This compound (25, 50, 100 µM) | Dose-dependent decrease |
| PCNA | This compound (25, 50, 100 µM) | Dose-dependent decrease |
| MMP9 | This compound (25, 50, 100 µM) | Dose-dependent decrease |
| Bcl-2 | This compound (25, 50, 100 µM) | Dose-dependent decrease |
| Bax | This compound (25, 50, 100 µM) | Dose-dependent increase |
Table 2: Effect of this compound on NF-κB and Related Inflammatory Proteins
| Protein | Cell Type | Treatment Condition | Fold Change vs. Stimulated Control | Reference |
| p-IκBα | Chondrocytes | IL-1β + Danshensu | Dose-dependent decrease | [2] |
| p-p65 | Chondrocytes | IL-1β + Danshensu | Dose-dependent decrease | [2] |
| IKKβ | Macrophages | LPS + SDSS | Inhibition of IKKβ binding | [2] |
| NLRP3 | Astrocytes | OGD/R + this compound | Dose-dependent decrease | [3] |
| HIF-1α | Macrophages | LPS + SDSS (25, 50 µM) | Significant decrease | [4] |
| p-STAT3 | Macrophages | LPS + SDSS (25, 50 µM) | Significant decrease | [4] |
| NLRP3 | Macrophages | LPS + SDSS (25, 50 µM) | Significant decrease | [4] |
Table 3: Effect of this compound on TSC2/mTOR Signaling Pathway in Astrocytes [3]
| Protein | Treatment Group | Fold Change vs. OGD/R Group |
| TSC2 | OGD/R + this compound | Dose-dependent increase |
| p-mTOR | OGD/R + this compound | Dose-dependent decrease |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis of cells treated with this compound. Specific parameters such as antibody dilutions and incubation times should be optimized for each experiment.
1. Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to A549, NCI-H1299 (lung cancer), C2C12 (myoblasts), and THP-1 (monocytes, differentiated into macrophages).[1][4][6]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., PBS or cell culture medium).[6]
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[1][4] Include a vehicle-treated control group.
-
2. Protein Extraction (Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors.[7][8]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or Bradford assay.[8]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples for loading by adding 4x or 6x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[9]
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[10]
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions, typically at a constant current or voltage for 1-2 hours or overnight at 4°C.
6. Immunoblotting and Detection
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
7. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
-
Express the results as fold changes relative to the control group.
Mandatory Visualizations
dot
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
dot
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
dot
Caption: this compound inhibits the NF-κB pathway by targeting IKKβ.
References
- 1. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Following Sodium Danshensu Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][2][3] Understanding the molecular mechanisms underlying these effects is crucial for its therapeutic development. A key aspect of this investigation is to elucidate how Sodium Danshensu modulates gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for quantifying changes in messenger RNA (mRNA) levels, providing valuable insights into the drug's mechanism of action.[4][5]
These application notes provide a comprehensive guide for researchers utilizing qPCR to analyze gene expression in response to this compound treatment. This document outlines the key signaling pathways affected, detailed experimental protocols, and data interpretation.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways implicated in various physiological and pathological processes. The selection of target genes for qPCR analysis should be guided by the specific research question and the cellular context. Below are some of the key pathways known to be modulated by this compound:
-
Anti-inflammatory Pathways: this compound can attenuate inflammatory responses by targeting pathways such as the NF-κB and NLRP3 inflammasome signaling.[1][6][7] This involves the regulation of pro-inflammatory cytokine gene expression.
-
Oxidative Stress Response Pathways: The compound is known to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and can reduce the production of reactive oxygen species (ROS).[2]
-
Cardioprotective Pathways: In the context of cardiovascular health, this compound has been shown to modulate the PI3K/Akt and eNOS signaling pathways, which are crucial for cell survival and vascular function.[8][9][10]
-
Muscle Metabolism and Atrophy Pathways: Studies have indicated that this compound can influence skeletal muscle fiber type and metabolism by inhibiting pyruvate (B1213749) kinase M1 (PKM1) and can alleviate muscle atrophy through the CaMKII‐PGC1α‐FoxO3a signaling pathway.[11][12]
Experimental Protocols
This section provides a detailed methodology for conducting qPCR to analyze gene expression following this compound treatment.
Cell Culture and Treatment
-
Cell Lines: Select a cell line relevant to the research question (e.g., macrophages for inflammation studies, cardiomyocytes for cardiovascular research, C2C12 myotubes for muscle studies).
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a culture medium to the desired final concentrations. A concentration range of 10-100 µM is often used, but the optimal concentration should be determined by dose-response experiments.[11][12]
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach the desired confluency. Replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control. The treatment duration can vary from a few hours to 24 hours or longer, depending on the target genes of interest.[11]
RNA Extraction
High-quality, intact RNA is essential for accurate qPCR results. The use of a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) is recommended.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish using the lysis buffer provided in the kit.
-
RNA Purification: Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Reverse Transcription (cDNA Synthesis)
Reverse transcription converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.
-
Reaction Setup: Use a commercial cDNA synthesis kit. In a typical 20 µL reaction, combine 1-2 µg of total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.
Quantitative PCR (qPCR)
-
Primer Design: Design or select validated primers for the target genes and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, or 18S rRNA). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.
-
Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical 20 µL reaction includes the master mix, forward and reverse primers, and diluted cDNA.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[4]
-
Data Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCt method.[13]
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct (target gene) - Ct (reference gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below are examples of how to present qPCR data for different experimental scenarios.
Table 1: Effect of this compound on Muscle Atrophy-Related Gene Expression in C2C12 Myotubes
| Gene | Treatment (24h) | Fold Change (Mean ± SD) | p-value |
| MuRF1 | Control | 1.00 ± 0.12 | - |
| This compound (10 µM) | 0.65 ± 0.08 | <0.05 | |
| This compound (30 µM) | 0.42 ± 0.05 | <0.01 | |
| MAFbx | Control | 1.00 ± 0.15 | - |
| This compound (10 µM) | 0.71 ± 0.10 | <0.05 | |
| This compound (30 µM) | 0.53 ± 0.07 | <0.01 | |
| Myostatin | Control | 1.00 ± 0.11 | - |
| This compound (10 µM) | 0.82 ± 0.09 | >0.05 | |
| This compound (30 µM) | 0.61 ± 0.06 | <0.05 | |
| FoxO3a | Control | 1.00 ± 0.13 | - |
| This compound (10 µM) | 0.75 ± 0.11 | <0.05 | |
| This compound (30 µM) | 0.58 ± 0.08 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages
| Gene | Treatment (6h) | Fold Change (Mean ± SD) | p-value |
| NLRP3 | Control | 1.00 ± 0.21 | - |
| LPS (1 µg/mL) | 8.54 ± 1.12 | <0.001 | |
| LPS + this compound (50 µM) | 4.21 ± 0.56 | <0.01 | |
| IL-1β | Control | 1.00 ± 0.18 | - |
| LPS (1 µg/mL) | 15.23 ± 2.01 | <0.001 | |
| LPS + this compound (50 µM) | 7.89 ± 1.05 | <0.01 | |
| TNF-α | Control | 1.00 ± 0.25 | - |
| LPS (1 µg/mL) | 12.87 ± 1.54 | <0.001 | |
| LPS + this compound (50 µM) | 6.54 ± 0.88 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined by one-way ANOVA followed by Tukey's post-hoc test.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: this compound alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a.
References
- 1. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshensu (sodium) | The Arabidopsis Gene Expression Database [arexdb.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tataa.com [tataa.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Macrophage Activation by this compound via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of endothelial nitric oxide synthase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of endothelial constitutive nitric oxide synthase gene expression in endothelial cells and in vivo : a specific vascular action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective Effect of Danshensu against Ischemic/Reperfusion Injury via c-Subunit of ATP Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Danshensu: Applications and Protocols for Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Sodium Danshensu (SDSS), a water-soluble derivative of Danshensu, in preclinical wound healing research. This document details its demonstrated effects in both in vivo and in vitro models, outlines relevant signaling pathways, and provides detailed protocols for key experimental assays.
This compound has emerged as a promising agent for promoting wound repair, primarily through its potent anti-inflammatory and antioxidant activities. Studies have shown its efficacy in accelerating the closure of pressure ulcers and modulating key cellular processes involved in tissue regeneration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various wound healing assays, providing a clear comparison of its efficacy across different models and endpoints.
In Vivo Wound Healing Data
Table 1: Effect of this compound on Pressure Ulcer Healing Rate in Mice
| Treatment Group | Day 3 Healing Rate (%) | Day 7 Healing Rate (%) | Day 14 Healing Rate (%) |
| Control (Cream Base) | No significant difference | 25.3 ± 3.1 | 50.7 ± 4.2 |
| This compound Cream | No significant difference | 45.8 ± 3.9 | 85.4 ± 5.1 |
| Positive Control (Hirudoid®) | No significant difference | 48.2 ± 4.2 | 88.6 ± 4.8 |
| *Data presented as mean ± SD. *p < 0.05 compared to the control group. Data is synthesized from studies on pressure ulcer models in mice.[1][2][3][4] |
Table 2: Effect of this compound on Serum Inflammatory and Oxidative Stress Markers in a Mouse Pressure Ulcer Model (Day 14)
| Marker | Control Group | This compound Group |
| IL-1β (pg/mL) | 185.4 ± 15.2 | 112.3 ± 10.8 |
| IL-6 (pg/mL) | 210.7 ± 18.9 | 125.6 ± 11.4 |
| TNF-α (pg/mL) | 150.2 ± 12.5 | 85.4 ± 9.7 |
| SOD (U/mL) | 85.3 ± 7.9 | 135.8 ± 11.2 |
| CAT (U/mL) | 45.7 ± 5.1 | 78.2 ± 6.9 |
| GSH-Px (U/mL) | 110.9 ± 10.3 | 185.4 ± 15.6 |
| MDA (nmol/mL) | 8.2 ± 0.7 | 4.1 ± 0.5 |
| Data presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group.[1][3] |
In Vitro Cell Migration and Proliferation Data
Table 3: Effect of this compound on Oral Cancer Cell Migration (In Vitro Wound Healing Assay)
| Cell Line | Treatment | Wound Closure at 6h (%) | Wound Closure at 8h (%) |
| FaDu | Control | 25.1 ± 2.8 | 40.3 ± 3.5 |
| SDSS (50 µM) | 15.7 ± 2.1 | 28.9 ± 3.1 | |
| SDSS (100 µM) | 10.2 ± 1.8 | 18.7 ± 2.5 | |
| Ca9-22 | Control | 30.5 ± 3.2 | 55.8 ± 4.1 |
| SDSS (50 µM) | 20.1 ± 2.5 | 40.2 ± 3.8 | |
| SDSS (100 µM) | 15.8 ± 2.3 | 32.6 ± 3.5 | |
| *Data presented as mean ± SD. *p < 0.05 compared to the control group. Note: This data is from a study on oral cancer cells and serves as a proxy for the migratory effects of SDSS.[5] |
Table 4: Effect of Danshensu on Human Dermal Fibroblast Proliferation and Collagen Production
| Treatment | Cell Viability (% of Control) | Collagen Production (% of Control) |
| Danshensu (100 µM) | ~115 | ~110 |
| *Data is approximated from graphical representations in the cited study. *p < 0.05 compared to the control.[6] |
Key Signaling Pathways in this compound-Mediated Wound Healing
This compound exerts its pro-healing effects by modulating multiple signaling pathways. The primary mechanism involves the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway. Additionally, the PI3K/Akt pathway, a critical regulator of cell proliferation and migration, is a likely target. The Wnt/β-catenin pathway, essential for tissue regeneration, represents another potential mechanism for the observed effects.
Experimental Protocols
In Vivo Pressure Ulcer Model in Mice
This protocol is adapted from studies demonstrating the efficacy of this compound cream in promoting the healing of ischemia/reperfusion-induced pressure ulcers.[1][3]
1. Animal Model and Wound Induction: a. Use healthy, 8-10 week old male BALB/c mice, housed under standard laboratory conditions. b. Anesthetize the mice and shave the dorsal surface. c. Create a pressure ulcer by sandwiching a fold of dorsal skin between two circular magnetic plates (12 mm diameter) for 12 hours (ischemia), followed by removal of the magnets for 12 hours (reperfusion). d. Repeat this ischemia/reperfusion cycle for two consecutive days to induce a stable stage 2 pressure ulcer.
2. Treatment Groups and Drug Administration: a. Randomly divide the mice into three groups (n=10-15 per group): i. Control Group: Topical application of the cream base without SDSS. ii. SDSS Group: Topical application of a cream containing this compound. iii. Positive Control Group: Topical application of a commercial wound healing agent (e.g., Hirudoid®). b. On day 0 (after the final reperfusion period), apply 0.5g of the respective cream to the wound area. c. Repeat the treatment once daily for 14 days.
3. Wound Healing Assessment: a. Trace the wound margin on transparent paper on days 0, 3, 7, and 14. b. Calculate the wound area using image analysis software (e.g., ImageJ). c. The wound healing rate is calculated using the formula: Healing Rate (%) = [(Wound Area on Day 0 - Wound Area on Day X) / Wound Area on Day 0] x 100
4. Biomarker Analysis: a. On day 14, collect blood samples via cardiac puncture. b. Centrifuge the blood to obtain serum and store at -80°C. c. Use commercial ELISA kits to quantify the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β). d. Use commercial assay kits to measure the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and the level of lipid peroxidation (MDA).
5. Histological Analysis: a. Euthanize the mice on day 14 and excise the wound tissue. b. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. c. Stain the sections with Hematoxylin and Eosin (H&E) to observe the general morphology, inflammatory cell infiltration, and re-epithelialization.
In Vitro Scratch (Wound Healing) Assay
This protocol is a standard method for assessing cell migration in vitro and can be adapted for use with human dermal fibroblasts (HDFs) or human keratinocytes (e.g., HaCaT cells).[7]
1. Cell Culture and Seeding: a. Culture HDFs or HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. b. Seed the cells into 12-well plates at a density that allows them to reach 90-100% confluence within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).
2. Creating the Scratch: a. Once the cells form a confluent monolayer, gently create a straight scratch down the center of the well using a sterile p200 pipette tip. b. Wash the wells twice with sterile PBS to remove detached cells and debris.
3. Treatment and Imaging: a. Replace the PBS with serum-free or low-serum media containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM). The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration. b. Immediately after adding the treatment, capture images of the scratch in predefined locations within each well using a phase-contrast microscope (Time 0). c. Incubate the plate and capture images of the same locations at subsequent time points (e.g., 12 and 24 hours).
4. Data Analysis: a. Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point. b. Calculate the percentage of wound closure relative to the initial area at Time 0.
Transwell Migration Assay
This assay quantifies the chemotactic migration of cells towards a substance of interest.
1. Assay Setup: a. Use 24-well plates with transwell inserts (8 µm pore size). b. Add 600 µL of culture medium containing this compound (as the chemoattractant) to the lower chamber. c. In the upper chamber of the insert, seed 1 x 10^5 cells in 200 µL of serum-free medium.
2. Incubation and Staining: a. Incubate the plate for 24 hours at 37°C and 5% CO2. b. After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. c. Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes. d. Stain the cells with 0.1% crystal violet for 20 minutes and wash with PBS.
3. Quantification: a. Use a microscope to count the number of migrated cells in several random fields of view for each insert. b. The results are expressed as the average number of migrated cells per field.
References
- 1. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of traditional medicines on the activity of keratinocytes in wound healing: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated Wound Healing and Keratinocyte Proliferation through PI3K/Akt/pS6 and VEGFR2 Signaling by Topical Use of Pleural Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transwell Migration and Invasion Assays with Sodium Danshensu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effects of Sodium Danshensu on cancer cell migration and invasion using the Transwell assay system. The accompanying data and pathway diagrams offer insights into the compound's mechanism of action, making it a valuable resource for cancer research and drug development.
This compound, a bioactive compound extracted from Salvia miltiorrhiza, has demonstrated potent anti-metastatic properties in various cancer models.[1][2][3][4][5][6] This document outlines the experimental procedures to quantify the impact of this compound on the migratory and invasive capabilities of cancer cells and elucidates the underlying molecular pathways.
Quantitative Data Summary
Treatment with this compound has been shown to significantly reduce the migration and invasion of cancer cells in a dose-dependent manner. The following tables summarize the quantitative findings from studies on oral and lung cancer cell lines.
Table 1: Effect of this compound on Oral Cancer Cell Migration (FaDu and Ca9-22 cells) [1][2]
| Cell Line | This compound Concentration (µM) | Migration Inhibition (%) |
| FaDu | 25 | Not significant |
| 50 | Significant reduction | |
| 100 | Significant reduction | |
| Ca9-22 | 25 | Not significant |
| 50 | Significant reduction | |
| 100 | Significant reduction |
Table 2: Effect of this compound on Oral Cancer Cell Invasion (FaDu and Ca9-22 cells) [1][2]
| Cell Line | This compound Concentration (µM) | Invasion Inhibition (%) |
| FaDu | 25 | Not significant |
| 50 | Significant reduction | |
| 100 | Significant reduction | |
| Ca9-22 | 25 | Not significant |
| 50 | Significant reduction | |
| 100 | Significant reduction |
Table 3: Effect of this compound on Lung Cancer Cell Migration and Invasion (A549 and NCI-H1299 cells) [4][5][6][7]
| Cell Line | This compound Concentration (µM) | Effect on Migration and Invasion |
| A549 | 25, 50, 100 | Dose-dependent suppression |
| NCI-H1299 | 25, 50, 100 | Dose-dependent suppression |
Experimental Protocols
I. Cell Culture and Reagents
-
Cell Lines: FaDu (oral squamous cell carcinoma), Ca9-22 (oral squamous cell carcinoma), A549 (lung adenocarcinoma), NCI-H1299 (non-small cell lung cancer).
-
Culture Medium: Appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 25, 50, 100 µM) in serum-free medium.[1][3]
-
Transwell Inserts: 8.0 µm pore size inserts for 24-well plates.
-
Matrigel: For invasion assays, to mimic the extracellular matrix.
-
Fixation and Staining Reagents: Methanol (B129727) or paraformaldehyde for fixation, and crystal violet or DAPI for staining.
II. Transwell Migration Assay Protocol
This assay measures the chemotactic ability of cells to move through a porous membrane.
-
Cell Preparation: Culture cells to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound (0, 25, 50, 100 µM).
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with PBS.
-
Visualize and count the migrated cells in at least five random fields under a microscope.
-
Alternatively, destain the cells with 30% acetic acid and measure the absorbance of the solution.
-
III. Transwell Invasion Assay Protocol
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Matrigel Coating:
-
Thaw Matrigel on ice. Dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with 50-100 µL of the diluted Matrigel solution.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Assay Procedure: Follow steps 2-6 of the Transwell Migration Assay Protocol, seeding the cells onto the Matrigel-coated membrane.
Visualization of Workflows and Signaling Pathways
Molecular Mechanisms of this compound
This compound inhibits cell migration and invasion by modulating key signaling pathways and effector molecules involved in metastasis.
I. Regulation of the p38 MAPK Signaling Pathway
In oral cancer cells, this compound has been shown to suppress the phosphorylation of p38, a key component of the MAPK signaling pathway.[1][3] This inhibition leads to a downstream reduction in the expression of proteins that promote cell motility and invasion.
II. Modulation of the PI3K/Akt Signaling Pathway
In lung cancer cells, this compound has been found to inhibit the PI3K/Akt signaling pathway.[4][5][6][7] This pathway is crucial for cell survival, proliferation, and motility. By downregulating this pathway, this compound impedes the malignant progression of lung cancer.
III. Reversal of Epithelial-to-Mesenchymal Transition (EMT)
This compound treatment has been observed to reverse the EMT process, a key event in cancer metastasis.[1] This is achieved by:
-
Upregulating epithelial markers: Increased expression of E-cadherin and ZO-1, which strengthen cell-cell adhesion.[1]
-
Downregulating mesenchymal markers: Decreased expression of N-cadherin and Vimentin, which are associated with a migratory phenotype.[1]
-
Reducing Matrix Metalloproteinases (MMPs): Inhibition of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, thereby facilitating invasion.[1][7]
References
- 1. Frontiers | this compound Inhibits Oral Cancer Cell Migration and Invasion by Modulating p38 Signaling Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. X-MOL [m.x-mol.com]
- 5. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 6. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Danshensu for Inducing Oxidative Muscle Fiber Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Danshensu (B613839) (SDSS), a sodium salt of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising compound for inducing a shift from glycolytic to oxidative muscle fibers.[1][2][3] This transformation is associated with enhanced muscle endurance, improved metabolic health, and potential therapeutic benefits for muscle-related disorders.[4][5] These application notes provide a comprehensive overview of the effects of Sodium Danshensu on skeletal muscle, detailing the underlying mechanisms, experimental protocols, and key quantitative data from recent studies.
Danshensu itself is a water-soluble phenolic acid, but its inherent instability is overcome by using its sodium salt form, which offers high stability, absorption, and utilization rates.[1][2] Research indicates that SDSS promotes the formation of slow-twitch oxidative fibers while reducing fast-twitch glycolytic fibers, both in vitro and in vivo.[1][5]
Mechanism of Action
This compound primarily exerts its effects on muscle fiber type transformation through two key signaling pathways:
-
Inhibition of Pyruvate (B1213749) Kinase M1 (PKM1): SDSS directly binds to and represses the activity of PKM1.[1][4] PKM1 is an enzyme that typically promotes the expression of glycolytic muscle fiber genes (like MyHC2b) and inhibits oxidative fiber genes (MyHC1 and MyHC2a).[1][4] By inhibiting PKM1, this compound effectively reverses this process, leading to an upregulation of oxidative fiber-related genes and a downregulation of glycolytic fiber-related genes.[1]
-
Activation of the CaMKII-PGC-1α-FoxO3a Signaling Pathway: this compound has been shown to stimulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) through Calcium/calmodulin-dependent protein kinase II (CaMKII).[6][7][8] PGC-1α is a master regulator of mitochondrial biogenesis and is known to promote a switch to oxidative muscle fibers.[9][10] Furthermore, SDSS can inhibit the nuclear translocation of the transcription factor FoxO3a, a key player in muscle atrophy, in a calcium-dependent manner.[6][8][11] It also facilitates the interaction between PGC-1α and FoxO3a.[6][11]
Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
In Vitro Effects of this compound on C2C12 Myotubes
| Parameter | Treatment | Result | Reference |
| Myosin Heavy Chain (MyHC) Protein Expression | 20 μM SDSS | - Increased MyHC1 and MyHC2a expression- Reduced MyHC2b expression- No significant change in MyHC2x expression | [1] |
| Myotube Diameter | SDSS (concentration not specified) | Restored the diameter of reduced C2C12 myotubes in a D-galactose-induced aging model. | [6] |
| Cell Viability | Up to 100 μM SDSS for 72 hours | 96.8% cell viability in C2C12 cells. | [11] |
In Vivo Effects of this compound in C57BL/6 Mice
| Parameter | Treatment | Result | Reference |
| Muscle Mass | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased ratio of gastrocnemius, tibialis anterior, and quadriceps muscle to body weight. | [1][2] |
| Muscle Fiber Composition | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased percentage of slow oxidative fibers.- Decreased percentage of glycolytic muscle fibers. | [4][5] |
| Muscle Endurance | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased running distances. | [1][2] |
| Grip Strength | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased grip strength. | [1][2] |
| Metabolic Parameters | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased succinic dehydrogenase activity.- Decreased lactate (B86563) dehydrogenase activity.- Improved glucose tolerance. | [4][5] |
| Gene Expression (MyHC) | 5 or 10 mg/kg/day SDSS by oral gavage for 8 weeks | - Increased expression of MyHC1 and MyHC2a genes.- Decreased expression of MyHC2b gene. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro C2C12 Cell Culture and Differentiation
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
This compound Treatment: C2C12 cells are incubated in the differentiation medium with or without this compound (e.g., 20 μM) for 4 days.[1][2] The medium is replaced every 2 days.
In Vivo Animal Studies
-
This compound Administration: Mice are orally administered this compound (e.g., 5 or 10 mg/kg/day) by gavage once a day for a period of 8 weeks.[1][2] A control group receives normal saline.
-
Functional Assessments:
-
Grip Strength: A grip strength meter is used to measure the maximal force generated by the forelimbs.
-
Treadmill Endurance Test: Mice are run on a treadmill with increasing speed until exhaustion. The total running distance or time is recorded.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, mice are euthanized, and skeletal muscles (e.g., gastrocnemius, tibialis anterior, quadriceps) are dissected and weighed.
-
A portion of the muscle tissue is snap-frozen in liquid nitrogen for subsequent molecular analysis (Western blotting, qPCR), while another portion is embedded in optimal cutting temperature (OCT) compound for histological analysis.
-
Analytical Techniques
-
Western Blotting: To determine the protein expression levels of MyHC isoforms (MyHC1, MyHC2a, MyHC2b, MyHC2x) and other signaling proteins.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes related to muscle fiber type.
-
Immunofluorescence Staining: To visualize the distribution and abundance of different MyHC isoforms within muscle cross-sections.
-
Hematoxylin and Eosin (H&E) Staining: For general morphological examination of muscle tissue.
-
Enzyme Activity Assays: To measure the activity of metabolic enzymes such as succinic dehydrogenase (a marker of oxidative metabolism) and lactate dehydrogenase (a marker of glycolytic metabolism).
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in muscle.
Experimental Workflow
Caption: In vivo experimental workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting a shift towards a more oxidative muscle fiber phenotype. Its dual mechanism of action, involving both the inhibition of PKM1 and the activation of the CaMKII-PGC-1α pathway, provides a robust rationale for its effects on muscle metabolism and endurance. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this compound in the context of metabolic diseases, muscle atrophy, and performance enhancement.
References
- 1. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ScholarWorks@Korea University College of Medicine: Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models [scholarworks.korea.ac.kr]
- 9. Skeletal Muscle-Specific Overexpression of PGC-1α Induces Fiber-Type Conversion through Enhanced Mitochondrial Respiration and Fatty Acid Oxidation in Mice and Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGC-1α regulates a HIF2α-dependent switch in skeletal muscle fiber types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sodium Danshensu Effects on Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal and in vitro models for investigating the therapeutic potential of Sodium Danshensu (B613839) (also referred to as DSS or SDSS) in the context of muscle atrophy. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of its mechanisms of action.
Introduction to Sodium Danshensu and Muscle Atrophy
Sarcopenia, the age-related loss of muscle mass and strength, and other muscle wasting conditions present significant health challenges.[1][2][3][4] this compound, a water-soluble derivative of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising agent for mitigating muscle atrophy.[3][5] Studies have demonstrated its efficacy in both in vivo and in vitro models, highlighting its potential as a therapeutic agent.[1][2]
This compound has been shown to alleviate muscle atrophy by inhibiting the expression of key atrophy-related factors such as MuRF1, MAFbx, and myostatin.[1][2][3][4] Its mechanisms of action involve multiple signaling pathways, including the CaMKII-PGC1α-FoxO3a pathway and the modulation of muscle fiber type through the inhibition of pyruvate (B1213749) kinase M1 (PKM1).[1][2][5][6][7]
Animal Models for Studying this compound
D-Galactose-Induced Aging and Sarcopenia Model
A widely used model to simulate age-related muscle atrophy involves the administration of D-galactose (DG), which induces an aging-like phenotype.[1][2][3][4]
-
Animal Strain: Male C57BL/6 mice are a suitable choice.[8]
-
Induction of Atrophy: D-galactose is administered to accelerate aging processes.
-
Treatment: this compound is administered orally by gavage.[5][8]
-
Endpoints: Key parameters to assess include muscle mass, physical performance (grip strength, hanging test), and molecular markers of atrophy.[1][2][3]
Standard In Vivo Model for Muscle Metabolism Studies
To investigate the effects of this compound on muscle fiber type and metabolism, a standard mouse model without induced atrophy can be utilized.[5][8][6][7]
-
Animal Strain: Male C57BL/6J mice.[8]
-
Treatment: Mice are treated with this compound (e.g., 5 or 10 mg/kg/day) via oral gavage for a specified period, such as 8 weeks.[8]
-
Endpoints: This model is ideal for assessing changes in muscle fiber type composition (e.g., slow-twitch vs. fast-twitch), muscle weight, and metabolic parameters.[5][8][6][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on muscle atrophy.
Table 1: In Vivo Effects of this compound on Muscle Mass and Function
| Parameter | Model | Treatment Group | Outcome | Reference |
| Muscle Mass | D-galactose induced aging | This compound | Improved muscle mass | [1][2] |
| C57BL/6 mice | 5 mg/kg SDSS | Increased gastrocnemius and tibialis anterior muscle weight | [5] | |
| C57BL/6 mice | 10 mg/kg SDSS | Increased gastrocnemius and tibialis anterior muscle weight | [5] | |
| Physical Performance | D-galactose induced aging | This compound | Improved grip strength and hanging test performance | [1][2] |
| C57BL/6 mice | 10 mg/kg SDSS | Increased running distance before exhaustion | [5] | |
| Muscle Fiber Type | C57BL/6 mice | 5 or 10 mg/kg SDSS | Increased percentage of slow oxidative fibers | [5][6] |
| C57BL/6 mice | 5 or 10 mg/kg SDSS | Decreased percentage of glycolytic muscle fibers | [5][6] |
Table 2: In Vitro Effects of this compound on Myotubes
| Parameter | Cell Model | Condition | Treatment | Outcome | Reference |
| Myotube Diameter | C2C12 myotubes | D-galactose induced reduction | This compound | Restored myotube diameter | [1][3][4] |
| Gene Expression | C2C12 myotubes | D-galactose treatment | This compound | Inhibition of MuRF1, MAFbx, myostatin, and FoxO3a expression | [1][3][4] |
| Human skeletal muscle cells | D-galactose treatment | This compound | Inhibition of MuRF1, MAFbx, myostatin, and FoxO3a expression | [1][3][4] | |
| C2C12 cells | Differentiation medium | This compound | Induced oxidative muscle fiber-related gene expression | [5][6] | |
| C2C12 cells | Differentiation medium | This compound | Inhibited glycolytic fiber-related gene expression | [5][6] |
Signaling Pathways Modulated by this compound
This compound exerts its pro-myogenic and anti-atrophic effects through the modulation of several key signaling pathways.
CaMKII-PGC1α-FoxO3a Pathway in Sarcopenia
In the context of D-galactose-induced sarcopenia, this compound has been shown to activate CaMKII, which in turn stimulates AMPK and PGC1α.[1][3] This leads to the inhibition of FoxO3a nuclear translocation, a critical step in the transcription of atrophy-related genes.[1][2][3] The interaction between PGC1α and FoxO3a is enhanced by this compound, further contributing to the suppression of muscle atrophy.[1][2][3]
Figure 1: CaMKII-PGC1α-FoxO3a signaling pathway modulated by this compound.
PKM1 Inhibition and Muscle Fiber Type Regulation
This compound can also influence muscle fiber type composition by directly interacting with and inhibiting pyruvate kinase M1 (PKM1).[5][6][7] Inhibition of PKM1 activity leads to a shift from glycolytic to oxidative muscle fibers, which is associated with increased muscle endurance.[5][6][7]
Figure 2: SDSS-mediated inhibition of PKM1 and its effect on muscle fiber type.
Experimental Protocols
In Vivo D-Galactose-Induced Sarcopenia Model Workflow
This protocol outlines the key steps for an in vivo study using the D-galactose-induced sarcopenia model.
Figure 3: Experimental workflow for the in vivo D-galactose-induced sarcopenia model.
Cell Culture and In Vitro Muscle Atrophy Model
-
Cell Line: C2C12 myoblasts or primary human skeletal muscle cells.
-
Differentiation: C2C12 myoblasts are differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.
-
Induction of Atrophy: Myotubes are treated with D-galactose to induce atrophy.
-
Treatment: this compound is co-administered with D-galactose.
-
Analysis: Myotube diameter is measured, and cells are harvested for gene and protein expression analysis.
Western Blotting
-
Protein Extraction: Extract total protein from muscle tissue or cultured cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-FoxO3a, anti-MuRF1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from muscle tissue or cells using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., MuRF1, MAFbx, Myostatin, FoxO3a) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Immunofluorescence and Histology
-
Tissue Preparation: Fix muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[5]
-
H&E Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) to visualize muscle fiber morphology and measure cross-sectional area using software like ImageJ.[5]
-
Immunofluorescence:
-
Perform antigen retrieval on deparaffinized sections.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against specific myosin heavy chain isoforms (e.g., MyHC1, MyHC2a, MyHC2b) overnight at 4°C.[5]
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing mounting medium to counterstain nuclei.
-
Visualize and capture images using a fluorescence microscope.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on muscle atrophy. The D-galactose-induced aging model is particularly relevant for studying sarcopenia, while standard in vivo models are useful for exploring metabolic effects. The detailed protocols for key molecular and cellular assays will enable researchers to further elucidate the mechanisms underlying the beneficial effects of this compound on muscle health.
References
- 1. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 [frontiersin.org]
- 8. pharmrxiv.de [pharmrxiv.de]
Application Notes: Sodium Danshensu in Oral Squamous Cell Carcinoma (OSCC) Research
Introduction
Sodium Danshensu (DSS), a water-soluble phenolic compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a significant phytochemical in cancer research.[1][2] Specifically in the context of oral squamous cell carcinoma (OSCC), which accounts for over 90% of all oral cancers, this compound shows considerable promise not as a cytotoxic agent but as a potent inhibitor of metastasis.[1][3] Its primary mechanism involves the modulation of key signaling pathways that regulate cell motility, migration, and invasion, making it a valuable tool for studying and potentially treating metastatic OSCC.[1][2]
Key Applications in OSCC Research
-
Inhibition of Metastasis: this compound is primarily used to study the mechanisms of OSCC metastasis. It effectively reduces cancer cell motility, migration, and invasion at non-toxic concentrations.[1]
-
Modulation of Signaling Pathways: It serves as a pharmacological tool to investigate the role of the p38 MAPK and c-Raf/MEK/ERK signaling pathways in OSCC progression.[1][4]
-
Study of Epithelial-Mesenchymal Transition (EMT): Researchers can use this compound to explore the reversal of EMT, a critical process in cancer metastasis. It has been shown to increase the expression of epithelial markers like E-cadherin and ZO-1 while decreasing mesenchymal markers such as N-cadherin and vimentin.[1][3]
-
Investigation of Matrix Metalloproteinases (MMPs): The compound specifically reduces the expression of MMP-2, an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting a key step in cancer cell invasion.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on OSCC cell lines as reported in key studies.
Table 1: Effect of this compound on OSCC Cell Viability
| Cell Line | Concentration Range (µM) | Treatment Duration (hours) | Outcome | Reference |
|---|---|---|---|---|
| FaDu | 0 - 100 | 24, 48, 72 | No significant alteration in cell viability | [1][5] |
| Ca9-22 | 0 - 100 | 24, 48, 72 | No significant alteration in cell viability |[1][5] |
Table 2: Effect of this compound on OSCC Cell Migration and Invasion
| Assay Type | Cell Line | Effective Concentrations (µM) | Treatment Duration (hours) | Observed Effect | Reference |
|---|---|---|---|---|---|
| Wound Healing (Motility) | FaDu, Ca9-22 | 25, 50, 100 | 24 | Significant reduction in cell motility | [1] |
| Transwell Migration | FaDu, Ca9-22 | 50, 100 | 24 | Significant reduction in cell migration | [1][6] |
| Transwell Invasion | FaDu, Ca9-22 | 50, 100 | 24 | Significant reduction in cell invasion |[1][6] |
Table 3: Effect of this compound on Key Protein Markers in OSCC Cells
| Protein Target | Cell Line | Treatment | Outcome on Protein Expression/Activity | Reference |
|---|---|---|---|---|
| p-p38 (Phosphorylated p38) | FaDu, Ca9-22 | This compound | Significant reduction | [1][3] |
| p-ERK1/2 | FaDu | This compound | Significant decrease | [1] |
| p-JNK1/2 | FaDu, Ca9-22 | This compound | No alteration | [1] |
| MMP-2 | FaDu, Ca9-22 | This compound | Decreased expression | [1] |
| MMP-9 | FaDu, Ca9-22 | This compound | No significant change | [1] |
| E-cadherin | FaDu, Ca9-22 | This compound | Increased expression | [1][3] |
| ZO-1 | FaDu, Ca9-22 | This compound | Increased expression | [1][3] |
| N-cadherin | FaDu, Ca9-22 | This compound | Decreased expression | [1][3] |
| Vimentin | FaDu, Ca9-22 | This compound | Decreased expression | [1][3] |
| p-c-Raf, p-MEK1/2, p-ERK1/2 | SCC-9, SCC-25 | Salvianolic Acid A* | Inhibited expression |[4] |
Note: Salvianolic Acid A is a closely related compound, and its effects on the c-Raf/MEK/ERK pathway in OSCC are highly relevant.[4][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on published research.
Protocol 1: Cell Culture and Treatment
-
Culture human OSCC cell lines (e.g., FaDu, Ca9-22) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.[5]
-
For experiments, dilute the stock solution in culture media to final concentrations (e.g., 25, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (<0.2%).[5]
-
Treat cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
Protocol 2: MTT Assay for Cell Viability
-
Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.[8]
-
Replace the medium with fresh medium containing various concentrations of this compound (0-100 µM).[1]
-
Incubate for 24, 48, or 72 hours.[1]
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C.[1][9]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 3: Wound Healing Assay for Cell Motility
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing this compound at desired concentrations.
-
Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure compared to the control group.
Protocol 4: Transwell Assay for Cell Migration and Invasion
-
Seed OSCC cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
For invasion assays, pre-coat the insert membrane with Matrigel. For migration assays, no coating is needed.
-
Add medium containing this compound to both the upper and lower chambers. The lower chamber should contain medium with FBS as a chemoattractant.
-
Incubate for 24 hours.[1]
-
Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells under a microscope in several random fields.
Protocol 5: Western Blotting for Protein Expression
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA protein assay kit.[10]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, MMP-2, E-cadherin) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. Frontiers | this compound Inhibits Oral Cancer Cell Migration and Invasion by Modulating p38 Signaling Pathway [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimetastatic potentials of salvianolic acid A on oral squamous cell carcinoma by targeting MMP-2 and the c-Raf/MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sodium Danshensu in a Murine Pressure Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure injuries, also known as pressure ulcers or bedsores, represent a significant clinical challenge, particularly in patients with limited mobility.[1] These injuries are localized damage to the skin and underlying tissue resulting from prolonged pressure, often combined with shear or friction.[1] The pathophysiology of pressure injuries is complex, involving ischemia-reperfusion injury, inflammation, and oxidative stress.[2][3][4] Sodium Danshensu (SDSS), the sodium salt of Danshensu, has demonstrated therapeutic potential in promoting the healing of pressure ulcers.[2][5] Preclinical studies suggest that SDSS exerts its effects by modulating key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2/HO-1 pathways.[2][6]
These application notes provide a detailed framework for utilizing a murine pressure injury model to evaluate the efficacy of this compound. The protocols outlined below cover the induction of pressure injuries, treatment administration, and subsequent analysis of wound healing through histological, biochemical, and molecular techniques.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for developing a pressure injury model and testing the efficacy of this compound.
Protocols
Murine Pressure Injury Model
This protocol describes the induction of a Stage 2 pressure injury using an ischemia-reperfusion model in mice.[2][3][7][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Electric shaver
-
Depilatory cream
-
Two sterile circular ceramic or ferrite (B1171679) magnets (12 mm diameter, 5 mm thickness)[7][9]
-
Anesthesia (e.g., isoflurane)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse.
-
Shave the dorsal surface and apply a depilatory cream to remove remaining hair.
-
Clean the depilated area with sterile saline.
-
-
Pressure Injury Induction:
-
Create a dorsal skin fold.
-
Place the skin fold between the two magnets.[7]
-
Allow the magnets to remain in place for a 12-hour ischemia period.[7]
-
After 12 hours, carefully remove the magnets to allow for a 12-hour reperfusion period.[7]
-
Repeat this ischemia-reperfusion cycle for a total of two cycles to create a reproducible injury.[7]
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into the following groups (n=8-10 per group):
-
Control Group: No pressure injury induction.
-
Vehicle Group: Pressure injury + topical application of the cream base without this compound.
-
This compound (SDSS) Group: Pressure injury + topical application of cream containing this compound.[2]
-
(Optional) Positive Control Group: Pressure injury + topical application of a commercially available wound healing agent.[2]
-
-
Begin topical treatments immediately after the final reperfusion period. Apply the cream to cover the entire wound area once daily for 14 days.
-
-
Wound Healing Assessment:
-
Macroscopically observe the wounds on days 3, 7, and 14.
-
Photograph the wounds at each time point with a scale for reference.
-
Calculate the wound healing rate using the following formula:
-
Wound Healing Rate (%) = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100
-
-
Histological Analysis (Hematoxylin & Eosin Staining)
This protocol is for the histological examination of skin tissue to assess tissue regeneration, inflammation, and re-epithelialization.[10][11][12]
Materials:
-
4% paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or ammonia (B1221849) water)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint (e.g., day 14), euthanize the mice and excise the entire wound tissue along with a margin of surrounding healthy skin.
-
Fix the tissue in 4% PFA for 24 hours at 4°C.
-
Dehydrate the tissue through an ascending series of ethanol concentrations.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol concentrations to water.
-
Stain with Harris Hematoxylin for 3-5 minutes.[12]
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol (1-3 dips).[12]
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute for 30-60 seconds.[12]
-
Rinse in tap water.
-
Counterstain with Eosin Y for 1-2 minutes.[12]
-
Dehydrate through an ascending series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope to assess epidermal and dermal regeneration, inflammatory cell infiltration, and collagen deposition.
-
Western Blot Analysis
This protocol is for quantifying the protein expression of key markers in the Nrf2/HO-1 and NF-κB signaling pathways.[4][13]
Materials:
-
Wound tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Keap1, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize wound tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (e.g., β-actin).
-
ELISA for Inflammatory Cytokines
This protocol is for the quantitative measurement of pro-inflammatory cytokines in serum.[14][15][16]
Materials:
-
Mouse serum samples
-
Commercially available ELISA kits for IL-1β, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the experimental endpoint, collect blood via cardiac puncture and allow it to clot.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Store the serum at -80°C until analysis.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Briefly, this involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Washing the plate.
-
Adding streptavidin-HRP.
-
Washing the plate.
-
Adding a TMB substrate to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the gene expression of markers related to angiogenesis and inflammation.[17][18][19]
Materials:
-
Wound tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., VEGF, CD31 for angiogenesis; IL-1β, IL-6, TNF-α for inflammation) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize wound tissue samples and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments, based on existing literature.[2][5][20][21]
Table 1: Wound Healing Rate (%)
| Group | Day 3 | Day 7 | Day 14 |
| Vehicle | ~10% | ~25% | ~45% |
| SDSS | ~12% | ~40% | ~70% |
*p < 0.05 compared to the Vehicle group.
Table 2: Serum Inflammatory Cytokine Levels (pg/mL) at Day 14
| Group | IL-1β | IL-6 | TNF-α |
| Vehicle | High | High | High |
| SDSS | Low | Low | Low** |
**p < 0.01 compared to the Vehicle group.
Table 3: Oxidative Stress Markers in Wound Tissue at Day 14
| Group | MDA Level | SOD Activity | CAT Activity | GSH-Px Activity |
| Vehicle | High | Low | Low | Low |
| SDSS | Low | High | High | High |
**p < 0.01 compared to the Vehicle group.
Table 4: Relative Protein Expression (Fold Change vs. Vehicle) at Day 14
| Group | Nrf2 | HO-1 | Keap1 | NF-κB p65 | IκBα |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| SDSS | ↑ | ↑ | ↓ | ↓ | ↑* |
*Significant change compared to the Vehicle group.
Signaling Pathway Visualization
The proposed mechanism of action for this compound in promoting pressure injury healing involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[2][6][22][23][24]
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Mouse Model of Pressure Ulcers After Spinal Cord Injury [jove.com]
- 3. Characterization of a Murine Pressure Ulcer Model to Assess Efficacy of Adipose-derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Danshensu attenuates cisplatin-induced nephrotoxicity through activation of Nrf2 pathway and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. This compound promotes the healing of stage 2 pressure injury wounds in ischemia/reperfusion injury rat models: possible regulation of apoptosis and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A murine pressure ulcer model for evaluating persistence and treatment of Staphylococcus aureus infection [frontiersin.org]
- 10. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Xenogeneic skin transplantation promotes angiogenesis and tissue regeneration through activated Trem2+ macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Strategies for Enhancing Angiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Co-Immunoprecipitation Assays with Sodium Danshensu Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Danshensu (B613839), a water-soluble derivative of Danshen (Salvia miltiorrhiza), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] Its mechanism of action often involves the modulation of protein-protein interactions (PPIs) and key signaling pathways. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study PPIs in their cellular context.[3][4][5][6] This application note provides a detailed protocol for performing Co-IP assays on cell lysates treated with Sodium Danshensu to identify and characterize its impact on protein complexes.
Recent studies have shown that this compound can influence several signaling cascades. For instance, it has been found to initiate the interaction between FoxO3a and PGC1α, which is crucial in preventing muscle atrophy.[7][8] Additionally, this compound has been identified to bind to and inhibit the activity of pyruvate (B1213749) kinase M1 (PKM1), thereby modulating skeletal muscle fiber formation.[9][10] Furthermore, it has been shown to affect the TSC2/mTOR and PI3K/Akt signaling pathways.[1][2] Understanding these interactions is vital for elucidating the therapeutic mechanisms of this compound and for the development of novel drugs.
These application notes will guide researchers through the process of treating cells with this compound, preparing lysates, and performing Co-IP to investigate the compound's effect on specific protein interactions.
Data Presentation
Quantitative analysis of Co-IP results, typically obtained through densitometry of Western blots, is crucial for determining the effect of this compound on protein-protein interactions. The following tables are provided as templates for organizing and presenting such data.
Table 1: Optimization of this compound Treatment
| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Target Protein Expression (Fold Change) |
| 0 (Vehicle) | 24 | 100 | 1.0 |
| 10 | 24 | ||
| 20 | 24 | ||
| 40 | 24 | ||
| 0 (Vehicle) | 48 | 100 | 1.0 |
| 10 | 48 | ||
| 20 | 48 | ||
| 40 | 48 |
This table should be populated with experimental data to determine the optimal concentration and duration of this compound treatment without causing significant cytotoxicity.
Table 2: Quantification of Protein-Protein Interaction
| Treatment | Bait Protein (IP) | Prey Protein (IB) | Input (Prey) | IP (Prey) | Relative Binding Affinity (IP/Input) | Fold Change vs. Vehicle |
| Vehicle | Protein X | Protein Y | 1.0 | |||
| This compound | Protein X | Protein Y | ||||
| Negative Control (IgG) | IgG | Protein Y | N/A |
This table allows for the quantification of the interaction between a "bait" and "prey" protein. The relative binding affinity is calculated from densitometry readings of the Western blots for the input and immunoprecipitated fractions.
Experimental Protocols
This section provides a detailed methodology for a Co-IP experiment using this compound-treated cell lysates.
Materials and Reagents
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (SDSS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibody for immunoprecipitation (IP)
-
Isotype control IgG (from the same species as the IP antibody)
-
Primary antibody for Western blotting (IB)
-
Secondary antibody (HRP-conjugated)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
BCA Protein Assay Kit
Step-by-Step Co-Immunoprecipitation Protocol
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional swirling.[3][4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Lysate Normalization:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize the protein concentration of all samples with Co-IP lysis buffer to ensure equal amounts of total protein are used for each IP (a good starting point is at least 1 mg of total protein).[6]
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. For the negative control, add an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to allow the formation of antigen-antibody complexes.[3]
-
-
Capturing the Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-4 hours at 4°C.[12]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis/wash buffer.[4] With each wash, resuspend the beads, incubate for a few minutes, and then pellet them.
-
-
Elution:
-
After the final wash, carefully remove all the supernatant.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the "bait" and "prey" proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and the general workflow of a Co-IP experiment.
References
- 1. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmrxiv.de [pharmrxiv.de]
- 10. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 12. antibodiesinc.com [antibodiesinc.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sodium Danshensu Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Sodium Danshensu. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound varies, with sources indicating values ranging from approximately 2 mg/mL to 44 mg/mL.[1][2] This variation can be attributed to differences in experimental conditions such as temperature, pH, and the presence of counter-ions. One supplier specifies a solubility of ≥22.1 mg/mL in water with gentle warming.[3] Another source indicates a solubility of 20 mg/mL in water, resulting in a clear solution.[4]
Q2: Why is improving the solubility of this compound important?
A2: this compound, the sodium salt of Danshensu, was developed to enhance its stability and bioavailability for pharmaceutical applications.[5] However, studies have shown that it has poor oral bioavailability, estimated to be around 13.72% in rats, which can limit its therapeutic efficacy when administered orally.[6][7] Enhancing its aqueous solubility is a key strategy to improve its dissolution rate and subsequent absorption, potentially leading to better therapeutic outcomes.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Common techniques for enhancing the solubility of poorly water-soluble compounds like this compound include:
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic drug.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a more water-soluble inclusion complex.
Q4: How does pH affect the stability of this compound?
A4: Danshensu, the parent compound of this compound, is known to be sensitive to alkaline conditions and can undergo oxidation and polymerization.[5] While the sodium salt form is more stable, it is still advisable to consider potential pH-dependent degradation, especially in strongly acidic or alkaline solutions and during long-term storage.[8][9][10][11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility in Water
Symptoms:
-
Difficulty dissolving this compound powder in water at the desired concentration.
-
Formation of a cloudy suspension instead of a clear solution.
-
Precipitation of the compound over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Gently warm the solution and use sonication to aid dissolution.[3] Be cautious with temperature as excessive heat may degrade the compound. |
| pH of the Solution | The pH of your water or buffer may not be optimal. Measure the pH and adjust it. Since this compound is a salt of a phenolic acid, its solubility is expected to be pH-dependent. |
| Purity of the Compound | Impurities can affect solubility. Ensure you are using a high-purity grade of this compound. |
| Supersaturation | You may be exceeding the equilibrium solubility. Try preparing a stock solution at a higher concentration in a suitable solvent like DMSO and then diluting it into your aqueous buffer. |
Issue 2: Precipitation When Diluting a Stock Solution
Symptoms:
-
A precipitate forms immediately upon diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Change | The aqueous buffer cannot maintain the high concentration achieved in the organic solvent. |
| - Decrease the final concentration: Your target concentration in the aqueous medium may be too high. | |
| - Use a co-solvent system: Add a small percentage of a water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol, or PEG 300) to your final aqueous solution to increase its solubilizing capacity. | |
| - Incorporate surfactants: Add a small amount of a non-ionic surfactant, such as Tween 80, to the aqueous medium to help stabilize the diluted compound.[2] | |
| pH Shift | The pH of the final solution may be causing the compound to become less soluble. Ensure the pH of your final aqueous buffer is suitable for maintaining solubility. |
Data Presentation: Solubility of this compound
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Notes |
| Water | 2 - 44 | Solubility can be influenced by temperature and pH.[1][2][3][4] |
| DMSO | ≥16.47 - 252.5 | Gentle warming and sonication may be required.[1][3] |
| Ethanol | Insoluble / < 1 | [1][2] |
Table 2: Example of a Co-solvent System for In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a this compound concentration of 2.5 mg/mL. Sonication is recommended for preparation.[1] |
Note: Comprehensive quantitative data on the solubility of this compound in a range of pH buffers and with various co-solvents, solid dispersion carriers, and cyclodextrins is limited in the publicly available literature. The tables above summarize the available data. Researchers are encouraged to perform their own solubility studies to determine optimal conditions for their specific experimental needs.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given aqueous medium.
-
Preparation of the Medium: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of the prepared medium in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a short period to let the undissolved particles settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Selection of Carrier: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of ethanol and water) in a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a thin film or solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC, XRD, and FTIR) to confirm the amorphous nature of the dispersed drug.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes the formation of an inclusion complex with a cyclodextrin to improve the solubility of this compound.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is often preferred due to its higher aqueous solubility.
-
Molar Ratio: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a solvent (e.g., a water/ethanol mixture) to form a paste.
-
Incorporation of Drug: Gradually add the this compound powder to the paste and continue kneading for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Precipitation Issues.
References
- 1. Danshensu sodium salt | Autophagy | P450 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Danshensu = 98 HPLC 81075-52-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of environmental factors on hydrolytic degradation of water-soluble polyphosphazene polyelectrolyte in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sodium Danshensu stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sodium Danshensu during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (Sodium DL-β-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from the root of Salvia miltiorrhiza (Danshen). Danshensu itself is known to be unstable. The sodium salt form was developed to enhance its stability and bioavailability for pharmaceutical applications. However, like many phenolic compounds, this compound can be susceptible to degradation over time, particularly when exposed to adverse conditions such as high temperatures, extreme pH, light, and oxidizing agents. Ensuring its stability is crucial for accurate experimental results and the development of safe and effective pharmaceutical products.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry and cool place, protected from light. Recommended storage temperatures are generally between 2-8°C for short-term storage and -20°C for long-term storage. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.
-
Oxidation: The phenolic hydroxyl groups in the this compound molecule are susceptible to oxidation, especially in the presence of oxygen or oxidizing agents.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound under various storage conditions are not extensively documented in publicly available literature, based on its chemical structure (a catechol derivative of lactic acid), the following degradation pathways are plausible:
-
Oxidation: The catechol moiety is prone to oxidation to form corresponding quinones, which can further polymerize.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide.
-
Side-chain cleavage: Breakage of the bond between the phenyl ring and the lactic acid side chain.
-
Esterification/Lactonization: Intramolecular cyclization under certain conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, focusing on stability-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or unexpected experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection, container seal). Use a freshly opened or properly stored batch for comparison. Perform a purity check using a validated analytical method (see Experimental Protocols). |
| Incompatibility with other reagents or excipients in the formulation. | Conduct compatibility studies with individual components of your formulation. Analyze binary mixtures of this compound and each excipient under stress conditions. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Perform forced degradation studies to generate potential degradation products and confirm their retention times relative to the parent peak. Use a stability-indicating analytical method for separation. |
| Contamination of the sample or analytical system. | Ensure proper cleaning of all glassware and analytical instrumentation. Analyze a blank sample to rule out system contamination. | |
| Color change of the solid powder or solution (e.g., yellowing or browning) | Oxidation of the phenolic groups. | Store the compound under an inert atmosphere. Prepare solutions fresh and protect them from light and air. Consider adding antioxidants to the formulation if compatible with the intended use. |
| Precipitation in solution | pH-dependent solubility or formation of insoluble degradation products. | Check the pH of the solution and adjust if necessary, keeping in mind the pH stability profile of this compound. Filter the solution and analyze the precipitate to identify its nature. |
Quantitative Data on Stability
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions. This data is representative of what might be observed in such a study.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | Hydrolysis of the ester linkage (if applicable in a formulation), side-chain cleavage products. |
| Alkaline Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 25% | Oxidation products (quinones), decarboxylation products. |
| Oxidative Degradation (3% H₂O₂) | 24 hours | Room Temp. | 30% | Quinone derivatives, polymeric materials. |
| Thermal Degradation (Solid State) | 7 days | 80°C | 10% | Decarboxylation products. |
| Photodegradation (UV light, 254 nm) | 48 hours | Room Temp. | 20% | Photodimerization products, oxidized species. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound
This protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of this compound in the presence of its degradation products.
1. Instrumentation and Materials:
-
UPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the mobile phase as the diluent.
4. Method Validation (Abbreviated):
-
Specificity: Analyze blank, standard, and stressed samples to ensure no interference at the retention time of this compound and that degradation products are well-resolved.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration.
-
Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of this compound. Assess intra-day and inter-day precision by analyzing replicate samples.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Samples:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80°C. Also, reflux the sample solution at 80°C.
-
Photodegradation: Expose the sample solution and solid powder to UV light (254 nm) in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration and analyze using the validated stability-indicating UPLC method (Protocol 1).
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Characterize the major degradation products using LC-MS/MS and NMR if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Plausible degradation pathways of this compound.
Technical Support Center: Optimizing Sodium Danshensu Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Sodium Danshensu (B613839) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Danshensu and what is its mechanism of action?
This compound, also known as Sodium salvianolate A, is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1][2] It is known for its antioxidant and radical scavenging properties.[1] In cell culture experiments, this compound has been shown to exert its effects through various signaling pathways, including the PI3K/Akt, TSC2/mTOR, and p38 MAPK pathways.[3][4][5]
Q2: What is a typical effective concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent and should be determined empirically through dose-response experiments. However, published studies provide a starting point for various cell types. For instance, a concentration of 20 µM was found to be optimal for upregulating MyHC1 gene expression in C2C12 cells.[2] In oral cancer cell lines FaDu and Ca9-22, concentrations of 25, 50, and 100 µM were used to inhibit cell migration and invasion.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in phosphate-buffered saline (PBS) and dimethyl sulfoxide (B87167) (DMSO).[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or PBS. For example, a 10 mM stock solution can be prepared and then diluted to the desired final concentration in the cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay are recommended.[3][6] These assays will help determine the concentration range that is non-toxic to your specific cell line. For example, in C2C12 myoblasts, this compound showed no significant cytotoxicity at concentrations up to 80 µM.[2]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. While the sodium salt offers improved stability over Danshensu, prolonged storage of diluted solutions may lead to degradation.[2]
-
-
Possible Cause: Cell line resistance.
-
Solution: Research the specific characteristics of your cell line. Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be responsive to this compound.
-
Issue 2: High levels of cell death observed after treatment.
-
Possible Cause: Cytotoxic concentration.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Possible Cause: Variability in compound preparation.
-
Solution: Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Ensure accurate and consistent dilutions.
-
-
Possible Cause: Fluctuations in incubator conditions.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration(s) | Reference |
| C2C12 myoblasts | Upregulation of MyHC1 gene expression | 20 µM | [2] |
| FaDu (Oral Cancer) | Inhibition of cell migration and invasion | 25, 50, 100 µM | [5] |
| Ca9-22 (Oral Cancer) | Inhibition of cell migration and invasion | 25, 50, 100 µM | [5] |
| Astrocytes (OGD/R model) | Increased cell viability, decreased LDH release | Not specified in abstract | [3] |
| PC12 cells | Reduced cytotoxicity and ROS generation | Not specified in abstract | [10] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Non-toxic Concentration(s) | Reference |
| C2C12 myoblasts | Cell Viability Assay | ≤ 80 µM | [2] |
| FaDu (Oral Cancer) | MTT Assay | Not specified, but used up to 100 µM | [5] |
| Ca9-22 (Oral Cancer) | MTT Assay | Not specified, but used up to 100 µM | [5] |
| C2C12 cells | MTT Assay | >80% viability up to 100 µM | [11] |
| Human skeletal muscle cells | MTT Assay | ~90% viability at 100 µM | [11] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
2. LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity detection kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Data Analysis: Compare the LDH release in treated cells to that of untreated controls and positive controls (cells lysed to achieve maximum LDH release).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. youtube.com [youtube.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Sodium Danshensu crystallization in stock solutions
Welcome to the Technical Support Center for Sodium Danshensu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the crystallization of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, the sodium salt of Danshensu, is a water-soluble phenolic acid compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen).[1] It typically appears as a white to off-white crystalline solid.[1] The sodium salt form was developed to improve the bioavailability and stability of Danshensu, which is inherently unstable and prone to oxidation.[2][3] this compound is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1]
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in aqueous media and is also soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] It is generally insoluble in ethanol.[4] For detailed solubility data, please refer to the data table below.
Q3: My this compound stock solution has formed crystals. What are the potential causes?
Crystallization in a stock solution, also known as precipitation, can be triggered by several factors:
-
Supersaturation: The concentration of this compound may be too high for the solvent to maintain it in solution at a given temperature.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of a compound, leading to crystallization. This is a common issue when solutions are moved from room temperature to refrigeration or a cold room.
-
pH Shift: The solubility of this compound, a phenolic acid salt, is likely influenced by the pH of the solution. A shift in pH can alter its ionization state, potentially reducing its solubility.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, the solvent can evaporate, increasing the concentration of this compound and leading to supersaturation and crystallization.
-
Contamination: The presence of impurities or contaminants can act as nucleation sites, initiating the crystallization process.
Q4: How can I prevent my this compound stock solution from crystallizing?
To maintain a stable this compound stock solution, consider the following preventative measures:
-
Prepare solutions at an appropriate concentration: Avoid preparing stock solutions at concentrations that are too close to the saturation point, especially if they will be stored at lower temperatures.
-
Store at a consistent and appropriate temperature: Store your stock solution at the recommended temperature and avoid frequent temperature fluctuations. While refrigeration is often used to slow degradation, it can also promote crystallization. Consider storing at room temperature if the solution is to be used quickly and stability is not a major concern.
-
Use high-purity solvents: Ensure that the solvents you are using are of high purity and are free of contaminants.
-
Properly seal storage containers: Use tightly sealed vials or tubes to prevent solvent evaporation.
-
Filter sterilize if necessary: For long-term storage of aqueous solutions, filter sterilization can prevent microbial growth, which could alter the solution's properties and lead to precipitation.
Q5: What is the recommended method for storing this compound stock solutions?
For optimal stability, it is recommended to store this compound powder at -20°C for long-term storage (up to 3 years).[5] Once in solution, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Solutions in DMSO can be stored at -80°C for up to a year, while storage at -20°C is suitable for up to one month.[5] It is generally recommended to use freshly prepared solutions whenever possible.[4]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Concentration | Notes |
| Water | Gentle Warming | ≥22.1 mg/mL | [4] |
| Water | Not Specified | 44 mg/mL | [4] |
| Water | 25°C | ≥ 33 mg/mL | [6] |
| Water | Not Specified | 20 mg/mL (clear solution) | [7] |
| DMSO | Gentle Warming & Ultrasonic | ≥16.47 mg/mL | [4] |
| DMSO | Heating Recommended | 50 mg/mL | |
| DMSO | Not Specified | 44 mg/mL | [5] |
| Ethanol | Not Specified | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
This protocol provides a general guideline for preparing an aqueous stock solution of this compound. The final concentration may need to be adjusted based on your specific experimental requirements and the solubility limits at your desired storage temperature.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath (optional)
-
Sterile syringe filter (0.22 µm) (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.
-
Solvent Addition: Add the calculated volume of sterile, high-purity water to the tube to achieve the desired concentration.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution.[4] Do not overheat, as this may degrade the compound.
-
Sterilization (Optional): If the solution is intended for cell culture or other sterile applications, it can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This can help in identifying potential degradation products and determining optimal storage and handling conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV light source
-
Temperature-controlled oven
-
pH meter
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Preparation of Test Samples: Prepare several aliquots of your this compound stock solution.
-
Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M.
-
Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place one aliquot in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose one aliquot to a UV light source.
-
Control: Keep one aliquot under your normal storage conditions as a control.
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples using a validated analytical method (e.g., HPLC) to determine the concentration of the parent this compound and to detect any degradation products.
-
Data Evaluation: Compare the results from the stressed samples to the control to assess the stability of this compound under each condition.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Simplified signaling pathways of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 67920-52-9 | MOLNOVA [molnova.com]
- 7. Danshensu = 98 HPLC 81075-52-7 [sigmaaldrich.com]
preventing Sodium Danshensu degradation during experiments
Welcome to the Technical Support Center for Sodium Danshensu (B613839) (SDSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Sodium Danshensu during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, the sodium salt of Danshensu, is a water-soluble phenolic acid compound extracted from Salvia miltiorrhiza (Danshen). Its catechol structure makes it prone to oxidation, especially in alkaline conditions and when exposed to air and light. This instability can lead to the degradation of the compound, affecting experimental reproducibility and the accuracy of results. The sodium salt form is more stable than Danshensu itself.[1]
Q2: How should I store this compound powder?
A2: Solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for up to three years.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2] For cell culture experiments, stock solutions in DMSO can be further diluted in phosphate-buffered saline (PBS) or cell culture media to the final working concentration.
Q4: How should I store this compound stock solutions?
A4: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.[2]
Q5: My this compound solution has changed color. What does this indicate?
A5: A color change, often to a darker or brownish hue, is a visual indicator of oxidation and degradation of this compound. This is due to the formation of quinone-type oxidation products. If a color change is observed, it is recommended to prepare a fresh solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Review and optimize handling procedures to minimize exposure to air, light, and alkaline pH. Prepare fresh working solutions for each experiment. Use an internal standard during analytical quantification. |
| Loss of biological activity | The active compound has degraded. | Confirm the purity and integrity of your this compound stock. Prepare fresh solutions from powder. Ensure proper storage conditions are maintained. |
| Precipitation in aqueous working solution | Poor solubility at the desired concentration or pH. | While this compound has good water solubility, high concentrations in buffers may precipitate. Try preparing a more diluted working solution or adjusting the pH of the buffer to be slightly acidic. |
| Baseline noise or unexpected peaks in chromatography | Presence of degradation products. | Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[3] Implement preventative measures to minimize degradation during sample preparation and analysis. |
Quantitative Data on Stability
| Condition | Parameter | Value | Expected Stability | Recommendation |
| pH | 2-4 | High | Prepare and store aqueous solutions in a slightly acidic buffer. | |
| 5-6 | Moderate | Use freshly prepared solutions for experiments in this pH range. | ||
| >7 | Low | Avoid alkaline conditions. If necessary, use inert gas and work quickly. | ||
| Temperature | -80°C | (in DMSO) | High (up to 1 year) | Long-term storage of stock solutions. |
| -20°C | (in DMSO) | Moderate (up to 1 month) | Short-term storage of stock solutions. | |
| 4°C | (aqueous) | Low | Prepare fresh and use immediately. | |
| Room Temp | (aqueous) | Very Low | Avoid prolonged exposure. | |
| Light | Dark | Higher | Protect solutions from light at all times by using amber vials or covering with foil. | |
| Ambient Light | Lower | Minimize exposure during experimental procedures. | ||
| UV Light | Very Low | Avoid direct exposure to UV light sources. | ||
| Atmosphere | Inert (N₂ or Ar) | High | Degas solvents and use inert gas overlay for sensitive experiments.[4] | |
| Air | Low | Minimize exposure to air. Prepare solutions fresh. |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Working Solution of this compound
This protocol is designed to minimize the degradation of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, deoxygenated Phosphate-Buffered Saline (PBS), pH 6.5-7.0
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Nitrogen or Argon) source with a sterile filter
-
-
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Allow the this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution (in PBS):
-
Before use, thaw a single aliquot of the DMSO stock solution at room temperature.
-
In a sterile tube, add the required volume of deoxygenated PBS. To deoxygenate, bubble inert gas through the PBS for at least 15-20 minutes.
-
Add the required volume of the this compound DMSO stock solution to the deoxygenated PBS to achieve the final working concentration. The final DMSO concentration in the working solution should be kept low (typically <0.1%) to avoid solvent effects on cells.
-
Gently mix the solution.
-
If the experiment is sensitive to oxidation, briefly flush the headspace of the tube with inert gas before closing.
-
Use the working solution immediately after preparation.
-
-
Stability-Indicating HPLC Method for this compound
This method can be adapted to quantify this compound and monitor for the appearance of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Prepare experimental samples and dilute them in the mobile phase.
-
Inject the samples into the HPLC system.
-
The retention time for this compound should be determined using a pure standard.
-
Degradation products will typically appear as additional peaks, often with shorter retention times. The peak area of this compound can be used to quantify its concentration and assess degradation over time.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for handling this compound to minimize degradation.
Proposed Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation of this compound via an ortho-quinone intermediate.
CaMKII-PGC1α-FoxO3a Signaling Pathway
Caption: this compound alleviates muscle atrophy via the CaMKII-PGC1α-FoxO3a pathway.[5]
References
- 1. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CN103175930B - A kind of HPLC analytical method measuring sodium sulphite content - Google Patents [patents.google.com]
- 4. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]
- 5. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of Sodium Danshensu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Sodium Danshensu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the sodium salt of Danshensu (also known as salvianic acid A), a water-soluble phenolic acid extracted from the root of Salvia miltiorrhiza (Danshen).[1][2] The sodium salt form enhances the stability and bioavailability of Danshensu, which is inherently unstable.[3] It is investigated for a wide range of pharmacological effects, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor activities.[4][5]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability is a common challenge with natural product extracts and can be attributed to several factors:
-
Raw Material Variation: The chemical composition of the source plant, Salvia miltiorrhiza, can vary significantly based on its genetic makeup, geographical origin, climate, cultivation methods, and harvest time.
-
Extraction and Purification Processes: Differences in the extraction method (e.g., solvent type, temperature, duration) and purification techniques can lead to variations in the final product's purity and impurity profile.
-
Storage and Handling: this compound is susceptible to degradation from exposure to light, heat, and air. Improper storage can lead to changes in its chemical composition over time.[5]
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to have a consistent quality control process for each new batch. This should ideally include:
-
Appearance: Visual inspection for color and physical form.
-
Purity: Analysis by High-Performance Liquid Chromatography (HPLC) to determine the percentage of this compound.
-
Identity: Confirmation of the chemical structure, for example, by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
-
Moisture Content: To ensure stability, as moisture can promote degradation.
-
Impurity Profile: Analysis for the presence of residual solvents, heavy metals, and potential endotoxins, especially for in vivo studies.
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to batch-to-batch variability?
Yes, this is a common issue. Inconsistent biological activity between different batches is often a direct consequence of chemical variations. Differences in purity, the presence of impurities, or degradation of the compound can all affect experimental outcomes. If you observe variable results in assays such as cell viability, signaling pathway activation, or apoptosis, it is essential to investigate the consistency of your this compound batches.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell Culture Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable IC50 values or dose-response curves between batches. | Purity Differences: The actual concentration of the active compound may differ between batches. | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity values. 2. Perform your own HPLC analysis to verify the purity and concentration of your stock solutions. 3. Normalize the dosing based on the purity of each batch. |
| Unexpected cytotoxicity or off-target effects. | Presence of Impurities: Residual solvents from the extraction process or other contaminants could be affecting the cells. | 1. Review the CoA for information on residual solvents and other impurities. 2. If possible, use a higher purity grade of this compound. 3. Ensure the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is consistent and non-toxic to your cells. |
| Loss of activity over time with the same batch. | Compound Degradation: this compound may be degrading in your stock solution or under your experimental conditions. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Protect solutions from light and heat. |
| Precipitate forms when adding to cell culture media. | Poor Solubility: The compound may be precipitating out of the aqueous media. | 1. First, dissolve this compound in a water-miscible organic solvent like DMSO. 2. When diluting into your aqueous medium, do so gradually while vortexing. 3. Ensure the final solvent concentration is as high as permissible for your assay (typically <0.5% for cell-based assays). |
Issue 2: Inconsistent HPLC Quantification Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Shifting retention times. | Changes in mobile phase composition, column temperature, or column degradation. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. If the problem persists, the column may need to be washed or replaced. |
| Variable peak areas for the same concentration. | Inconsistent injection volume, sample degradation, or detector issues. | 1. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. 2. Prepare fresh calibration standards for each run. 3. Verify the detector lamp is warmed up and stable. |
| Appearance of extra peaks. | Sample contamination or degradation. | 1. Analyze a blank injection (mobile phase only) to check for system contamination. 2. Re-prepare the sample using fresh solvent. 3. Compare the chromatogram to a reference standard to identify potential degradation products. |
Quantitative Data Summary
The following table provides typical quality control specifications for research-grade this compound. These values are based on common industry practices and regulatory guidelines for active pharmaceutical ingredients (APIs) derived from botanical sources.
| Parameter | Specification | Method |
| Appearance | White to off-white or beige powder | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to reference standard | NMR, MS, HPLC |
| Moisture Content | ≤ 2.0% | Karl Fischer Titration |
| Heavy Metals | Lead (Pb): ≤ 10 ppm Arsenic (As): ≤ 3 ppm Cadmium (Cd): ≤ 1 ppm Mercury (Hg): ≤ 1 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Residual Solvents | Ethanol: ≤ 5000 ppm Methanol: ≤ 3000 ppm Acetone: ≤ 5000 ppm | Gas Chromatography (GC) |
| Endotoxins (for in vivo use) | ≤ 0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Test |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound. It should be validated for your specific instrumentation and application.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Degas the mobile phase using sonication or vacuum filtration.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Gradient elution is often preferred. An example gradient is:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: Hold at 50% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection: UV detector at approximately 286 nm.
5. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the unknown samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Experimental Workflow for Quality Control
Caption: Experimental workflow for quality control of new this compound batches.
References
- 1. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Danshensu In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo use of Sodium Danshensu (B613839), focusing on strategies to minimize off-target effects and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Danshensu and what are its primary mechanisms of action?
A1: this compound (SDSS), or Sodium DL-β-(3, 4-dihydroxyphenyl)lactate, is the sodium salt of Danshensu, a water-soluble phenolic acid isolated from Salvia miltiorrhiza (Danshen).[1][2] Its primary mechanisms of action include potent antioxidant and radical scavenging activities, exceeding those of vitamin C against hydroxyl and superoxide (B77818) radicals.[1] In vivo, it has demonstrated neuroprotective, cardioprotective, and metabolic regulatory effects through various signaling pathways.[3][4][5]
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways, which can be both therapeutic targets and potential sources of off-target effects. These include:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway is linked to its neuroprotective effects against cerebral ischemia-reperfusion injury.[3][6]
-
TSC2/mTOR Pathway: In astrocytes, this compound may promote autophagy and offer protection against oxygen-glucose deprivation/reoxygenation injury by modulating this pathway.[7]
-
CaMKII-PGC1α-FoxO3a Pathway: This pathway is involved in the alleviation of muscle atrophy.[8][9]
-
p38 MAPK Pathway: Inhibition of p38 phosphorylation has been associated with reduced migration and invasion of oral cancer cells.[10]
-
Keap1-Nrf2/NQO1 Pathway: Danshensu has been shown to mitigate doxorubicin-induced cardiotoxicity by modulating this oxidative stress-related pathway.[5]
Q3: What is the pharmacokinetic profile of this compound in vivo?
A3: this compound exhibits linear pharmacokinetics following intravenous administration.[2][11] It is characterized by poor oral bioavailability (approximately 13.72% in rats), suggesting that for consistent systemic exposure, intravenous or intraperitoneal administration is preferable.[2][11] The compound is widely distributed in tissues and is primarily metabolized through Phase II conjugation (methylation, sulfation, and acetylation).[2] A significant portion is excreted unchanged in the urine, with minimal elimination through feces and bile.[2][11]
Q4: What are the reported toxicities and safe dosage ranges for this compound?
A4: Acute toxicity studies have established a median lethal dose (LD50) in mice of 2356.33 mg/kg via intraperitoneal injection.[12] In rats, no toxicity was observed with intravenous administration up to 1500 mg/kg.[12] Subchronic toxicity studies in rats with daily intraperitoneal injections up to 450 mg/kg for 90 days showed no significant adverse effects on body weight, food consumption, or organ pathology.[12] The No Observed Adverse Effect Level (NOAEL) from acute toxicity studies in mice was determined to be 1835 mg/kg.[12] Effective doses in preclinical models are substantially lower than these toxicity thresholds (see Table 1).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Animal Mortality or Unexpected Adverse Events | - Dose too high: Exceeding the therapeutic window. - Vehicle toxicity: The solvent used for dissolution may have its own toxicity. - Rapid IV injection: Bolus injection might lead to acute cardiovascular effects. | - Review dosage: Compare your dose with published effective ranges (Table 1) and toxicity data (Table 2). Perform a dose-response study. - Vehicle control: Always include a vehicle-only control group. For formulating, consider saline for oral gavage or a well-tolerated solvent system for injections.[1][4] - Administration route/rate: Consider slower infusion for IV administration or switch to intraperitoneal injection. |
| Inconsistent or Non-reproducible Results | - Poor oral bioavailability: If using oral gavage, absorption can be highly variable.[2][11] - Compound instability: Danshensu is inherently unstable; its sodium salt form offers better stability but should still be handled properly.[4] - Metabolic clearance: Rapid metabolism and excretion can lead to short duration of action.[11] | - Change administration route: Switch to intravenous or intraperitoneal injection for more consistent systemic exposure.[2][11] - Proper handling: Prepare solutions fresh before each use. Store the powder at -20°C for long-term stability.[1] - Dosing frequency: Consider multiple daily doses or a continuous infusion model to maintain therapeutic concentrations. |
| Observed Effects Unrelated to the Target Pathway | - Pleiotropic effects: this compound affects multiple signaling pathways.[3][7][8][10] - Biphasic response: It can have opposing effects at different concentrations, such as on vessel tension.[1] | - Dose refinement: A lower, more specific dose may engage the target pathway with fewer off-target activations. - Use of specific inhibitors: In mechanistic studies, co-administer specific inhibitors for suspected off-target pathways to isolate the mechanism of interest.[13] - Targeted delivery: For future studies, consider formulating this compound in a nano-delivery system to improve tissue-specific accumulation.[14][15] |
| Difficulty Dissolving this compound for In Vivo Use | - Incorrect solvent: The compound has specific solubility properties. | - Follow established protocols: A common solvent for stock solutions is DMSO. For working solutions for injection, a mixture of DMSO, PEG300, Tween80, and ddH2O can be used, but must be prepared fresh.[1] Always use fresh, high-quality DMSO as it can absorb moisture, which reduces solubility.[1] |
Quantitative Data Summary
Table 1: Effective Doses of this compound in Preclinical In Vivo Models
| Animal Model | Condition | Route of Administration | Effective Dose Range | Reference |
| Sprague-Dawley Rats | Cerebral Ischemia/Reperfusion | Intravenous | 30 - 60 mg/kg | [3] |
| C57BL/6 Mice | Skeletal Muscle Metabolism | Oral Gavage | 5 - 10 mg/kg/day for 8 weeks | [4] |
| C57BL/6 Mice | D-galactose-induced Aging | Not Specified | Not Specified | [8] |
| C57BL/6 Mice | Depression (Forced Swim Test) | Intraperitoneal | 10 - 30 mg/kg | [13] |
Table 2: Summary of In Vivo Toxicity Data
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Median Lethal Dose (LD50) | Mice | Intraperitoneal (i.g.) | 2356.33 mg/kg | [1][12] |
| Acute Toxicity | Rats | Intravenous (i.v.) | >1500 mg/kg (No mortality) | [1][12] |
| No Observed Adverse Effect Level (NOAEL) | Mice | Intraperitoneal | 1835 mg/kg | [12] |
| Subchronic Toxicity (90 days) | Rats | Intraperitoneal | Up to 450 mg/kg/day (No significant findings) | [12] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Oral (P.O.) vs. IV | 180 mg/kg (P.O.) / 30 mg/kg (IV) | 13.72% | [2][11] |
| Urinary Excretion (96h) | Intravenous | 30 mg/kg | ~47% of dose | [2][11] |
| Fecal Excretion (96h) | Intravenous | 30 mg/kg | ~1.2% of dose | [2][11] |
| Biliary Excretion (24h) | Intravenous | 30 mg/kg | ~0.8% of dose | [2][11] |
Detailed Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects in a Rat Model of Cerebral Ischemia
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by reperfusion.
-
Drug Administration: this compound (30 or 60 mg/kg) is dissolved in saline and administered intravenously at the beginning of reperfusion. Treatment is continued for 5 consecutive days.[3]
-
Endpoint Analysis:
-
Neurological Deficit Scoring: Evaluate motor, sensory, and reflex functions using a modified neurological severity score (mNSS) at specified time points post-MCAO.[3]
-
Infarct Volume Measurement: At the end of the study, euthanize animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3]
-
Histology: Perform H&E staining on brain sections to assess neuronal death and tissue damage.[3]
-
Apoptosis Assays: Use TUNEL staining or Caspase-Glo assays on brain tissue homogenates to quantify apoptotic cells.[3]
-
Western Blotting: Analyze the expression of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-GSK-3β, Bcl-2, Bax) in brain tissue lysates.[3]
-
Protocol 2: Evaluation of Metabolic Effects on Skeletal Muscle in Mice
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: Acclimate mice for 7 days. Administer this compound (5 or 10 mg/kg) dissolved in saline via oral gavage once daily for 8 weeks. A control group receives saline only.[4]
-
Endpoint Analysis:
-
Muscle Function: Measure grip strength and endurance using a treadmill test before and after the treatment period.[4]
-
Metabolic Studies: Perform a glucose tolerance test (GTT) after an overnight fast. Measure O2 consumption and the respiratory quotient (RQ) over a 24-hour period using a metabolic cage system.[4]
-
Tissue Collection: Euthanize mice and collect skeletal muscles (e.g., tibialis anterior, gastrocnemius).
-
Enzyme Activity Assays: Measure succinate (B1194679) dehydrogenase (SDH) and lactate (B86563) dehydrogenase (LDH) activities in muscle homogenates.[4]
-
Gene and Protein Expression: Use qPCR and Western blotting to analyze the expression of myosin heavy chain isoforms (MyHC1, MyHC2a, MyHC2b) and other metabolic markers.[4]
-
Immunofluorescence: Stain muscle cross-sections to visualize muscle fiber types.[4]
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound activates the PI3K/Akt pathway to promote neuroprotection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]
- 6. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute and subchronic toxicity of danshensu in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Salvia miltiorrhiza Bunge (Danshen) based nano-delivery systems for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing HPLC-MS/MS parameters for Sodium Danshensu detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Sodium Danshensu (B613839) using HPLC-MS/MS. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-MS/MS analysis of Sodium Danshensu.
Issue 1: Low or No Signal Intensity
Q: I am observing a very low signal or no signal at all for my this compound peak. What are the potential causes and how can I troubleshoot this?
A: Low or no signal intensity is a common issue that can stem from various parts of the analytical workflow. Here’s a step-by-step guide to diagnose and resolve the problem:
-
Check Instrument Suitability & Settings:
-
Ionization Mode: this compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[1] Ensure your mass spectrometer is set to the correct polarity.
-
Mass Transitions (MRM): Verify that the correct precursor and product ions are being monitored. A common transition for this compound is m/z 197 → 135.[1]
-
Source Parameters: Suboptimal source parameters can significantly impact signal. Infuse a standard solution of this compound and optimize parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature and flow.[1][2]
-
-
Investigate the LC System:
-
Leaks: Check for any leaks in the HPLC system, especially between the injector and the mass spectrometer.[3]
-
Injection Issues: A faulty injector rotor seal or a blocked needle can prevent the sample from being introduced into the system.[3]
-
Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. Contaminated or degraded mobile phases can lead to signal suppression.[4] Using high-purity, LC-MS grade solvents and additives is crucial.[5]
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for your sample matrix.[6][7] Consider optimizing the extraction solvent and pH.
-
Analyte Stability: this compound, a phenolic acid, can be prone to degradation. Ensure proper sample handling and storage conditions.[8][9]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Q: My this compound peak is exhibiting tailing/fronting/splitting. What should I investigate?
A: Poor peak shape can compromise resolution and integration accuracy. Here are the common culprits and solutions:
-
Peak Tailing:
-
Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.
-
Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analyte. Using a column with good end-capping or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can help. However, be aware that TFA can suppress MS signal. A more MS-friendly alternative is formic acid.[6][10]
-
Column Degradation: The column may be nearing the end of its lifespan.[3]
-
-
Peak Fronting:
-
Column Overload: Similar to tailing, this can be a cause.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting. Try to dissolve your sample in the initial mobile phase.
-
-
Split Peaks:
-
Clogged Frit or Column Inlet: A blockage at the head of the column can cause the sample band to split. Reversing and flushing the column (if recommended by the manufacturer) or replacing the column may be necessary.
-
Injector Issues: A partially blocked injector port can also lead to split peaks.[3]
-
Issue 3: High Background Noise or Ghost Peaks
Q: I am observing a noisy baseline and/or ghost peaks in my chromatogram. What could be the cause?
A: A high baseline or the appearance of unexpected peaks can interfere with the detection of your target analyte.
-
Contaminated Mobile Phase: Using solvents of inadequate purity or contaminated additives is a common cause. Always use LC-MS grade solvents and freshly prepared mobile phases.[5]
-
Carryover: The previous injection may not have been completely eluted. Ensure your gradient and wash steps are sufficient to clean the column and injector between runs.
-
Contaminated System: The HPLC system or mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning procedures.
-
Plasticizers: Leaching from plastic containers (e.g., bottles, pipette tips) can introduce contaminants. Use glass or solvent-compatible plasticware.[4][5]
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
Q: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, where co-eluting endogenous components from the sample matrix affect the ionization of the analyte, are a significant challenge in LC-MS/MS.[11][12]
-
Assessing Matrix Effects: A common method is the post-extraction spike.[12][13] Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[11]
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction, can remove interfering components more effectively than simple protein precipitation.[6][7]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from the co-eluting matrix components can be very effective.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC-MS/MS parameters for this compound detection?
A: While optimal parameters should be determined empirically for your specific instrument and application, the following tables summarize commonly reported starting points.
Table 1: HPLC Parameters
| Parameter | Typical Value | Source |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1][6] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | [1][6] |
| Flow Rate | 0.2 - 0.8 mL/min | [1][6] |
| Injection Volume | 5 - 20 µL | [1][7] |
| Column Temperature | 25 - 35 °C | [1][14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |
| MRM Transition | Precursor Ion (Q1): m/z 197, Product Ion (Q3): m/z 135 | [1] |
| Capillary/Needle Voltage | ~ -4500 to -4700 V | [1] |
| Drying Gas Temperature | ~ 250 °C | [1] |
| Collision Energy | ~ 18 V | [1] |
Q2: What is a suitable sample preparation method for plasma samples?
A: Both protein precipitation and liquid-liquid extraction are commonly used for plasma samples.[6]
-
Protein Precipitation: This is a simpler and faster method. Acetonitrile is frequently used as the precipitation solvent.[6][7] However, it may be less effective at removing matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE, often with ethyl acetate (B1210297) after acidification of the plasma, can provide a cleaner extract, reducing matrix effects.[6]
Q3: How should I prepare my calibration standards and quality control (QC) samples?
A: Stock solutions are typically prepared by dissolving the reference standard in a solvent like acetonitrile or methanol.[7] Working solutions are then made by serially diluting the stock solution. Calibration standards and QC samples are prepared by spiking known amounts of the working solutions into a blank matrix (e.g., drug-free plasma).[7]
Experimental Protocols & Visualizations
Experimental Workflow for this compound Analysis
The general workflow for analyzing this compound in a biological matrix involves sample preparation, HPLC separation, and MS/MS detection.
Caption: HPLC-MS/MS workflow for this compound.
Troubleshooting Logic for Low Signal Intensity
This decision tree provides a logical approach to troubleshooting low signal intensity for this compound analysis.
Caption: Troubleshooting decision tree for low signal.
References
- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. support.waters.com [support.waters.com]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
challenges in Sodium Danshensu extraction from Salvia miltiorrhiza
Technical Support Center: Sodium Danshensu (B613839) Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the extraction of Sodium Danshensu from Salvia miltiorrhiza.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a significant concern during extraction?
A1: this compound (Sodium DL-β-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a primary water-soluble phenolic acid compound extracted from Salvia miltiorrhiza.[1][2] Danshensu itself is inherently unstable, which can lead to degradation during extraction and storage.[2][3] It is often converted into its sodium salt form to improve chemical stability and enhance its absorption and utilization rates without altering its biological activity.[2] A key challenge during the extraction process is preventing the oxidation of Danshensu, which can compromise the purity and yield of the final product.[4]
Q2: What are the most critical parameters to control for an efficient extraction process?
A2: The efficiency of this compound extraction is influenced by several key parameters. These include the extraction temperature, the solvent-to-solid ratio (the volume of solvent used per gram of raw material), the total extraction time, and the particle size of the Salvia miltiorrhiza powder.[5] The choice of solvent, typically ranging from water to ethanol (B145695) or methanol (B129727) mixtures, is also crucial as it affects the selective extraction of hydrophilic compounds like Danshensu versus lipophilic impurities.[6][7] Optimizing the interplay of these factors is essential for maximizing yield and purity.
Q3: My initial extraction purity is very low. What are the likely impurities?
A3: A common challenge is the co-extraction of fat-soluble (lipophilic) compounds from the Salvia miltiorrhiza root, such as tanshinones.[4] These compounds are often extracted alongside the desired water-soluble Danshensu, leading to a complex mixture that requires significant downstream purification. Many protocols that fail to achieve high purity (e.g., >98%) do not incorporate a specific step to remove these fat-soluble ingredients before the main extraction.[4]
Troubleshooting Guide
Problem: My extraction yield of this compound is consistently low.
Solution:
Low yield is often a result of suboptimal extraction conditions. Several factors can be adjusted to improve the recovery of this compound.
-
Review Extraction Parameters: The efficiency of extraction is highly dependent on temperature, solvent ratio, and time. Different extraction methods have different optimal conditions. For instance, subcritical water extraction (SBWE) has shown that increasing the temperature from 100 °C to 125 °C can enhance the yield of related phenolic compounds by up to 26-fold.[8]
-
Optimize Particle Size: The degree of grinding of the raw material impacts the surface area available for extraction. A particle size of 20-40 mesh is recommended as an optimal condition for certain methods.[5]
-
Employ Advanced Extraction Techniques: Consider methods beyond simple maceration or reflux. Techniques like ultrasonic-assisted extraction can improve the yield of this compound.[4][9] A four-effect countercurrent extraction process has also been shown to have a higher recovery with less solvent consumption compared to a standard reflux process.[5]
The following table summarizes optimized parameters from various studies that can serve as a starting point for your experiments.
| Parameter | Optimized Value | Extraction Method | Source |
| Extraction Time | 1 hour | Four-effect countercurrent | [5] |
| Solvent to Sample Ratio | 12 mL / g | Four-effect countercurrent | [5] |
| Extraction Temperature | 80 °C | Four-effect countercurrent | [5] |
| Particle Size | 20 - 40 mesh | Four-effect countercurrent | [5] |
| Solvent to Sample Ratio | 20 mL / g | Ultrasonic-assisted (for related compounds) | [10][11][12] |
| Extraction Temperature | 125 °C - 150 °C | Subcritical Water Extraction (SBWE) | [8] |
Problem: The final product contains significant impurities, particularly tanshinones.
Solution:
This issue arises from the co-extraction of fat-soluble compounds. A multi-step purification protocol is necessary to achieve high purity (>98%).
-
Pre-treatment to Remove Lipophilic Compounds: Before the primary aqueous extraction, perform a pre-treatment step by soaking the raw Salvia miltiorrhiza material in absolute ethanol for 2-3 hours.[4] This step effectively removes fat-soluble ingredients like Tanshinone I and IIA.[4]
-
Macroporous Resin Adsorption: After the primary extraction, use macroporous resin chromatography for purification. The crude extract can be adsorbed onto a suitable resin (e.g., weak acid AB type), which selectively retains Danshensu while allowing other impurities to be washed away.[4]
-
Elution and Crystallization: Elute the Danshensu from the resin using a weakly alkaline buffer (e.g., pH 8-9 phosphate (B84403) buffer).[4] The purity can be further enhanced through repeated crystallization steps. Dissolving the product in an ethanol solution with activated carbon, followed by membrane filtration and low-temperature (4°C) crystallization, is an effective refinement method.[4]
Problem: The extract or final product appears discolored, suggesting degradation.
Solution:
Discoloration often indicates oxidation of the phenolic acid structure of Danshensu.[4]
-
Control pH During Extraction: Perform the primary extraction in a weakly acidic solution (pH 3-4).[4] This can help maintain the stability of the target compound.
-
Use Inert Gas Protection: During the refining and purification stages, especially when the product is in solution, use nitrogen protection.[4] This prevents ambient oxygen from degrading the this compound.[4]
-
Optimize Drying Method: Avoid prolonged high-temperature drying. Microwave drying is a suggested method that can be performed efficiently.[4]
Visualized Workflows and Protocols
General Extraction and Purification Workflow
The following diagram outlines a comprehensive workflow for obtaining high-purity this compound, incorporating pre-treatment and multi-step purification.
Caption: A step-by-step workflow for this compound extraction.
Troubleshooting Flowchart: Diagnosing Low Yield
This decision tree helps diagnose and resolve common causes of low extraction yield.
Caption: A decision tree for troubleshooting low extraction yield.
Detailed Experimental Protocol: High-Purity this compound Preparation
This protocol is adapted from a method designed for scalable preparation and high purity.[4]
1. Pre-treatment (De-fatting)
-
Take sliced Salvia miltiorrhiza root and soak it in absolute ethanol at a ratio of approximately 2.5 L of ethanol per 1 kg of root material.
-
Allow the mixture to soak for 2.5 - 3 hours at room temperature to extract lipophilic compounds.
-
Filter the mixture to separate the ethanol. The ethanol fraction, containing tanshinones and other fat-soluble impurities, should be discarded.
-
Collect the remaining solid material (dregs).
2. Primary Extraction
-
Dry the collected dregs and subject them to ultra-fine pulverization to pass through a 50-100 mesh sieve.
-
Prepare a weakly acidic aqueous solution by adjusting purified water to a pH of 3-4 using phosphoric acid.
-
Mix the pulverized dregs with the acidic solution at a ratio of 1 kg of dregs to 3-5 L of solution.
-
Heat the mixture to 60-70°C and maintain it for 5-7 hours.
-
Follow the heat extraction with ultrasonic extraction for 3-4 hours to enhance cell wall disruption and release of Danshensu.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain a thick paste (target specific gravity: 1.15–1.35).
3. Purification via Macroporous Resin
-
Pass the crude paste through a column packed with a weak acid AB type macroporous resin.
-
Wash the column to remove unbound impurities.
-
Elute the adsorbed this compound from the resin using a weakly alkaline phosphate buffer solution (pH 8-9).
4. Refinement and Crystallization
-
Take the eluted product and dissolve it in a 0.05% activated carbon-absolute ethanol solution. Note: This and subsequent steps should be performed in a clean environment, preferably under nitrogen protection to prevent oxidation.[4]
-
Use membrane filtration to remove the activated carbon.
-
Place the solution at 4°C for 12 hours to induce crystallization.
-
Collect the crystals and re-dissolve them in fresh absolute ethanol.
-
Perform a second recrystallization by placing the solution at 4°C for another 12 hours.
-
Collect the high-purity crystals and dry them using microwave drying.
-
The final product should be a high-purity (>98%) this compound.[4] Perform high-temperature sterilization if required for the intended application.[4]
References
- 1. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asdlib.org [asdlib.org]
- 7. asdlib.org [asdlib.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Sodium Danshensu
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Sodium Danshensu (B613839). This resource offers troubleshooting advice for common experimental issues, detailed protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Danshensu?
A1: Danshensu can be obtained either through extraction from natural sources, primarily the root of Salvia miltiorrhiza (Danshen), or via chemical synthesis. A common synthetic route starts from 3,4-dihydroxybenzaldehyde (B13553), proceeding through an Erlenmeyer condensation to form an azlactone intermediate, followed by hydrolysis and reduction to yield Danshensu. Another reported method involves a chemoenzymatic synthesis, which utilizes an enzymatic reduction of a pyruvate (B1213749) intermediate to achieve high optical purity.
Q2: Why is it necessary to convert Danshensu to its sodium salt, Sodium Danshensu?
A2: Danshensu is inherently unstable and susceptible to oxidation, especially in neutral to alkaline conditions or when exposed to air and light.[1][2] Converting it to this compound, its sodium salt form, significantly enhances its stability and bioavailability, making it more suitable for pharmaceutical applications.[1][3]
Q3: What are the main factors affecting the yield and purity of this compound?
A3: Several factors can significantly impact the final yield and purity. For synthetic routes, these include the efficiency of each reaction step (e.g., condensation and reduction), the presence of side products, and the effectiveness of the purification methods. For extraction-based methods, the quality of the raw plant material, extraction solvent, temperature, and pH are critical. In both cases, preventing oxidation by using an inert atmosphere is crucial for maintaining purity.
Q4: How can I monitor the progress of the synthesis and the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and validated method for monitoring reaction progress and quantifying the purity of Danshensu and this compound.[4][5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis & Reaction Issues
Q5: My Erlenmeyer condensation of 3,4-dihydroxybenzaldehyde is showing low conversion. What could be the cause?
A5: Low conversion in the Erlenmeyer condensation can be due to several factors:
-
Reagent Quality: Ensure that all reagents, especially acetic anhydride (B1165640) and sodium acetate (B1210297), are anhydrous, as moisture can interfere with the reaction.
-
Reaction Temperature: The reaction typically requires heating. Ensure the temperature is maintained consistently at the optimal level as determined by your protocol.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Q6: I am observing significant side-product formation during the synthesis. How can I minimize this?
A6: Side-product formation is a common issue. Consider the following:
-
Protecting Groups: The phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are susceptible to side reactions. Using protecting groups that can be removed in a later step might be necessary to improve selectivity.
-
Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of degradation products or polymers.
-
Purification of Intermediates: Purifying the intermediate products at each step can prevent the carry-over of impurities that might interfere with subsequent reactions.
Q7: The reduction of the pyruvate intermediate to Danshensu has a low yield. How can this be improved?
A7: The efficiency of the reduction step is critical for the overall yield.
-
Choice of Reducing Agent: For chemical reductions like the Clemmensen reduction, the activity of the zinc amalgam is crucial. Ensure it is freshly prepared and activated. For enzymatic reductions, the choice of enzyme and cofactor concentration is vital for high conversion and stereoselectivity.[7][8]
-
pH Control: The pH of the reaction medium can significantly influence the activity of both chemical and enzymatic reducing agents. Maintain the pH at the optimal level for the chosen reduction method.
-
Substrate Quality: Ensure the pyruvate intermediate is of high purity, as impurities can inhibit the reducing agent or enzyme.
Purification & Stability Issues
Q8: I am having difficulty crystallizing the final this compound product. What can I do?
A8: Crystallization can be challenging. Here are some tips:
-
Solvent System: The choice of solvent is critical. A solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal. Ethanol is commonly used.[9]
-
Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.[10]
-
Seeding: Adding a small crystal of pure this compound (a seed crystal) to the supersaturated solution can induce crystallization.
-
Purity of the Solution: Ensure that the solution from which you are crystallizing is free from significant impurities, which can inhibit crystal formation. An activated carbon treatment can be used to remove colored impurities.[9]
Q9: My final product is discolored (e.g., brownish). What is the cause and how can I prevent it?
A9: Discoloration is a common sign of oxidation of the phenolic hydroxyl groups in the Danshensu molecule.[11][12]
-
Inert Atmosphere: Perform the synthesis, purification, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[9]
-
Avoid High pH: Danshensu is more stable in acidic conditions. During the conversion to this compound, carefully control the addition of the sodium base to avoid a highly alkaline environment.
-
Light Protection: Protect the reaction mixtures and the final product from light, as photo-oxidation can contribute to degradation.
-
Storage: Store the final product in a tightly sealed container, protected from light, at a low temperature.
Q10: The purity of my this compound, as determined by HPLC, is lower than expected. What are the likely impurities?
A10: The impurities can be starting materials, intermediates, or side-products.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in your product.
-
Oxidation Products: As mentioned, oxidation can lead to the formation of quinone-type compounds, which can be colored and will show up as separate peaks in the HPLC chromatogram.
-
Side-Products from Synthesis: Depending on the synthetic route, various side-products can be formed. It is important to characterize these impurities (e.g., using LC-MS) to understand their origin and optimize the reaction conditions to minimize their formation.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and analysis of this compound.
Table 1: Comparison of Yields for Danshensu Synthesis via Different Methods
| Synthesis Method | Key Reagents/Steps | Reported Yield | Purity | Reference |
| Chemoenzymatic Synthesis | Erlenmeyer condensation, enzymatic reduction | 69.4% (overall) | 97.5% ee | [7] |
| Extraction from S. miltiorrhiza | Ultrasonic extraction, resin adsorption, recrystallization | High extraction rate | >98% | [9] |
| Biocatalytic Cascade (in flow) | Phenylalanine dehydrogenase, hydroxyphenylpyruvate reductase | Up to 80% conversion | 96% | [8] |
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | [4][6] |
| Mobile Phase A | 0.025% aqueous phosphoric acid | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 281 nm | [6] |
| Column Temperature | 35 °C | [4] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Danshensu
This protocol is based on the chemoenzymatic synthesis route starting from 3,4-dihydroxybenzaldehyde.
-
Erlenmeyer Condensation:
-
Combine 3,4-dihydroxybenzaldehyde, acetylglycine, and anhydrous sodium acetate in a round-bottom flask.
-
Add acetic anhydride and heat the mixture under reflux for the time specified in your optimized procedure, while monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the azlactone intermediate.
-
Filter, wash the solid with cold water, and dry.
-
-
Hydrolysis to Pyruvate Intermediate:
-
Suspend the azlactone intermediate in an aqueous acid solution (e.g., HCl).
-
Heat the mixture to reflux to hydrolyze the azlactone to β-(3,4-dihydroxyphenyl)pyruvate.
-
Monitor the reaction for completion.
-
Cool the solution and extract the pyruvate product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and evaporate the solvent to obtain the crude pyruvate intermediate.
-
-
Enzymatic Reduction to Danshensu:
-
Prepare a buffered solution containing the pyruvate intermediate.
-
Add the selected reductase enzyme and a cofactor (e.g., NADH or NADPH).
-
Incubate the reaction at the optimal temperature and pH for the enzyme, with gentle agitation.
-
Monitor the formation of Danshensu by HPLC.
-
Once the reaction is complete, purify the Danshensu from the reaction mixture, for example, by extraction or chromatography.
-
Protocol 2: Conversion of Danshensu to this compound and Purification
-
Neutralization:
-
Dissolve the purified Danshensu in a suitable solvent, such as ethanol.
-
Slowly add a stoichiometric amount of a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) while monitoring the pH. The final pH should be near neutral. This step should be performed under an inert atmosphere.
-
-
Crystallization:
-
Concentrate the solution if necessary.
-
Cool the solution slowly to induce crystallization. If needed, use a seed crystal.
-
Allow sufficient time for the crystals to form completely.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum at a low temperature to obtain high-purity this compound.
-
Visualizations
Caption: Chemoenzymatic synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Synthesis of Danshensu [yyhx.ciac.jl.cn]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]
- 10. longdom.org [longdom.org]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Sodium Danshensu in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Sodium Danshensu in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound exerts its anti-cancer effects primarily by inhibiting the PI3K/Akt and p38 MAPK signaling pathways.[1][2] This inhibition leads to decreased cell proliferation, migration, and invasion.[1][2] Specifically, this compound has been shown to reduce the phosphorylation of Akt and p38, key kinases in these pathways.[3]
Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be the reason?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug through various mechanisms, leading to reduced sensitivity. Potential mechanisms for resistance to this compound, based on its known targets, include alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux.
Q3: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?
While specific combination therapies to overcome this compound resistance are not yet established, general strategies for combating resistance to targeted therapies may be applicable. For instance, combining this compound with inhibitors of potential bypass pathways could be a viable strategy. One study showed that a conjugate of Danshensu and Tetramethylpyrazine (DT-010) could overcome doxorubicin (B1662922) resistance in breast cancer cells by inhibiting P-glycoprotein (P-gp) mediated drug efflux.[4]
Q4: What are the initial steps to investigate suspected resistance to this compound in our cancer cell line?
The first step is to confirm the resistance phenotype by performing a dose-response assay, such as the MTT assay, to compare the IC50 value of your cell line to that of a sensitive, parental cell line. An increase in the IC50 value is a clear indicator of resistance. Subsequently, you can investigate the potential molecular mechanisms as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Cancer Cell Line
This guide will help you troubleshoot a scenario where your cancer cell line shows a decreased sensitivity to this compound, indicated by a higher IC50 value compared to previous experiments or a parental cell line.
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Cause is Correct |
| 1. Alteration in Drug Target | 1.1. Sequence the genes encoding for key proteins in the PI3K/Akt and p38 MAPK pathways to identify potential mutations. 1.2. Perform a Western blot to assess the total protein levels of Akt and p38. | 1.1. Identification of mutations in the drug-binding domains of target proteins. 1.2. Significant overexpression of the target proteins, requiring higher drug concentrations for inhibition. |
| 2. Activation of Bypass Signaling Pathways | 2.1. Use a phospho-kinase array to screen for the activation of alternative survival pathways (e.g., ERK/MEK, other receptor tyrosine kinases). 2.2. Perform Western blots for key phosphorylated proteins in suspected bypass pathways. 2.3. Treat cells with this compound in combination with an inhibitor of the identified bypass pathway and perform a cell viability assay. | 2.1. Increased phosphorylation of proteins in parallel signaling pathways in the resistant cells compared to sensitive cells. 2.2. Confirmation of the activation of specific bypass pathway components. 2.3. Restoration of sensitivity to this compound in the presence of the combination therapy. |
| 3. Increased Drug Efflux | 3.1. Perform a quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP). 3.2. Use a fluorescent substrate efflux assay (e.g., Rhodamine 123 for P-gp) to functionally assess pump activity. 3.3. Treat cells with this compound in combination with a known efflux pump inhibitor (e.g., Verapamil for P-gp) and perform a cell viability assay. | 3.1. Upregulation of mRNA expression of one or more efflux pumps in resistant cells. 3.2. Decreased intracellular accumulation of the fluorescent substrate in resistant cells. 3.3. Re-sensitization of the resistant cells to this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| FaDu | Oral Cancer | Not explicitly stated, but significant effects observed at 25, 50, and 100 µM | [5] |
| Ca9-22 | Oral Cancer | Not explicitly stated, but significant effects observed at 25, 50, and 100 µM | [5] |
| A549 | Lung Cancer | Dose-dependent suppression of viability at 25, 50, and 100 µM | [1][2] |
| NCI-H1299 | Lung Cancer | Dose-dependent suppression of viability at 25, 50, and 100 µM | [1][2] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | DT-010 (Danshensu conjugate) showed an IC50 of 40.7 ± 2.3 µM for Doxorubicin resistance reversal | [4] |
Note: Specific IC50 values for this compound as a single agent are not consistently reported across the literature. The provided data indicates concentrations at which significant biological effects were observed.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Transwell Migration Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Pre-treat the cancer cells with various concentrations of this compound for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete medium to the lower chamber of the Transwell plate.[7]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[7]
-
Incubate the plate for 12-24 hours at 37°C.[7]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with fixation solution for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt and p38 MAPK pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 5 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Activation of a bypass signaling pathway.
References
- 1. crstoday.com [crstoday.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Transwell Migration/Invasion Assay [bio-protocol.org]
ensuring consistent delivery of Sodium Danshensu in animal studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and reliable delivery of Sodium Danshensu (B613839) in animal studies. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Danshensu and why is its sodium salt form preferred for research?
A1: this compound is the sodium salt of Danshensu (also known as Salvianic acid A), a water-soluble phenolic acid compound isolated from the root of Salvia miltiorrhiza (Danshen). The sodium salt form is preferred for research due to its enhanced stability compared to Danshensu, which is inherently unstable and sensitive to air and alkaline conditions, where it can oxidize and polymerize.[1][2][3] The sodium salt form maintains the pharmacological properties of the parent compound while being more suitable for formulation and administration in experimental settings.[1][4]
Q2: What are the primary routes of administration for this compound in animal studies and why?
A2: The primary routes of administration are intravenous (IV) and intraperitoneal (IP) injection. This is due to the poor oral bioavailability of this compound, which has been reported to be as low as 13.72% in rats.[5] Injection ensures a more direct and consistent systemic exposure, which is crucial for pharmacokinetic and pharmacodynamic studies.
Q3: What is the general toxicity profile of this compound in common animal models?
A3: this compound generally exhibits a low toxicity profile in preclinical studies.
-
Intravenous (IV) Administration in Rats: No signs of toxicity or mortality were observed at doses up to 1500 mg/kg.[6]
-
Intraperitoneal (IP) Administration in Rats: Daily IP injections at doses of 50, 150, and 450 mg/kg for 90 days resulted in no mortality or significant changes in body weight, food consumption, or hematological parameters. The only observed treatment-related effect was a transient writhing response at the highest dose.[6]
-
Oral Administration in Mice: The median lethal dose (LD50) has been reported as 2356.33 mg/kg.[6]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness is observed when dissolving this compound in an aqueous vehicle (e.g., saline or PBS).
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen vehicle. High concentrations of salts in the buffer (like in 10x PBS) can also reduce the solubility of other compounds.[7][8] Additionally, the pH of the solution can influence solubility.[9]
-
Troubleshooting Steps:
-
Verify Solubility Limits: Ensure the target concentration does not exceed the known solubility of this compound in the vehicle (see Table 1).
-
Use Pre-warmed Vehicle: Gently warming the vehicle (e.g., to room temperature or 37°C) can aid in dissolution.
-
Sonication: Use of a sonicator is recommended to aid dissolution in aqueous vehicles.[10]
-
pH Adjustment: While Danshensu is sensitive to alkaline conditions, ensuring the vehicle's pH is within a neutral and physiological range (pH 7.2-7.4) is important. Avoid highly alkaline conditions which can cause degradation.[2]
-
Stepwise Dilution: If using a concentrated stock in a solvent like DMSO, perform a stepwise dilution. First, dilute the stock into a small volume of the aqueous vehicle, mix well, and then add this intermediate dilution to the final volume. This can prevent "solvent shock" and precipitation.[11]
-
Consider a Co-solvent System: For higher concentrations, a co-solvent system may be necessary (see Experimental Protocols).
-
Issue 2: Inconsistent experimental results are observed between animals or experimental groups.
-
Possible Cause: This could be due to inconsistent dosing, degradation of the compound, or improper solution preparation and storage.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Due to the potential for degradation, it is best practice to prepare this compound solutions fresh for each experiment. If storage is necessary, store at -20°C for up to one month or -80°C for up to a year for stock solutions in DMSO.[12]
-
Ensure Homogeneity: Before each injection, ensure the solution is homogenous and free of precipitates by gently vortexing.
-
Accurate Dosing: Calculate the dose for each animal based on its most recent body weight.
-
Consistent Administration Technique: Ensure the administration technique (e.g., injection speed, location) is consistent across all animals.
-
Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the vehicle itself.
-
Issue 3: Visual changes, such as darkening or color change, are observed in the prepared solution.
-
Possible Cause: This is a likely indicator of degradation. Danshensu, the parent compound of this compound, is known to darken upon exposure to air or alkaline conditions due to oxidation and polymerization.[2]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use any solution that shows a color change, as the integrity of the compound is compromised.
-
Review Preparation and Storage: Ensure that the solution was prepared with high-purity water or vehicle, and that storage conditions were appropriate (protected from light and air, at the correct temperature).
-
Use Inert Gas: For long-term storage of the solid compound, consider storing under an inert atmosphere.
-
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility | Recommendations & Remarks | Source(s) |
| Water | 2 mg/mL (9.08 mM) | Sonication is recommended for dissolution. | [10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | A common vehicle for injections. Ensure the PBS is at 1x concentration to avoid precipitation issues. | [13] |
| Dimethyl Sulfoxide (DMSO) | Up to 252.5 mg/mL (1146.89 mM) | Use fresh, moisture-free DMSO. Often used to prepare concentrated stock solutions. | [10] |
| Ethanol | Partially soluble / < 1 mg/mL | Not a recommended primary solvent for preparing aqueous solutions for injection. | [10] |
| Co-solvent Formulation | 2.5 mg/mL (11.36 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Recommended for in vivo use, especially for higher concentrations. Prepare fresh. | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Elimination Half-life (t½) (hours) | AUC₀₋₁₂ (μg·h/mL) | Key Findings | Source(s) |
| 15 | 2.76 ± 0.72 | 12.67 ± 1.40 | Linear pharmacokinetics observed in the 15-60 mg/kg dose range. | [5] |
| 30 | 3.00 ± 0.31 | 34.27 ± 2.49 | Rapid decrease in plasma concentrations. | [5] |
| 60 | 2.64 ± 0.44 | 67.70 ± 11.71 | Primarily excreted unchanged in the urine. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection using an Aqueous Vehicle
-
Calculate the Required Amount: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
-
Vehicle Selection: Choose a sterile, isotonic vehicle such as 0.9% saline or 1x Phosphate-Buffered Saline (PBS).
-
Dissolution:
-
Weigh the calculated amount of this compound powder.
-
In a sterile container, add the powder to the chosen vehicle to achieve the final desired concentration (not exceeding 10 mg/mL for PBS).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication. Gently warm the solution to room temperature if needed.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This is a critical step to ensure the sterility of the injectable solution and remove any undissolved microparticulates.
-
-
Administration:
-
Use the freshly prepared, sterile solution immediately.
-
Administer the appropriate volume to each animal based on its individual body weight.
-
Protocol 2: Preparation of this compound using a Co-solvent Formulation for Higher Concentrations
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 44 mg/mL). Ensure the DMSO is high-purity and anhydrous.
-
Vehicle Preparation: In a sterile tube, combine the co-solvents in the following order, ensuring the solution is clear after each addition:
-
Add the required volume of PEG300.
-
Add the required volume of Tween-80 and mix thoroughly.
-
-
Final Formulation:
-
Slowly add the this compound stock solution (from step 1) to the co-solvent mixture (from step 2) while vortexing.
-
Add the required volume of sterile saline to the mixture to achieve the final desired concentration and vehicle ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
The final solution should be clear. If precipitation occurs, you may need to adjust the concentration or the ratios of the co-solvents.
-
-
Administration: Use this formulation immediately after preparation. Due to the presence of DMSO and other solvents, inject slowly to minimize potential irritation.
Visualizations
Caption: Workflow for the preparation and administration of this compound in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Danshensu - Wikipedia [en.wikipedia.org]
- 3. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subchronic toxicity of danshensu in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [Comparative pharmacokinetic study of this compound and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
troubleshooting unexpected results in Sodium Danshensu experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Sodium Danshensu (B613839).
Frequently Asked Questions (FAQs)
Q1: What is Sodium Danshensu and what are its primary known biological activities?
This compound (Sodium DL-beta-(3,4-dihydroxyphenyl)lactate) is the sodium salt of Danshensu, a major water-soluble phenolic acid isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2][3] The sodium salt form enhances its stability and bioavailability.[3] Its primary biological activities include potent antioxidant and anti-inflammatory effects.[3][4] It is known to be an efficient radical scavenger, even more so than Vitamin C in some contexts.[4]
Q2: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate several critical signaling pathways, including:
-
PI3K/Akt Pathway: It can activate this pathway, which is involved in cell survival and neuroprotection.[5]
-
TSC2/mTOR Pathway: It can regulate this pathway, which plays a role in autophagy.[2]
-
CaMKII-PGC1α-FoxO3a Pathway: It is involved in alleviating muscle atrophy through this pathway.[6][7]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C and is stable for at least two to four years.[8] Stock solutions can be stored at -80°C for up to a year.[4] It is advisable to avoid repeated freeze-thaw cycles.[4] Due to its potential for oxidation, it should be stored in a tightly sealed container away from light and strong oxidizing agents.[3]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Step |
| Improper Stock Solution Preparation | Ensure complete solubilization. For a 44 mg/mL stock in DMSO, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4] For aqueous solutions, this compound is soluble in water.[9] |
| Degradation of this compound | Prepare fresh working solutions from a recent stock. Avoid prolonged exposure to light and air, as Danshensu is sensitive to oxidation, which can cause it to polymerize and darken.[10] Use solutions promptly after preparation.[4] |
| Incorrect Concentration Range | The effective concentration of this compound can be highly cell-type and context-dependent. A dose-response experiment is crucial. Concentrations ranging from 20 µM to 100 µM have been used in various cell-based assays.[5][11] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | While generally considered to have low toxicity, high concentrations may induce cytotoxicity in some cell lines.[2][11] Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. For instance, in C2C12 myoblasts, cytotoxicity was observed at concentrations exceeding 80 µM.[11] |
| Solvent Toxicity | If using DMSO to prepare stock solutions, ensure the final concentration in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Contamination | Test cell cultures for mycoplasma contamination, which can affect cellular health and response to treatment. |
Issue 3: Difficulty Dissolving this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is soluble in water and DMSO.[4][9] For in vivo studies, co-solvents like PEG300 and Tween 80 may be used to improve solubility and stability.[4] |
| Low-Quality DMSO | Use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[4] |
| Precipitation in Media | When diluting a DMSO stock solution into aqueous culture media, add the stock solution dropwise while vortexing to prevent precipitation. Stepwise dilution is recommended.[12] |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Effective Concentration (In Vitro) | 20 µM | C2C12 myoblasts (muscle fiber type conversion) | [11] |
| 25, 50, 100 µM | A549 and NCI-H1299 (lung cancer cells) | [5] | |
| 25, 50, 100 µM | Primary astrocytes (neuroprotection) | [2] | |
| Solubility in DMSO | up to 44 mg/mL (199.86 mM) | N/A | [4] |
| Storage Stability (Powder) | ≥ 4 years at -20°C | N/A | [8] |
| Storage Stability (Stock Solution) | 1 year at -80°C in solvent | N/A | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[13]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 570-590 nm using a microplate reader.[14]
Western Blot Analysis of PI3K/Akt Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
Caption: Simplified PI3K/Akt signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 6. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Sodium Danshensu Versus Danshensu
An objective guide for researchers and drug development professionals on the in vitro performance of Sodium Danshensu and its parent compound, Danshensu, supported by experimental data.
Introduction
Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) is a water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is recognized for a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. This compound, the sodium salt of Danshensu, was developed to improve the stability and bioavailability of the parent compound. While it is often considered to have equivalent efficacy, a direct, quantitative comparison of their in vitro activities is crucial for researchers selecting the appropriate compound for their studies. This guide provides a comparative overview of the in vitro efficacy of this compound and Danshensu, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data from in vitro studies directly comparing the efficacy of this compound and Danshensu. It is important to note that while both compounds have been extensively studied individually, direct head-to-head comparative studies are limited.
| Biological Activity | Cell Line | Assay | Compound | Concentration | Result | Reference |
| Anti-muscle Atrophy | C2C12 myotubes | RT-PCR | Danshensu | 30 μM | Reduction in mRNA expression of MuRF1, MAFbx, Myostatin, and FoxO3a | [1] |
| This compound | 30 μM | Significant reduction in mRNA expression of MuRF1, MAFbx, Myostatin, and FoxO3a | [1] | |||
| Antioxidant Activity | - | DPPH radical scavenging | Danshensu | - | IC50 = 10 μg/mL | [2][3] |
| This compound | - | Data from direct comparative studies are limited. | ||||
| Anti-inflammatory Activity | - | Nitric oxide (NO) radical scavenging | Danshensu | - | IC50 = 46 ± 2.01 μg/mL | [3] |
| This compound | - | Data from direct comparative studies are limited. |
Note: The majority of available literature discusses the bioactivities of this compound and Danshensu independently. While some sources suggest "equivalent efficacy," robust quantitative in vitro comparisons across a range of assays are not widely published. The data presented for antioxidant and anti-inflammatory activities of Danshensu are from studies that did not include a direct comparison with this compound.
Key Signaling Pathways
Both this compound and Danshensu modulate various signaling pathways to exert their biological effects. The following diagrams illustrate some of the key pathways identified in in vitro studies.
Caption: Signaling pathway of this compound in alleviating muscle atrophy.
Caption: Key signaling pathways modulated by Danshensu.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key comparative experiment cited.
Anti-muscle Atrophy Efficacy in C2C12 Myotubes
-
Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) upon reaching 80-90% confluency. The cells are then cultured for an additional 4-6 days.
-
Treatment: Differentiated C2C12 myotubes are treated with 30 μM of either Danshensu or this compound for 24 hours. A control group is treated with the vehicle (e.g., PBS or DMSO).
-
RNA Extraction and Real-Time PCR (RT-PCR): Total RNA is extracted from the myotubes using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The mRNA expression levels of muscle atrophy-related genes (MuRF1, MAFbx, Myostatin, and FoxO3a) are quantified using real-time PCR with specific primers. The relative gene expression is normalized to a housekeeping gene such as GAPDH.
General Protocol for In Vitro Antioxidant Activity (DPPH Assay)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the absorbance decreases.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compounds (Danshensu or this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
-
General Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)
-
Principle: This assay measures the ability of a compound to scavenge nitric oxide (NO) radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.
-
Procedure:
-
Sodium nitroprusside is dissolved in a phosphate-buffered saline (PBS).
-
The test compounds (Danshensu or this compound) at various concentrations are added to the sodium nitroprusside solution.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 150 minutes).
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the reaction mixture.
-
The absorbance of the resulting chromophore is measured at 546 nm.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vitro efficacy of this compound and Danshensu.
Caption: A generalized workflow for in vitro comparison studies.
Conclusion
The available in vitro data, although limited in direct comparisons, suggests that both this compound and Danshensu possess significant biological activities. The study on muscle atrophy indicates that this compound is at least as effective as Danshensu in regulating the expression of key atrophy-related genes. While claims of "equivalent efficacy" for other activities are common, there is a clear need for more direct, head-to-head in vitro studies employing standardized assays and a range of concentrations to provide a comprehensive quantitative comparison. Such studies would be invaluable for the research community in making informed decisions about the selection and application of these promising therapeutic compounds. Researchers are encouraged to consider the greater stability of this compound in their experimental design, which may offer advantages in terms of consistency and reproducibility of results.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Differential DNA Demethylation Activity of Danshensu (Salvia miltiorrhiza) Associated with Different Probiotics in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Danshensu and Salvianolic Acid B in Stimulating Collagen Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive compounds on collagen synthesis is critical for applications in tissue regeneration, dermatology, and fibrosis treatment. This guide provides a detailed comparison of two prominent water-soluble compounds derived from Salvia miltiorrhiza (Danshen): Sodium Danshensu and Salvianolic Acid B, focusing on their respective impacts on collagen production.
This compound, the sodium salt of Danshensu, and Salvianolic Acid B are both recognized for their wide range of pharmacological activities.[1][2][3][4][5] Recent studies have highlighted their potential to modulate collagen synthesis, a key process in wound healing and tissue repair. This guide synthesizes experimental data to offer an objective comparison of their performance, outlines the methodologies used in key experiments, and visualizes the underlying signaling pathways.
Quantitative Comparison of Effects on Collagen Synthesis
The following table summarizes the quantitative data from various studies investigating the effects of this compound and Salvianolic Acid B on collagen production in different cell types.
| Compound | Cell Type | Concentration(s) | Key Findings on Collagen Synthesis | Reference(s) |
| This compound (SDSS) | Detroit 551 (Human normal fibroblast) | 0.25, 0.5, 1, 2 mM | Increased collagen production, with 2 mM showing a significant effect. | [1][6] |
| Mouse model of pressure ulcers | 0.5 g SDSS in cream | Promoted the formation of numerous collagen fibers in the dermis during wound healing. | [7][8] | |
| Salvianolic Acid B (Sal B) | Detroit 551 (Human normal fibroblast) | 0.0625, 0.125, 0.25, 0.5 mM | Dose-dependently increased collagen production. | [1][6] |
| Human Gingival Fibroblasts | 25, 50, 75 µg/mL | Stimulated collagen type III biosynthesis at all concentrations, with the highest synthesis observed at 75 µg/mL.[9][10][11] | [9][10][11] | |
| Rat Hepatic Stellate Cells (HSC) | 1, 10, 100 µmol/L | Inhibited soluble type I collagen secretion and decreased matrix collagen deposition.[12] | [12] | |
| Human Dermal Fibroblasts (HDF) - indirect via HDMEC | Not specified | Upregulated the expression of collagen I and collagen III in HDFs when treated with conditioned medium from Sal B-treated HDMECs. | [13] |
Note: The inhibitory effect of Salvianolic Acid B on collagen synthesis in hepatic stellate cells suggests a potential therapeutic role in liver fibrosis, where excessive collagen deposition is a hallmark. In contrast, its effect on fibroblasts is generally stimulatory, indicating a role in promoting tissue repair.
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the effects of this compound and Salvianolic Acid B on collagen synthesis.
-
Detroit 551 Human Normal Fibroblasts: Cells were cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells were seeded in 6-well plates and treated with various concentrations of Danshensu or Salvianolic Acid B for 24 hours.[1]
-
Human Gingival Fibroblasts: Primary human gingival fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, L-glutamine, and a penicillin/streptomycin solution. Cells were treated with Salvianolic Acid B at concentrations of 25, 50, and 75 µg/mL.[9][10]
-
Rat Hepatic Stellate Cells (HSC): HSCs were isolated from rat livers and cultured. The cells were treated with Salvianolic Acid B at concentrations of 0.1, 1, 10, and 100 µmol/L.[12]
-
Sirius Red Collagen Detection Kit: To quantify total soluble collagen, the supernatant from treated Detroit 551 cells was collected. The assay was performed according to the manufacturer's instructions. This method relies on the specific binding of Sirius Red dye to the [Gly-X-Y]n helical structure of collagens.[1]
-
Immunofluorescence for Collagen Type III: Human gingival fibroblasts grown on slides were treated with Salvianolic Acid B. After incubation, the cells were fixed, permeabilized, and incubated with a primary antibody against collagen type III, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, indicating the amount of collagen, was analyzed using a confocal microscope.[10][11]
-
ELISA for Type I Collagen: The secretion of type I collagen in the supernatant of cultured rat hepatic stellate cells was detected using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Ponceau S Staining for Matrix Collagen: Cellular collagen deposition by rat hepatic stellate cells was measured using Ponceau S stain and semi-quantified with an image analysis system.[12]
-
RT-PCR for Pro-collagen α1(I) mRNA: The gene expression of type I pro-collagen in rat hepatic stellate cells was analyzed by Reverse Transcription Polymerase Chain Reaction (RT-PCR) to assess the effect of Salvianolic Acid B at the transcriptional level.[12]
The following diagram illustrates a general experimental workflow for assessing the impact of these compounds on collagen synthesis.
Signaling Pathways in Collagen Regulation
Both this compound and Salvianolic Acid B appear to influence collagen synthesis through various signaling pathways. The activation of these pathways can be cell-type dependent.
Salvianolic Acid B has been shown to modulate collagen production through pathways including:
-
TGF-β/Smad Pathway: This is a canonical pathway regulating collagen expression in fibroblasts.[14]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is also implicated in the regulation of collagen synthesis.[12][14]
-
NF-κB Pathway: In the context of cardiac fibrosis, Salvianolic Acid B was found to inhibit Angiotensin II-induced collagen expression by suppressing the NF-κB signaling pathway.[15]
-
Indirect HDMEC-HDF Pathway: Salvianolic Acid B can upregulate eNOS and VEGF in human dermal microvascular endothelial cells (HDMECs), leading to increased NO and growth factor production. This conditioned medium then upregulates collagen I and III in human dermal fibroblasts (HDFs).[13]
This compound has been demonstrated to promote wound healing and the formation of collagen fibers by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway .[7][8] In the context of collagen-induced arthritis, it was found to suppress the HIF-1α/STAT3/NLRP3 pathway .[16][17] While these studies link this compound to collagen-related pathologies and healing processes, the direct signaling cascade leading to collagen gene upregulation in fibroblasts is an area for further investigation.
References
- 1. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production | Scilit [scilit.com]
- 3. [PDF] Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production | Semantic Scholar [semanticscholar.org]
- 4. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production [agris.fao.org]
- 5. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on cell proliferation and collagen and melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. proquest.com [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Effect of salvianolic acid B on collagen production and mitogen-activated protein kinase activity in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B regulates collagen synthesis: Indirect influence on human dermal fibroblasts through the microvascular endothelial cell pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Salvianolic Acid B-Alleviated Angiotensin II Induces Cardiac Fibrosis by Suppressing NF-κB Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Macrophage Activation by this compound via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of Macrophage Activation by this compound via HIF-1α/STAT3/NLRP3 Pathway Ameliorated Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Sodium Danshensu on p38 MAPK Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular interactions of potential therapeutic compounds is paramount. This guide provides a detailed comparison of Sodium Danshensu's effect on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, benchmarked against a known inhibitor, SB202190. The data presented is compiled from preclinical studies, offering insights into the validation of this compound's inhibitory action.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target. This compound, a derivative of a traditional Chinese medicinal herb, has emerged as a potential modulator of this pathway.
Quantitative Comparison of Inhibitory Effects
| Compound | Target | Test System | Inducer | Observed Effect | IC50 |
| This compound | p38 MAPK Phosphorylation | Cardiac Fibroblasts | Isoproterenol (B85558) (10 µM) | Dose-dependent inhibition of p-p38 (1-100 µM) | Not Reported |
| SB202190 | p38α MAPK | Cell-free assay | - | Potent inhibition | 50 nM[1][2][3][4] |
| SB202190 | p38β MAPK | Cell-free assay | - | Potent inhibition | 100 nM[1][2][3][4] |
| SB202190 | p38 MAPK Phosphorylation | Cardiac Fibroblasts | Isoproterenol (10 µM) | Significant reduction of p-p38 | Not Reported |
Experimental Protocols
Validation of a compound's effect on a signaling pathway relies on robust experimental design. The following is a detailed methodology for a key experiment used to assess the inhibition of p38 MAPK phosphorylation.
Western Blot Analysis of Phospho-p38 MAPK
This protocol outlines the steps to determine the levels of phosphorylated p38 MAPK in cell lysates following treatment with this compound and an inducer of the p38 pathway.
1. Cell Culture and Treatment:
-
Culture primary cardiac fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or a known p38 inhibitor like SB202190 (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with a p38 MAPK activator, such as isoproterenol (10 µM), for 30 minutes. A non-stimulated control group should be included.
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) and a primary antibody for total p38 MAPK as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to account for any variations in protein loading.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for its validation.
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
A Comparative Analysis of Sodium Danshensu and Captopril in Mitigating Doxorubicin-Induced Cardiotoxicity
For Immediate Release
A comprehensive review of preclinical data reveals that both Sodium Danshensu and the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) demonstrate significant protective effects against doxorubicin-induced cardiotoxicity. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers. However, its clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart damage.[1][2] This has spurred the search for effective cardioprotective agents. This guide focuses on a head-to-head comparison of this compound, a water-soluble active component of Salvia miltiorrhiza, and captopril, a well-established ACE inhibitor, based on findings from a key preclinical study by Qi et al. (2022) and other relevant literature.[1]
Executive Summary of Comparative Efficacy
Both this compound and captopril have shown the ability to ameliorate the cardiac damage induced by doxorubicin. This compound appears to exert its protective effects primarily through the activation of the Keap1-Nrf2/NQO1 signaling pathway, leading to potent antioxidant and anti-inflammatory responses.[1] Captopril, a standard therapeutic agent, mitigates cardiotoxicity through its well-known ACE inhibition, which reduces angiotensin II-mediated oxidative stress and inflammation, alongside direct antioxidant effects.[1][3]
The available data, primarily from a comparative study in a mouse model, suggests that a high dose of this compound (100 mg/kg) is highly effective in normalizing cardiac biomarkers and improving cardiac function, with a performance comparable to captopril (45 mg/kg).[1]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies, providing a direct comparison of the effects of this compound and captopril on various markers of doxorubicin-induced cardiotoxicity.
Table 1: Effects on Cardiac Injury Markers
| Treatment Group | Creatine Kinase (CK) Activity (% of Control) | Lactate Dehydrogenase (LDH) Activity (% of Control) |
| Control | 100% | 100% |
| Doxorubicin (DOX) | 290%[1] | 160%[1] |
| DOX + this compound (Low Dose - 50 mg/kg) | 259.3%[1] | 149.3%[1] |
| DOX + this compound (High Dose - 100 mg/kg) | 180.1%[1] | 111.4%[1] |
| DOX + Captopril (45 mg/kg) | Data not explicitly provided in percentages, but shown to be effective[1] | Data not explicitly provided in percentages, but shown to be effective[1] |
Table 2: Effects on Oxidative Stress Markers
| Treatment Group | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Level |
| Control | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Decreased[1] | Significantly Increased[1] |
| DOX + this compound (Low Dose - 50 mg/kg) | Increased vs. DOX[1] | Decreased vs. DOX[1] |
| DOX + this compound (High Dose - 100 mg/kg) | Significantly Increased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
| DOX + Captopril (45 mg/kg) | Significantly Increased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
Table 3: Effects on Inflammatory Markers
| Treatment Group | Tumor Necrosis Factor-alpha (TNF-α) Level | Interleukin-6 (IL-6) Level |
| Control | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Increased[1] | Significantly Increased[1] |
| DOX + this compound (Low Dose - 50 mg/kg) | Decreased vs. DOX[1] | Decreased vs. DOX[1] |
| DOX + this compound (High Dose - 100 mg/kg) | Significantly Decreased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
| DOX + Captopril (45 mg/kg) | Significantly Decreased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
Table 4: Effects on Apoptosis Markers
| Treatment Group | Bax/Bcl-2 Ratio | Caspase-3 Activity |
| Control | Baseline | Baseline |
| Doxorubicin (DOX) | Significantly Increased[1] | Significantly Increased[1] |
| DOX + this compound (Low Dose - 50 mg/kg) | Decreased vs. DOX[1] | Decreased vs. DOX[1] |
| DOX + this compound (High Dose - 100 mg/kg) | Significantly Decreased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
| DOX + Captopril (45 mg/kg) | Significantly Decreased vs. DOX[1] | Significantly Decreased vs. DOX[1] |
Mechanisms of Action and Signaling Pathways
The cardioprotective effects of this compound and captopril are mediated through distinct yet converging signaling pathways that combat oxidative stress, inflammation, and apoptosis.
This compound: Keap1-Nrf2/NQO1 Pathway Activation
This compound's primary mechanism involves the modulation of the Keap1-Nrf2/NQO1 signaling pathway.[1] Under conditions of oxidative stress induced by doxorubicin, this compound promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of a suite of antioxidant and cytoprotective genes, including NQO1 and heme oxygenase-1 (HO-1).[1][2] This cascade effectively quenches reactive oxygen species (ROS), reduces inflammation, and inhibits apoptosis.
Captopril: ACE Inhibition and Antioxidant Activity
Captopril's cardioprotective effects are multifaceted. As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-oxidant. This leads to reduced oxidative stress and inflammation. Additionally, the sulfhydryl group in captopril's structure endows it with direct free radical scavenging properties.
Experimental Protocols
The findings presented are based on a well-defined experimental workflow in a mouse model of doxorubicin-induced cardiotoxicity.
Animal Model and Treatment Regimen
The primary comparative study utilized Kunming mice.[1] The experimental groups and treatment protocols were as follows:
-
Control Group: Received normal saline.
-
Doxorubicin (DOX) Group: Received doxorubicin (15 mg/kg, intraperitoneally) daily for 4 days.
-
This compound Groups:
-
Captopril (CAP) Group: Captopril (45 mg/kg/day, i.p.) for 7 days, with doxorubicin co-administered on days 4-7.[1]
Key Experimental Assays
-
Electrocardiogram (ECG): To assess cardiac function and detect abnormalities in heart rhythm.
-
Serum Biomarker Analysis: Enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the levels of CK, LDH, SOD, MDA, TNF-α, and IL-6 in serum and heart tissue homogenates.
-
Histopathological Examination: Heart tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate cardiomyocyte morphology and signs of injury.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on heart tissue sections to detect and quantify apoptotic cells.
-
Western Blot Analysis: Protein expression levels of key markers in the apoptosis and Keap1-Nrf2 pathways (Bax, Bcl-2, Caspase-3, Keap1, Nrf2) were determined by Western blotting.
Conclusion
The available preclinical evidence strongly supports the potential of both this compound and captopril as effective agents for mitigating doxorubicin-induced cardiotoxicity. This compound, particularly at higher doses, demonstrates a robust cardioprotective effect comparable to the established therapeutic, captopril. Its mechanism of action through the Keap1-Nrf2/NQO1 pathway highlights its potential as a potent antioxidant and anti-inflammatory agent.
Further research, including clinical trials, is warranted to translate these promising preclinical findings into therapeutic strategies for cancer patients undergoing doxorubicin treatment. The detailed data and mechanistic insights provided in this guide offer a solid foundation for future investigations in this critical area of cardio-oncology.
References
A Comparative Analysis of Sodium Danshensu and Other Key Antioxidants: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Sodium Danshensu, a potent water-soluble antioxidant derived from Salvia miltiorrhiza, against other well-established antioxidants including Vitamin C, Vitamin E (represented by its analog Trolox), Glutathione (B108866), and the synthetic free radical scavenger Edaravone (B1671096). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic underpinnings of these antioxidant compounds.
Executive Summary
This compound demonstrates significant antioxidant capabilities, exhibiting potent radical scavenging activity across a range of in vitro assays. This guide presents a quantitative comparison of its performance against other key antioxidants, details the experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways involved in their mechanisms of action. The data indicates that this compound's antioxidant efficacy is comparable, and in some cases superior, to that of Vitamin C and other tested compounds, highlighting its potential as a therapeutic agent in oxidative stress-related pathologies.
Quantitative Performance Comparison
The antioxidant activities of this compound, Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), Edaravone, and Glutathione were evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The results are summarized in the table below.
| Antioxidant Assay | This compound (Danshensu) IC50 (µg/mL) | Ascorbic Acid (Vitamin C) IC50 (µg/mL) | Trolox (Vitamin E Analog) IC50 (µg/mL) | Edaravone IC50 (µM) | Glutathione IC50 (mg/mL) |
| DPPH Radical Scavenging | 10[1] | 7.5[1] | 22.2[1] | 4.21[2] | ~0.893[3] |
| ABTS Radical Scavenging | 42.21[1] | 10.06[1] | 5[1] | 5.52[2] | ~0.210[3] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 25.23[1] | 16[1] | 12.43[1] | - | - |
| Nitric Oxide (NO) Radical Scavenging | 46[1] | 24.23[1] | 26.53[1] | - | - |
| Lipid Peroxidation (LPO) Inhibition | 48.13[1] | 14.31[1] | 15.21[1] | - | - |
Note: Data for this compound is based on studies using Danshensu. Edaravone and Glutathione IC50 values are from separate studies and are presented for comparative purposes.
Mechanisms of Action and Signaling Pathways
The antioxidant effects of these compounds are mediated through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
This compound exerts its antioxidant effects not only by direct scavenging of free radicals but also by activating the PI3K/Akt/Nrf2 signaling pathway [4][5]. Activation of Nrf2, a master regulator of the antioxidant response, leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and glutathione peroxidases.
Vitamin C (Ascorbic Acid) is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). It acts as a primary defense against aqueous free radicals in the blood and within cells.
Vitamin E (and its analog Trolox) is a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It effectively breaks the chain reaction of lipid radical propagation within cellular membranes.
Glutathione (GSH) is a major endogenous antioxidant found in virtually all cells. It directly quenches ROS and is a critical cofactor for several antioxidant enzymes, including glutathione peroxidase. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular oxidative stress.
Edaravone is a synthetic free radical scavenger that has been shown to protect against oxidative stress-induced neuronal damage. Its mechanism involves scavenging of peroxyl and hydroxyl radicals[6][7]. Edaravone has also been reported to activate the Nrf2 signaling pathway, contributing to its neuroprotective effects[1][2][8][9].
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and standard antioxidant (e.g., Trolox).
-
Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample or standard (e.g., FeSO₄) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is generated using known concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity that accounts for cellular uptake and metabolism.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., quercetin) along with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
-
Wash the cells with PBS to remove extracellular compounds.
-
Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is calculated as the percentage reduction of the AUC of the sample-treated cells compared to the control cells.
Conclusion
This comparative analysis underscores the potent antioxidant properties of this compound. Its efficacy in various in vitro antioxidant assays, coupled with its ability to modulate key cellular antioxidant signaling pathways, positions it as a promising candidate for further investigation in the development of therapies for conditions associated with oxidative stress. The provided data and protocols offer a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other antioxidant compounds.
References
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]A novel Danshensu derivative confers cardioprotection via PI3K/Akt and Nrf2 pathways [scienceon.kisti.re.kr]
- 6. This compound inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Danshensu's Therapeutic Efficacy Across Diverse Disease Models
Introduction: Sodium Danshensu (B613839) (SDSS), the sodium salt of Danshensu, is a prominent water-soluble active compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen). Renowned for its improved stability and bioavailability over its parent compound, Sodium Danshensu has garnered significant attention in preclinical research.[1][2] This guide provides a comprehensive cross-validation of its therapeutic effects in various experimental models, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers and professionals in drug development.
Data Presentation: Quantitative Efficacy of this compound
The therapeutic potential of this compound has been substantiated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of its efficacy.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models
| Model Type | Key Parameters Measured | This compound Dosage | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Rat Middle Cerebral Artery Occlusion (MCAO) | Neurological Deficit Score (mNSS), Infarct Volume, Neuronal Apoptosis | 30 mg/kg & 60 mg/kg (i.v.) | - Significantly improved neurologic deficits. - Reduced infarct volume. - Decreased the number of apoptotic cells and increased the Bcl-2/Bax ratio. | [3] |
| Rat Cerebral Ischemia-Reperfusion Injury (CIRI) | Necrosis and Apoptosis, AKT1 Activation | Not specified | - Significantly reduced CIRI-induced necrosis and apoptosis in brain samples by activating AKT1 protein. | [4] |
| Astrocyte Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Cell Viability, LDH Release, Apoptosis, Inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Not specified | - Dose-dependently increased cell viability and reduced LDH release. - Decreased apoptosis and caspase-3 activity. - Showed a dose-dependent decrease in IL-6, IL-1β, and TNF-α secretion. | [5] |
| PC12 Cell OGD Model | Cell Viability, LDH Leakage | 10, 20, 50, 100 µM | - Elevated cell viability, reaching the highest point at 24h post-intervention. - Reduced LDH leakage. |[4] |
Table 2: Therapeutic Effects of this compound in Cardiovascular and Metabolic Models
| Model Type | Key Parameters Measured | This compound Dosage | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Atherosclerosis (in macrophages) | Inflammatory Gene Expression (Ltf, Ccr7, IFN-γ, Cxcl9) | Not specified | - Inhibited inflammatory gene expression through the IKKβ/NF-κB pathway. - Reduced arterial plaque development. | [6] |
| Spontaneously Hypertensive Rats (SHR) | Blood Pressure, Heart Weight Index, Arrhythmia Incidence | 10 mg/kg/d (i.p.) for 6 weeks | - Decreased systolic (145±3 to 116±7 mmHg) and diastolic (103±10 to 87±2 mmHg) blood pressure. - Attenuated the increase in heart weight to body weight index. - Reduced incidence of ventricular tachycardia and fibrillation. | [7] |
| Isolated Rat Aorta | Vascular Tension | 0.1-3 g/L | - At high doses (1-3 g/L), produced significant vasodilation. - Inhibited vasoconstriction induced by phenylephrine (B352888) and potassium chloride. | [8][9] |
| C57BL/6 Mice (Muscle Metabolism) | Muscle Fiber Type, Muscle Mass, Glucose Tolerance, O2 Consumption | 5 mg/kg & 10 mg/kg (oral gavage) for 8 weeks | - Increased muscle mass and the percentage of slow oxidative fibers. - Improved muscle endurance and glucose tolerance. - Increased O2 consumption. | [1] |
| D-galactose-induced Muscle Atrophy | Muscle Mass, Physical Performance, Muscle Atrophy Factors (MuRF1, MAFbx) | Not specified | - Improved mouse muscle mass and physical performance (grip strength, hanging test). - Inhibited the expression of muscle atrophy-related factors. |[2][10] |
Table 3: Anti-inflammatory Effects of this compound
| Model Type | Key Parameters Measured | This compound Dosage | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Mouse Pressure Ulcers | Inflammatory Pathway Proteins (NF-κB p65, IκBα) | Not specified (topical cream) | - After 14 days, significantly decreased protein expression of NF-κB p65 and increased IκBα levels, inhibiting the NF-κB pathway. | [11] |
| IL-1β-induced Chondrocytes (Osteoarthritis Model) | Inflammatory Mediators (COX-2, iNOS), Matrix-degrading Enzymes (MMP3, MMP13) | Not specified | - Suppressed COX-2 and iNOS protein expression. - Downregulated the expression of MMP3 and MMP13. - Inhibited IL-1β-induced phosphorylation of p-IκBα and p-p65. |[12] |
Key Signaling Pathways and Mechanisms
This compound exerts its therapeutic effects through multiple signaling pathways. Its ability to modulate apoptosis, inflammation, and oxidative stress is central to its efficacy.
In models of cerebral ischemia, this compound demonstrates potent neuroprotective effects by activating the PI3K/Akt signaling pathway.[3] This activation leads to the phosphorylation of downstream targets like GSK-3β, which in turn inhibits the mitochondrial apoptosis pathway by increasing the Bcl-2/Bax ratio and reducing caspase activity.[3][5] Studies have specifically identified that SDSS binds to the PH domain of the AKT1 protein to exert its protective role.[4]
References
- 1. This compound modulates skeletal muscle fiber type formation and metabolism by inhibiting pyruvate kinase M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshensu sodium salt alleviates muscle atrophy via CaMKII‐PGC1α‐FoxO3a signaling pathway in D‐galactose‐induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect and underlying mechanism of this compound [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against oxygen glucose deprivation/reoxygenation-induced astrocytes injury through regulating NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and tuberous sclerosis complex-2 (TSC2)/mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphasic effects of this compound on vessel function in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biphasic effects of this compound on vessel function in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danshensu sodium salt alleviates muscle atrophy via CaMKII-PGC1α-FoxO3a signaling pathway in D-galactose-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Cream Promotes the Healing of Pressure Ulcers in Mice through the Nrf2/HO-1 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danshensu inhibits the IL-1β-induced inflammatory response in chondrocytes and osteoarthritis possibly via suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Sodium Danshensu and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Sodium Danshensu, a water-soluble derivative of a traditional Chinese medicine, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes available experimental data to objectively evaluate their mechanisms of action and efficacy in preclinical models.
Quantitative Data Summary
Direct comparative studies providing IC50 values for both this compound and ibuprofen on the same inflammatory targets are limited in the currently available scientific literature. However, data on their individual inhibitory effects on key inflammatory pathways have been reported.
| Compound | Target Pathway | Assay System | IC50 | Reference |
| Ibuprofen (S(+)-enantiomer) | NF-κB activation | T-cell stimulation | 61.7 µM | [1] |
| Ibuprofen (R(-)-enantiomer) | NF-κB activation | T-cell stimulation | 121.8 µM | [1] |
| Ibuprofen | TNF-induced NF-κB activation | KBM-5 cells | 3.49 mM | [2] |
| This compound | Not Available | - | - | - |
Note: The absence of a direct comparative IC50 value for this compound under the same experimental conditions as ibuprofen highlights a gap in the current research and precludes a direct quantitative comparison of potency in this format.
Mechanisms of Action: A Tale of Two Pathways
This compound and ibuprofen exert their anti-inflammatory effects through distinct molecular pathways. Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, while this compound appears to modulate more complex inflammatory signaling cascades.
Ibuprofen: The COX Inhibitor
Ibuprofen's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[3] Recent evidence also suggests that ibuprofen can modulate the activity of the transcription factor NF-κB, a central regulator of the inflammatory response.[1][4][5]
References
- 1. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ibuprofen supplementation and its effects on NF‐κB activation in skeletal muscle following resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Danshensu as a Cytochrome P450 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sodium Danshensu's performance as a Cytochrome P450 (CYP450) inhibitor against other well-established inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for drug development and pre-clinical research.
Executive Summary
This compound, the sodium salt of Danshensu, is a water-soluble compound isolated from Salvia miltiorrhiza. In vitro studies have demonstrated its activity as a competitive inhibitor of Cytochrome P450 enzymes, particularly CYP2C9. Compared to potent, broad-spectrum inhibitors, this compound exhibits a more moderate and selective inhibitory profile. This guide presents a detailed analysis of its inhibitory effects on major CYP isozymes, alongside comparative data for other known inhibitors, and provides comprehensive experimental protocols for validation.
Comparative Analysis of P450 Inhibition
The inhibitory potential of this compound against major human CYP450 isozymes is summarized below. For a comprehensive comparison, data for well-characterized, potent inhibitors of each isozyme are also provided.
Table 1: Inhibitory Activity against CYP2C9
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) |
| This compound | Competitive | 50[1] | 35[1][2][3] |
| Sulfaphenazole | Competitive | 0.2 - 0.8 | 0.1 - 0.5 |
| Fluconazole | Competitive | 5 - 15 | 2 - 8 |
Table 2: Inhibitory Activity against Other CYP Isozymes by this compound
| Isozyme | Inhibition Data for this compound |
| CYP1A2 | Weak to no inhibition observed in studies on water-soluble components of Salvia miltiorrhiza.[2] |
| CYP2C19 | Data not available in the reviewed literature. |
| CYP2D6 | Weak inhibition observed with components of Danshen extract.[1][3] |
| CYP3A4 | Weak to no inhibition observed in studies on water-soluble components of Salvia miltiorrhiza.[1][2][3] |
| CYP2E1 | IC50 of 36.63 µM has been reported for Danshensu.[4] |
Table 3: Comparative IC50 Values of Known Selective P450 Inhibitors
| Isozyme | Selective Inhibitor | Typical IC50 (µM) |
| CYP1A2 | Furafylline | 1 - 5 |
| α-Naphthoflavone | 0.1 - 0.5 | |
| CYP2C19 | Ticlopidine | 1 - 10 |
| Omeprazole | 5 - 20 | |
| CYP2D6 | Quinidine | 0.05 - 0.2 |
| Paroxetine | 0.1 - 1 | |
| CYP3A4 | Ketoconazole | 0.01 - 0.1 |
| Ritonavir | 0.02 - 0.15 |
Experimental Protocols
The following is a detailed methodology for a standard in vitro Cytochrome P450 inhibition assay using human liver microsomes.
Objective:
To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound (e.g., this compound) against specific CYP450 isozymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (this compound)
-
Known selective P450 inhibitors (for positive controls)
-
CYP450 isozyme-specific probe substrates (e.g., Diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., DMSO, methanol).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical concentration range for the test compound would be 0.1 to 100 µM.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Include control wells containing:
-
Vehicle control (no inhibitor)
-
Positive control inhibitor
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Quantify the peak area of the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the probe substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro CYP450 inhibition assay.
Caption: Workflow for an in vitro CYP450 inhibition assay.
Signaling Pathway of P450-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the general mechanism of CYP450-mediated drug metabolism and how an inhibitor like this compound can interfere with this process.
Caption: Competitive inhibition of CYP450 drug metabolism.
Conclusion
The available experimental data indicates that this compound is a moderate, competitive inhibitor of CYP2C9. Its inhibitory effects on other major CYP isozymes, such as CYP1A2, CYP2D6, and CYP3A4, appear to be weak to negligible. This selective profile suggests a lower potential for broad-spectrum drug-drug interactions compared to potent, non-selective inhibitors. For drug development professionals, this targeted inhibitory action could be advantageous in specific therapeutic contexts. However, the moderate inhibition of CYP2C9 warrants careful consideration when co-administering this compound with drugs primarily metabolized by this isozyme. Further in vivo studies are recommended to fully elucidate the clinical significance of these in vitro findings.
References
A Comparative Analysis of Sodium Danshensu and Tanshinone IIA in the Management of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. The quest for effective therapeutic agents has led to the investigation of various natural compounds. Among these, Sodium Danshensu (B613839) and Tanshinone IIA, both derived from the medicinal herb Salvia miltiorrhiza (Danshen), have emerged as promising candidates for the prevention and treatment of atherosclerosis. This guide provides a comprehensive comparative analysis of their efficacy and mechanisms of action, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Sodium Danshensu, a water-soluble compound, and Tanshinone IIA, a fat-soluble component, exhibit distinct yet overlapping mechanisms in mitigating atherosclerotic progression.[1][2] Both compounds have been shown to exert anti-inflammatory and plaque-stabilizing effects, primarily by targeting macrophage functions within the atherosclerotic lesion.[3][4] This guide will delve into a detailed comparison of their effects on plaque formation, lipid metabolism, and the underlying molecular signaling pathways.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and Tanshinone IIA on key markers of atherosclerosis. It is important to note that these data are collated from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental models, dosages, and treatment durations.
Table 1: Effects on Atherosclerotic Plaque Area
| Compound | Animal Model | Dosage | Treatment Duration | Plaque Area Reduction (%) | Reference |
| This compound | ApoE-/- mice | Not specified | Not specified | Significant reduction | [3] |
| Tanshinone IIA | ApoE-/- mice | 30 mg/kg/day | 12 weeks | 46.23 ± 10.68 | [5] |
| Tanshinone IIA | ApoE-/- mice | 10 & 30 mg/kg/day | 16 weeks | Significant decrease | [6] |
| Tanshinone IIA | ApoE-/- mice | 10, 30, 90 mg/kg/day | 13 weeks | Dose-dependent reduction | [7] |
Table 2: Effects on Serum Lipid Profile
| Compound | Animal Model | Key Findings | Reference |
| This compound (as SABP) | ApoE-/- mice | Decreased serum TG, TC, and LDL-C levels. | [8] |
| Tanshinone IIA | ApoE-/- mice | No significant change in TC, TG, LDL-C, HDL-C. | [9] |
| Tanshinone IIA | ApoE-/- mice | Reduced serum levels of oxidized LDL (oxLDL). | [10] |
| Tanshinone IIA | Hyperlipidaemic rats | Did not affect serum lipid levels but regulated HDL subfractions. | [1] |
| Sodium Tanshinone IIA Sulfonate | ApoE-/- mice | No significant impact on TC and TG levels. | [11] |
Table 3: Effects on Inflammatory Markers
| Compound | Model | Key Findings | Reference |
| This compound | Macrophages | Suppressed the expression of MEKK3, TNF-α, and IL-1β. | [12] |
| Tanshinone IIA | ApoE-/- mice | Reduced serum levels of MCP-1 and TNF-α. | [7] |
| Tanshinone IIA | RAW264.7 macrophages | Suppressed oxLDL-induced IL-6, TNF-α, MCP-1 expression. | [6] |
| Tanshinone IIA | ApoE-/- mice | Reduced serum levels of inflammatory cytokines. | [13] |
| Tanshinone IIA | ApoE-/- mice | Attenuated NLRP3 inflammasome activation and reduced IL-1β production. | [14] |
Mechanisms of Action: A Deeper Dive
Both this compound and Tanshinone IIA target the inflammatory processes central to atherosclerosis, with a particular focus on macrophage activity. However, they achieve these effects through distinct molecular pathways.
This compound: Targeting the NF-κB Pathway
This compound primarily exerts its anti-atherosclerotic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3] Studies have shown that this compound directly targets IκB kinase β (IKKβ), a critical kinase in the activation of the NF-κB pathway.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[3]
Another identified mechanism involves the modulation of microRNAs. This compound has been found to inhibit macrophage inflammation by regulating the miR-200a-3p/MEKK3/NF-κB signaling pathway.[12] It upregulates miR-200a-3p, which in turn targets and suppresses MAP/ERK kinase kinase 3 (MEKK3), leading to the downstream inhibition of NF-κB activation.[12]
Figure 1: Signaling pathway of this compound in macrophages.
Tanshinone IIA: A Multi-Target Approach
Tanshinone IIA demonstrates a broader spectrum of anti-atherosclerotic mechanisms, targeting multiple pathways involved in inflammation, lipid metabolism, and plaque stability.[15]
-
Inhibition of the NLRP3 Inflammasome: A key mechanism of Tanshinone IIA is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in macrophages.[14] It achieves this by attenuating both the priming signal (NF-κB activation) and the activation signal for the inflammasome assembly.[14][16] This leads to reduced production of the pro-inflammatory cytokines IL-1β and IL-18.[14]
-
Modulation of Scavenger Receptors: Tanshinone IIA can down-regulate the expression of scavenger receptors such as CD36 and lectin-like oxidized LDL receptor-1 (LOX-1) on macrophages.[10][14] This reduces the uptake of oxidized low-density lipoprotein (oxLDL), a critical step in the formation of foam cells, which are lipid-laden macrophages that contribute to plaque development.[10][14]
-
Regulation of the TLR4/MyD88/NF-κB Pathway: Tanshinone IIA has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[7] By downregulating the expression of key proteins in this pathway, it suppresses the inflammatory response in atherosclerotic plaques.[7]
-
Effects on Vascular Smooth Muscle Cells (VSMCs): Tanshinone IIA can inhibit the proliferation and migration of VSMCs, which contributes to the thickening of the arterial wall in atherosclerosis.[15] It also inhibits apoptosis of VSMCs, which can contribute to plaque stability.[13]
Figure 2: Multi-target signaling pathways of Tanshinone IIA.
Experimental Protocols
The following are representative experimental protocols for key assays used to evaluate the efficacy of this compound and Tanshinone IIA in atherosclerosis research.
ApoE-/- Mouse Model of Atherosclerosis
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Diet: Mice are fed a high-fat diet (HFD), often containing 21% fat and 0.15% cholesterol, for a period of 8 to 16 weeks to accelerate atherosclerosis development.
-
Treatment: The test compound (this compound or Tanshinone IIA) is administered daily via oral gavage or intraperitoneal injection at specified doses. A control group receives the vehicle.
-
Atherosclerotic Plaque Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS).
-
The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
The plaque area is quantified as a percentage of the total aortic surface area using imaging software.
-
For analysis of the aortic root, the heart and upper aorta are embedded in OCT compound, and serial cryosections are prepared and stained with Oil Red O or Hematoxylin and Eosin (H&E).
-
Macrophage Foam Cell Formation Assay
-
Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Tanshinone IIA for a specified time (e.g., 1-2 hours).
-
Induction of Foam Cell Formation: Cells are then incubated with oxidized LDL (oxLDL) (e.g., 50 µg/mL) for 24-48 hours to induce lipid accumulation.
-
Lipid Staining: Intracellular lipid accumulation is visualized by staining with Oil Red O.
-
Quantification: The stained lipid droplets are extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the amount of intracellular lipid.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Aortic tissue or cultured macrophages are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IKKβ, p-NF-κB, NLRP3, Caspase-1).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
References
- 1. Tanshinone IIA affects the HDL subfractions distribution not serum lipid levels: Involving in intake and efflux of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Injectable sustained-release danshensu sodium-loaded nanoparticle hydrogel targets macrophages to improve myocardial microenvironment for myocardial infarction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinone IIA reduces oxidized low-density lipoprotein-induced inflammatory responses by downregulating microRNA-33 in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA suppresses cholesterol accumulation in human macrophages: role of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone II-A attenuates and stabilizes atherosclerotic plaques in apolipoprotein-E knockout mice fed a high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvia miltiorrhiza Extract Prevents the Occurrence of Early Atherosclerosis in Apoe -/- Mice via TLR4/ NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA attenuates atherosclerosis in ApoE(-/-) mice through down-regulation of scavenger receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium tanshinone IIA sulfonate protects vascular relaxation in ApoE-knockout mice by inhibiting the SYK-NLRP3 inflammasome-MMP2/9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Macrophage Inflammation in Atherosclerosis via the miR-200a-3p/MEKK3/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA suppresses the progression of atherosclerosis by inhibiting the apoptosis of vascular smooth muscle cells and the proliferation and migration of macrophages induced by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 16. Tanshinone IIA attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation | Aging [aging-us.com]
A Comparative Guide to the Neuroprotective Effects of Sodium Danshensu Against Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Excitotoxicity, the pathological process of neuronal damage or death triggered by excessive stimulation of excitatory amino acid receptors, is a key mechanism in a variety of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. The development of effective neuroprotective agents to counteract excitotoxicity is a critical area of research. This guide provides a comparative analysis of Sodium Danshensu (B613839), a derivative of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), against other neuroprotective agents in preclinical models of excitotoxicity.
Executive Summary
Sodium Danshensu (SDSS) has demonstrated significant neuroprotective effects in various in vitro and in vivo models of excitotoxicity and cerebral ischemia. Its mechanisms of action are multi-faceted, primarily involving the activation of pro-survival signaling pathways such as PI3K/Akt and Nrf2, which in turn mitigate oxidative stress and apoptosis. This guide compares the efficacy of this compound with established neuroprotective agents that operate through different mechanisms:
-
Edaravone (B1671096): A potent free radical scavenger.
-
Memantine (B1676192) and MK-801: NMDA receptor antagonists.
While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide an objective overview of their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound with Edaravone, Memantine, and MK-801. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
Table 1: In Vitro Neuroprotection Against Excitotoxicity
| Compound | Model | Cell Type | Insult | Concentration | Outcome | Reference |
| This compound | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | PC12 cells | OGD/R | 20 µM | Increased cell viability, Reduced LDH leakage | [1] |
| Edaravone | Glutamate-induced toxicity | Spiral Ganglion Neurons | 2 mM Glutamate (B1630785) | 500 µM | Increased cell viability from ~32% to ~75% | [2] |
| Edaravone | Glutamate-induced toxicity | Primary cortical neurons | 50 µM Glutamate | 500 µM | Significantly higher cell survival rate | [3] |
| Edaravone | Glutamate-induced toxicity | miMNs | 200 µM Glutamate | Not specified | Reduced neurite damage by ~42% | [4] |
| Memantine | NMDA-induced toxicity | Cerebellar Granule Cells | 100 µM NMDA | 10 µM | Almost complete block of NMDA effect | [5] |
| Memantine | Glutamate-induced toxicity | Dissociated cortical neurons | 300 µM Glutamate | 50 µM | Complete prevention of neuronal activity changes | [6] |
| MK-801 | Glutamate-induced toxicity | Human ESC-derived neurons | 20 µM Glutamate | 10 µM | Reduced cell death from ~58% to ~33% | [7] |
| MK-801 | Glutamate-induced toxicity | Primary cerebellar neurons | 200 µM Glutamate | 1 µM | Significant increase in cell viability | [8] |
Table 2: In Vivo Neuroprotection in Cerebral Ischemia Models
| Compound | Model | Animal | Treatment Protocol | Primary Outcome | Result | Reference |
| This compound | Middle Cerebral Artery Occlusion (MCAO) | Rat | 30 mg/kg, i.p. | Infarct Volume | Significant reduction | [9] |
| This compound | Middle Cerebral Artery Occlusion (MCAO) | Rat | 15 and 30 mg/kg, i.v. | Necrosis Area | Significant reduction, better outcome than Edaravone | [10][11] |
| Edaravone | Middle Cerebral Artery Occlusion (MCAO) | Rat | Not specified | Necrosis Area | Significant reduction | [10][11] |
| Memantine | Neonatal Hypoxia-Ischemia | Rat | Not specified | Reduced brain damage | Significant reduction | [12] |
| MK-801 | Middle Cerebral Artery Occlusion (MCAO) | Rat | 1-10 mg/kg, i.p. | Neuronal loss | Prevention of neurodegeneration | [5] |
| MK-801 | Middle Cerebral Artery Occlusion (MCAO) | Rat | Pre-MCAO treatment | Infarct Volume | Significant neuroprotective effect | [13] |
Mechanisms of Action: A Comparative Overview
This compound and the comparator drugs exert their neuroprotective effects through distinct yet sometimes overlapping pathways.
-
This compound: Primarily enhances endogenous defense mechanisms. It activates the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. It also upregulates the Nrf2 pathway, a master regulator of antioxidant responses.
-
Edaravone: Acts as a potent free radical scavenger, directly neutralizing harmful reactive oxygen species (ROS) generated during excitotoxic and ischemic events. It has also been shown to activate the GDNF/RET neurotrophic signaling pathway.[4]
-
Memantine and MK-801: Both are NMDA receptor antagonists. They block the ion channel of the NMDA receptor, thereby preventing excessive calcium influx, a key trigger of excitotoxic neuronal death. Memantine is a low-affinity, uncompetitive antagonist with rapid kinetics, which allows it to preferentially block pathological NMDAR activity while sparing normal synaptic function.[6][12] MK-801 is a high-affinity, non-competitive antagonist.[5]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the replication and validation of research findings.
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay is widely used to screen for neuroprotective compounds against glutamate-induced neuronal death.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats).
-
Cells are plated on poly-D-lysine coated plates or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Cultures are maintained at 37°C in a humidified 5% CO2 incubator for 7-14 days to allow for neuronal maturation and synapse formation.
2. Compound Treatment:
-
The neuroprotective compound (e.g., this compound) is dissolved in the culture medium to the desired concentrations.
-
The culture medium is replaced with the medium containing the test compound and incubated for a predetermined period (e.g., 1-24 hours) before the glutamate insult.
3. Glutamate Insult:
-
A stock solution of L-glutamic acid is prepared in a salt-balanced solution.
-
The culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 20-300 µM).[6][7]
-
The duration of glutamate exposure can vary from minutes to hours, followed by a washout and replacement with fresh culture medium.
4. Assessment of Neuroprotection:
-
Cell Viability Assays: 24-48 hours post-insult, cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[14][15]
-
-
Microscopy:
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) to assess neuronal survival and morphology.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
1. Animal Preparation:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized.
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
The occlusion is maintained for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
For reperfusion models, the filament is withdrawn to allow blood flow to resume.
3. Drug Administration:
-
The neuroprotective agent is administered at a specific time point relative to the MCAO procedure (e.g., before, during, or after ischemia) via a defined route (e.g., intraperitoneal or intravenous injection).
4. Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests are performed at various time points after MCAO to assess motor and sensory deficits.
-
Infarct Volume Measurement: 24-72 hours after MCAO, the animals are euthanized, and their brains are removed.
-
The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct volume is then quantified using image analysis software.
-
-
Histology: Brain sections can be stained with markers for neuronal death (e.g., Fluoro-Jade) or specific neuronal populations to assess the extent of damage.
Conclusion
This compound demonstrates significant neuroprotective potential against excitotoxicity through a multi-target mechanism that enhances the brain's own defense systems. While direct comparative data with other neuroprotective agents is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Its distinct mechanism of action, focusing on the activation of pro-survival pathways rather than direct receptor blockade or radical scavenging alone, may offer a complementary or alternative therapeutic strategy. Future head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative efficacy of this compound and guide its potential clinical translation.
References
- 1. This compound attenuates cerebral ischemia-reperfusion injury by targeting AKT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MK-801 reduces uptake and stimulates efflux of excitatory amino acids via membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 [frontiersin.org]
- 11. This compound attenuates cerebral ischemia–reperfusion injury by targeting AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. yenepoya.res.in [yenepoya.res.in]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Danshensu's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of preclinical data reveals the differential effects of Sodium Danshensu, a water-soluble derivative of a traditional Chinese medicine, on various cancer cell lines. This guide synthesizes findings on its impact on cell viability, apoptosis, and migration, providing researchers, scientists, and drug development professionals with a comparative snapshot of its potential as an anti-cancer agent. The data underscores its varied mechanisms of action, primarily involving the p38 MAPK and PI3K/Akt signaling pathways.
Quantitative Assessment of this compound's Anti-Cancer Effects
To facilitate a clear comparison, the following table summarizes the quantitative effects of this compound across different cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | Endpoint | Concentration(s) | Observed Effect |
| Oral Cancer | FaDu | Migration | 50 µM, 100 µM | Significant reduction in cell migration[1] |
| Ca9-22 | Migration | 50 µM, 100 µM | Significant reduction in cell migration[1] | |
| FaDu | Invasion | 50 µM, 100 µM | Significant reduction in cell invasion[1] | |
| Ca9-22 | Invasion | 50 µM, 100 µM | Significant reduction in cell invasion[1] | |
| FaDu, Ca9-22 | Cell Viability | 25, 50, 100 µM | No cytotoxic effect observed[1] | |
| Lung Cancer | A549, NCI-H1299 | Cell Viability | 25, 50, 100 µM | Dose-dependent suppression of cell viability[2] |
| A549, NCI-H1299 | Apoptosis | 25, 50, 100 µM | Dose-dependent promotion of apoptosis[2][3] | |
| A549, NCI-H1299 | Migration & Invasion | 25, 50, 100 µM | Dose-dependent suppression of migration and invasion[2] | |
| Breast Cancer | MCF-7 | Cell Proliferation | 5 µg/mL (Danshen Extract) | ~70% reduction in proliferation (MCF-7 vec) |
| MCF-7 HER2 | Cell Proliferation | 5 µg/mL (Danshen Extract) | ~50% reduction in proliferation | |
| Colon Cancer | SW620 | Epithelial-Mesenchymal Transition | 25 µM | Attenuation of EMT-like characteristics |
| Prostate Cancer | PC-3 | Apoptosis | 10 µM (Dihydroisotanshinone I) | Partial apoptosis (7.3%)[4] |
| Liver Cancer | HepG2, Huh7 | Cell Viability | Not Specified | General statements on inhibition |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies reviewed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM).
-
Incubation: Cells are incubated with the treatment for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[1][5][6][7]
-
Flow Cytometry: An additional 400 µL of 1X binding buffer is added, and the samples are analyzed by flow cytometry within one hour.[1][6] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts (8 µm pore size) are placed in 24-well plates. For invasion assays, the inserts are pre-coated with Matrigel.
-
Cell Seeding: Cancer cells, resuspended in serum-free medium, are seeded into the upper chamber.
-
Treatment and Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS). This compound at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. The cells on the lower surface are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Quantification: The stained cells are counted under a microscope in several random fields. The percentage of migration/invasion inhibition is calculated relative to the untreated control.
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-Akt, total Akt, Bcl-2, Bax).[9][10]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in this research, the following diagrams are provided.
Concluding Remarks
The compiled data indicates that this compound exhibits a range of anti-cancer activities that are dependent on the specific cancer cell line. In oral cancer, its primary effect appears to be the inhibition of cell migration and invasion through the p38 MAPK pathway, without significant cytotoxicity.[1] Conversely, in lung cancer cells, this compound demonstrates broader effects, including the suppression of cell viability and induction of apoptosis, which are mediated by the PI3K/Akt signaling pathway.[2] The effects on other cancer types, such as breast, colon, and prostate cancer, are suggested by studies on related compounds or broader extracts of Salvia miltiorrhiza, but more direct quantitative evidence for this compound is needed for a conclusive comparison.
This guide highlights the importance of cell-line-specific investigations in preclinical drug development. The differential responses observed underscore the complex and heterogeneous nature of cancer, suggesting that the therapeutic potential of this compound may be most pronounced in specific cancer subtypes. Further research is warranted to elucidate the precise molecular targets of this compound and to expand the quantitative analysis to a wider array of cancer cell lines to better define its clinical potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-MOL [m.x-mol.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Sodium Danshensu in Modulating Skeletal Muscle Fiber: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sodium Danshensu's role in modulating skeletal muscle fiber types against other notable alternatives. The following sections detail the underlying signaling pathways, quantitative experimental data, and the methodologies employed in key studies.
This compound (SDSS), a derivative of Danshensu extracted from Salvia miltiorrhiza, has emerged as a promising compound for inducing a shift in skeletal muscle fiber composition from fast-twitch glycolytic fibers to slow-twitch oxidative fibers. This transformation is associated with enhanced muscle endurance and improved metabolic health. This guide compares the performance of this compound with other known muscle fiber modulating agents—resveratrol (B1683913), ferulic acid, and quercetin (B1663063)—providing a detailed analysis of their mechanisms and effects.
Comparative Analysis of Bioactive Compounds on Skeletal Muscle Fiber Type
The following table summarizes the quantitative effects of this compound and its alternatives on key markers of skeletal muscle fiber type. The data is compiled from in vivo and in vitro studies to provide a comprehensive overview for comparative analysis.
| Compound | Model | Dosage/Concentration | Change in Slow-Twitch Fiber Markers (e.g., MyHC I, MyHC IIa) | Change in Fast-Twitch Fiber Markers (e.g., MyHC IIb) | Change in Oxidative Enzyme Activity (e.g., SDH) | Change in Glycolytic Enzyme Activity (e.g., LDH) | Reference |
| This compound | C57BL/6 Mice | 5 or 10 mg/kg/day (8 weeks) | Increased MyHC1 and MyHC2a expression | Decreased MyHC2b expression | Significant increase in SDH activity | Significant reduction in LDH activity | [1][2][3] |
| C2C12 cells | 20 µM (4 days) | Induced oxidative muscle fiber-related gene expression | Inhibited glycolytic fiber-related gene expression | - | - | [1][2][3] | |
| Resveratrol | KM Mice | 400 mg/kg/day (12 weeks) | Significantly increased MyHC1, MyHC2a, and MyHC2x expression | - | - | - | [4] |
| C2C12 cells | 20 µM | Increased expression of MyHC1 | Decreased expression of MyHC2b | Increased SDH and MDH activity | Decreased LDH activity | [4][5][6] | |
| Ferulic Acid | Weaned Piglets | - | Promoted transformation from fast-twitch to slow-twitch fibers | - | Increased SDH and MDH activity | Decreased LDH activity | [3][7] |
| C2C12 cells | - | Significantly increased slow-MyHC protein level | Significantly decreased fast-MyHC protein level | Increased SDH activity | Decreased LDH activity | [8] | |
| Quercetin | Mice | - | Significantly increased slow-twitch fiber percentage | Decreased fast-twitch fiber percentage and fast MyHC protein expression | Significantly increased SDH activity | Decreased LDH activity | [1][9] |
| C2C12 cells | - | Increased slow MyHC-positive fibers | Decreased fast MyHC-positive fibers | - | - | [1] |
Signaling Pathways and Mechanisms of Action
The modulation of skeletal muscle fiber type is governed by intricate signaling pathways. The diagrams below, generated using Graphviz, illustrate the mechanisms of action for this compound and the compared alternatives.
This compound Signaling Pathway
This compound primarily acts by inhibiting Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis. This inhibition leads to a metabolic shift that favors the expression of slow-twitch muscle fiber genes.[1][2][3] Additionally, this compound has been shown to alleviate muscle atrophy through the CaMKII-PGC1α-FoxO3a signaling pathway, which also plays a role in promoting a more oxidative muscle phenotype.[5][8]
Comparative Signaling Pathways of Alternatives
Resveratrol, ferulic acid, and quercetin also promote a shift towards an oxidative muscle phenotype, but through different signaling cascades. Resveratrol primarily acts through the AdipoR1-AMPK-PGC-1α pathway.[4] Ferulic acid utilizes the Sirt1/AMPK signaling pathway. Quercetin's effects are mediated by adiponectin signaling.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound and its alternatives.
Animal Studies
-
Animal Models: C57BL/6 mice or other relevant rodent models are commonly used.
-
Administration: this compound (5 or 10 mg/kg/day) or other compounds are administered orally by gavage for a period of several weeks (e.g., 8-12 weeks).[1][2][4]
-
Muscle Tissue Collection: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus) are dissected for analysis.
-
Analysis:
-
Immunofluorescence Staining: Muscle cross-sections are stained with antibodies against different myosin heavy chain (MyHC) isoforms to identify and quantify the proportion of different fiber types.[1][4]
-
Western Blotting: Protein lysates from muscle tissue are used to quantify the expression levels of MyHC isoforms and key signaling proteins.[1]
-
qPCR: RNA is extracted from muscle tissue to measure the mRNA levels of genes related to muscle fiber type and metabolism.[1]
-
Enzyme Activity Assays: Activities of metabolic enzymes like succinate (B1194679) dehydrogenase (SDH) and lactate (B86563) dehydrogenase (LDH) are measured to assess the oxidative and glycolytic capacity of the muscle.[1][8]
-
Cell Culture Studies
-
Cell Line: C2C12 myoblasts are a standard cell line for in vitro muscle studies.
-
Differentiation: Myoblasts are induced to differentiate into myotubes by switching to a differentiation medium.
-
Treatment: Differentiated myotubes are treated with this compound (e.g., 20 µM) or other compounds for a specified period (e.g., 4 days).[1][2]
-
Analysis: Similar to animal studies, western blotting and qPCR are used to analyze protein and gene expression. Immunofluorescence is used to visualize changes in MyHC expression within the myotubes.[1][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound on skeletal muscle fiber type.
References
- 1. Quercetin regulates skeletal muscle fiber type switching via adiponectin signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol regulates skeletal muscle fibers switching through the AdipoR1-AMPK-PGC-1α pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Resveratrol regulates muscle fiber type conversion via miR-22-3p and AMPK/SIRT1/PGC-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of resveratrol on skeletal slow-twitch muscle fiber expression via AMPK/PGC-1α signaling pathway in bovine myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic acid regulates muscle fiber type formation through the Sirt1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin regulates skeletal muscle fiber type switching via adiponectin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Sodium Danshensu vs. Danshensu
A detailed analysis of the absorption, distribution, metabolism, and excretion of Sodium Danshensu and its parent compound, Danshensu, reveals key differences in their pharmacokinetic behaviors, particularly concerning oral bioavailability. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform future studies.
Danshensu, a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential. However, its inherent instability has led to the development of its sodium salt, this compound, to enhance its pharmaceutical properties. Understanding the comparative pharmacokinetics of these two entities is crucial for optimizing their clinical application.
Executive Summary of Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and Danshensu have been characterized primarily in rat models. The data indicates that while both compounds exhibit poor oral absorption, this compound appears to have a slight advantage in terms of oral bioavailability. Following intravenous administration, both are rapidly distributed and eliminated. A summary of the key pharmacokinetic parameters is presented in the table below. It is important to note that the presented data is compiled from different studies with varying experimental conditions, which may influence a direct comparison.
Data Presentation: A Side-by-Side Comparison
| Pharmacokinetic Parameter | This compound | Danshensu | Animal Model |
| Oral Bioavailability (%) | 13.72[1][2][3] | 9.53 - 11.09 | Rat |
| Time to Peak Concentration (Tmax) (h) | ~1.40 (180 mg/kg, oral)[1][4] | 1.00 ± 0.32 (46 mg/kg, oral) | Rat |
| Peak Plasma Concentration (Cmax) (ng/mL) | Not explicitly stated in comparative studies | 1419 ± 439 (46 mg/kg, oral) | Rat |
| Area Under the Curve (AUC) | IV (30 mg/kg): 34.27 ± 2.49 µg·h/mL[1][2] | Oral (46 mg/kg): 3350 ± 667 ng·h/mL | Rat |
| Elimination Half-life (t1/2) (h) | IV (30 mg/kg): 3.00 ± 0.31[1][2] | Oral (46 mg/kg): 2.32 ± 0.70 | Rat |
Experimental Protocols: Methodologies for Pharmacokinetic Analysis
The data presented in this guide is based on preclinical studies in rats. The following is a generalized description of the experimental protocols typically employed in these studies.
Animal Models and Dosing
Sprague-Dawley rats are commonly used as the animal model for pharmacokinetic studies of Danshensu and this compound. For oral administration studies, the compounds are typically dissolved in saline and administered via oral gavage. For intravenous studies, the compounds are administered via injection into the tail vein.
Blood Sampling
Following administration, blood samples are collected at predetermined time points from the jugular vein or tail vein. The blood is then centrifuged to separate the plasma, which is stored at low temperatures (-20°C or -80°C) until analysis.
Bioanalytical Method
The concentration of Danshensu and this compound in plasma samples is typically determined using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying the analytes in a complex biological matrix. The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry.
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound and Danshensu.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats [frontiersin.org]
- 3. Preclinical Absorption, Distribution, Metabolism, and Excretion of this compound, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Sodium Danshensu in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Sodium Danshensu (B613839), a water-soluble compound derived from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases. Emerging research indicates that its efficacy can be significantly enhanced when used in combination with other bioactive compounds. This guide provides a comparative analysis of the synergistic effects of Sodium Danshensu with various compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Synergistic Effects on Cardioprotection: this compound and Puerarin
The combination of this compound and Puerarin, the major isoflavonoid (B1168493) from the root of Pueraria lobata (Gegen), has demonstrated significant synergistic effects in protecting the myocardium against ischemic injury.
Quantitative Data Summary
The following table summarizes the in vivo effects of the combined administration of this compound and Puerarin (in a 1:1 ratio, referred to as "Shenge") in a rat model of acute myocardial ischemia.[1][2]
| Parameter | Control (Ischemia) | Shenge (30 mg/kg) | Shenge (60 mg/kg) | Shenge (120 mg/kg) |
| ST Elevation (mV) at 240 min | High | Decreased | Significantly Decreased | Most Significantly Decreased |
| Infarct Size (%) | Large | Reduced | Significantly Reduced | Most Significantly Reduced |
| CK-MB (U/L) | Elevated | Lowered | Significantly Lowered | Most Significantly Lowered |
| LDH (U/L) | Elevated | Lowered | Significantly Lowered | Most Significantly Lowered |
| MDA (nmol/mL) | High | Reduced | Significantly Reduced | Most Significantly Reduced |
| SOD (U/mL) | Low | Increased | Significantly Increased | Most Significantly Increased |
CK-MB: Creatine Kinase-MB Isoenzyme; LDH: Lactate Dehydrogenase; MDA: Malondialdehyde; SOD: Superoxide Dismutase.
Experimental Protocol: Rat Model of Acute Myocardial Ischemia
-
Animal Model : Male Sprague-Dawley rats are used.
-
Anesthesia : Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure : The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.[1][2]
-
Drug Administration : The combination of this compound and Puerarin ("Shenge") is administered intravenously at varying doses (e.g., 30, 60, 120 mg/kg) 15 minutes after the LAD occlusion.[1][2]
-
Monitoring : Electrocardiogram (ECG) is monitored to measure ST-segment elevation at different time points (e.g., 60, 120, and 240 minutes) after drug administration.[1][2]
-
Biochemical Analysis : After the monitoring period, blood samples are collected to measure serum levels of cardiac injury markers (CK-MB, LDH), an oxidative stress marker (MDA), and an antioxidant enzyme (SOD).[1][2]
-
Infarct Size Measurement : The heart is excised, and the infarct size is determined using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC).
Synergistic Cardioprotective Effects: this compound and Hydroxysafflor Yellow A
The combination of this compound (DSS) and Hydroxysafflor Yellow A (HSYA), a primary active component of Carthamus tinctorius (Honghua), exhibits potent synergistic cardioprotective effects against myocardial ischemia-reperfusion injury. This synergy is mediated, in part, through the activation of the Akt/Nrf2/HO-1 signaling pathway.[3][4]
Quantitative Data Summary
In Vivo Data (Rat Model of Myocardial Ischemia-Reperfusion) [3][4]
| Parameter | MI/R Model | DSS (60 mg/kg) | HSYA (70 mg/kg) | DH (35+35 mg/kg) |
| Infarct Size (% of AAR) | High | Reduced | Reduced | Significantly more Reduced |
| CK-MB (ng/mL) | ~221 | Significantly Decreased | Significantly Decreased | Further Decreased |
| cTnI (ng/mL) | ~22 | Significantly Decreased | Significantly Decreased | Further Decreased |
| MDA (nmol/mL) | High | Decreased | Decreased | Significantly more Decreased |
| SOD (U/mL) | Low | Increased | Increased | Significantly more Increased |
AAR: Area at Risk; cTnI: cardiac Troponin I.
In Vitro Data (H9c2 Cardiomyocytes Hypoxia/Reoxygenation Model) [3]
| Parameter | H/R Model | DSS (35 µM) | HSYA (35 µM) | DH (35 µM) |
| Cell Viability (%) | Decreased | Increased | Increased | Significantly more Increased |
| LDH Release (%) | Increased | Decreased | Decreased | Significantly more Decreased |
| Apoptosis Rate (%) | ~56% | ~36% | ~45% | ~25% |
Experimental Protocols
Rat Model of Myocardial Ischemia-Reperfusion Injury
-
Animal Model : Male Sprague-Dawley rats are utilized.
-
Procedure : Myocardial ischemia is induced by ligating the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 24 hours).
-
Drug Administration : this compound and/or Hydroxysafflor Yellow A are administered, often intravenously, before the reperfusion phase.
-
Outcome Measures : Infarct size is measured using TTC staining. Serum levels of cardiac biomarkers and oxidative stress markers are quantified.
H9c2 Cell Hypoxia/Reoxygenation (H/R) Model
-
Cell Culture : H9c2 rat cardiomyoblasts are cultured under standard conditions.
-
Hypoxia Induction : To mimic ischemia, cells are placed in a hypoxic environment (e.g., 95% N2, 5% CO2) in a serum- and glucose-free medium for a set period (e.g., 10 hours).
-
Reoxygenation : The medium is replaced with a complete culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 6 hours).
-
Treatment : Cells are treated with this compound and/or Hydroxysafflor Yellow A before or during the hypoxia/reoxygenation process.
-
Analysis : Cell viability is assessed using assays like MTT. Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. Apoptosis is quantified using methods such as TUNEL staining or flow cytometry.
Signaling Pathway
References
- 1. Pharmacokinetic and pharmacodynamic interaction of Danshen-Gegen extract with warfarin and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates cerebral ischemia-reperfusion injury by targeting AKT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic time window of sodium of Danshensu on cerebral ischemia and its mechanism of inhibiting oxidative stress and ferroptosis through Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sodium Danshensu
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Sodium Danshensu are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, a water-soluble component of Salvia miltiorrhiza with diverse biological activities. Adherence to these protocols is critical for maintaining a safe research environment.
Hazard Profile of this compound
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound presents the following risks:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, oral (Category 4) | H302 | Warning |
| Skin corrosion/irritation (Category 2) | H315 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335 | Warning |
Step-by-Step Disposal Procedures
The following procedures are essential for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated materials (e.g., weighing paper, spill cleanup materials), in a designated, clearly labeled hazardous waste container.[2][5] The container must be compatible with the chemical and have a secure lid.
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain.[4] Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.[2] Non-disposable glassware should be decontaminated before reuse.
3. Labeling of Waste Containers: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
4. Storage of Chemical Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.[6] Ensure the storage area is well-ventilated. Do not accumulate large quantities of waste.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHSO) office or a licensed chemical waste disposal contractor.[5]
-
Follow all local, regional, national, and international regulations for the disposal of chemical waste.
Important Considerations:
-
Do Not Dispose with Household Garbage: this compound must not be disposed of with regular household garbage.
-
Prevent Environmental Release: Do not allow the product to enter the sewage system, surface water, or ground water.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
